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  • Product: 4,5-Dimethoxy-pyridine-2-carboxylic acid
  • CAS: 1256820-18-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic Acid from Maltol

Abstract This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 4,5-Dimethoxy-pyridine-2-carboxylic acid, a valuable building block in medicinal chemistry, starting fro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 4,5-Dimethoxy-pyridine-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available and naturally derived feedstock, maltol. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for each synthetic transformation. The proposed route encompasses the conversion of maltol to a pyridinone intermediate, followed by a series of functional group manipulations including methylation, chlorination, methoxylation, and a final oxidation to yield the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering a robust framework for the laboratory-scale synthesis of this important heterocyclic compound.

Introduction and Strategic Overview

The synthesis of substituted pyridine carboxylic acids is of significant interest in the pharmaceutical industry due to their prevalence in a wide array of bioactive molecules. 4,5-Dimethoxy-pyridine-2-carboxylic acid, in particular, presents a scaffold with potential for diverse functionalization, making it a desirable intermediate for drug discovery programs. The selection of maltol as a starting material is predicated on its low cost, renewable nature, and the inherent oxygenation pattern that can be strategically leveraged to install the desired methoxy groups on the pyridine ring.

The synthetic strategy outlined herein is a multi-step sequence designed to logically and efficiently construct the target molecule. The core transformations include:

  • Ring Transformation: Conversion of the γ-pyrone ring of maltol into a pyridinone scaffold.

  • Hydroxyl Group Protection and Functionalization: Protection of the hydroxyl group as a methyl ether, a key step that also installs one of the target methoxy groups.

  • Introduction of the Second Methoxy Group: A chlorination-methoxylation sequence to introduce the second methoxy substituent at the desired position.

  • Final Oxidation: Selective oxidation of the C2-methyl group to the corresponding carboxylic acid.

This guide will provide a detailed examination of each of these steps, including the rationale for the chosen reagents and conditions, as well as potential challenges and optimization strategies.

Synthetic Pathway

The overall proposed synthetic route is depicted in the workflow diagram below. Each step will be discussed in detail in the subsequent sections.

Synthesis_Workflow Maltol Maltol (1) Pyridinone 3-Hydroxy-2-methyl-1H-pyridin-4-one (2) Maltol->Pyridinone Ammonolysis Dimethoxy_Pyridine 3,4-Dimethoxy-2-methylpyridine (3) Pyridinone->Dimethoxy_Pyridine 1. Chlorination 2. Methoxylation 3. O-Methylation Final_Product 4,5-Dimethoxy-pyridine-2-carboxylic acid (4) Dimethoxy_Pyridine->Final_Product Oxidation Chloro_Pyridine 4-Chloro-3-methoxy-2-methylpyridine (Intermediate - not isolated)

Caption: Proposed synthetic workflow for 4,5-Dimethoxy-pyridine-2-carboxylic acid from maltol.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Hydroxy-2-methyl-1H-pyridin-4-one (2) from Maltol (1)

The initial step involves the conversion of the 2-methyl-3-hydroxy-4-pyrone (maltol) ring into a 3-hydroxy-4-pyridinone scaffold. This transformation is readily achieved through a reaction with an ammonia source. The reaction proceeds via a Michael addition of the amine to the enone system of the pyrone, followed by ring opening and subsequent recyclization with the elimination of water to form the more stable pyridinone ring.[1][2][3]

Protocol:

  • To a solution of maltol (1.0 eq) in water, add an excess of aqueous ammonia (e.g., 2-3 eq).

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess ammonia and water are removed under reduced pressure.

  • The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-hydroxy-2-methyl-1H-pyridin-4-one.

Causality of Experimental Choices:

  • Excess Ammonia: Using an excess of ammonia drives the reaction equilibrium towards the product side.

  • Water as Solvent: Water is an environmentally benign solvent and is suitable for this transformation.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the ring opening and recyclization steps.

Reactant Molar Mass ( g/mol ) Equivalents
Maltol126.111.0
Aqueous Ammonia (28%)17.03 (as NH3)2.0 - 3.0
Step 2: Synthesis of 3,4-Dimethoxy-2-methylpyridine (3)

This step involves a sequence of reactions to convert the 3-hydroxy-4-pyridinone into the desired 3,4-dimethoxy-2-methylpyridine. A plausible approach involves an initial chlorination of the 4-position, followed by a double methoxylation.

Protocol:

  • Chlorination: The 3-hydroxy-2-methyl-1H-pyridin-4-one (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 4-oxo group to a 4-chloro substituent. This reaction is typically performed in a high-boiling point solvent or neat at elevated temperatures.

  • Methoxylation and O-Methylation: The crude 4-chloro-3-hydroxy-2-methylpyridine is then subjected to methoxylation. This can be achieved by reacting it with a strong base like sodium methoxide in methanol.[4] This will not only substitute the 4-chloro group with a methoxy group but also deprotonate the 3-hydroxyl group, which can then be methylated in situ or in a subsequent step with a methylating agent like dimethyl sulfate.[5][6]

Causality of Experimental Choices:

  • Phosphorus Oxychloride: POCl₃ is a standard and effective reagent for the conversion of pyridones and hydroxypyridines to their corresponding chloro derivatives.[7][8]

  • Sodium Methoxide: This strong nucleophile and base facilitates both the nucleophilic aromatic substitution of the 4-chloro group and the deprotonation of the 3-hydroxyl group.

  • Dimethyl Sulfate: A powerful and commonly used methylating agent for the O-methylation of phenols and other hydroxyl groups.

Reactant/Reagent Molar Mass ( g/mol ) Equivalents
3-Hydroxy-2-methyl-1H-pyridin-4-one125.131.0
Phosphorus Oxychloride153.33Excess
Sodium Methoxide54.02~2.2
Dimethyl Sulfate126.13~1.1
Step 3: Synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid (4)

The final step is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation can be challenging due to the presence of the electron-donating methoxy groups, which can activate the ring towards oxidative degradation. A carefully controlled oxidation is therefore crucial. The use of potassium permanganate in a neutral or slightly alkaline medium is a well-established method for the oxidation of alkylpyridines to pyridine carboxylic acids.[9][10]

Protocol:

  • 3,4-Dimethoxy-2-methylpyridine (1.0 eq) is dissolved in a mixture of pyridine and water.

  • The solution is heated, and potassium permanganate (KMnO₄) is added portion-wise over a period of time to control the exothermicity of the reaction.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The crude 4,5-Dimethoxy-pyridine-2-carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Causality of Experimental Choices:

  • Potassium Permanganate: A powerful oxidizing agent capable of converting an alkyl group on an aromatic ring to a carboxylic acid.

  • Pyridine/Water Solvent System: This solvent mixture helps to solubilize the organic substrate and the inorganic oxidant. Pyridine also acts as a base to neutralize the acid formed during the reaction, which can help to prevent degradation of the product.

  • Portion-wise Addition: This is a critical safety and control measure to manage the heat generated during the oxidation.

Reactant/Reagent Molar Mass ( g/mol ) Equivalents
3,4-Dimethoxy-2-methylpyridine153.181.0
Potassium Permanganate158.03~3.0 - 4.0

Characterization of Intermediates and Final Product

Thorough characterization of all intermediates and the final product is essential to confirm their identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the synthesized compounds. Expected chemical shifts for key protons and carbons should be confirmed against literature values for analogous structures.[11][12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl and carbonyl groups in the pyridinone intermediate, and the carboxylic acid group in the final product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds.

  • Melting Point Analysis: The melting point of the solid products can be compared to literature values as an indicator of purity.

Safety and Handling Precautions

This synthetic procedure involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • Dimethyl sulfate is a potent carcinogen and is highly toxic.

  • Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthetic route detailed in this technical guide provides a viable and logical pathway for the preparation of 4,5-Dimethoxy-pyridine-2-carboxylic acid from maltol. The strategy leverages well-established chemical transformations and provides a framework for the synthesis of this important heterocyclic building block. While this guide offers detailed protocols, it is important to note that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The successful execution of this synthesis will provide valuable material for further research and development in the field of medicinal chemistry.

References

  • Google Patents. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • Arayne, M. S., et al. (2010). Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Pakistan journal of pharmaceutical sciences, 23(3), 327–333.
  • Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • Google Patents. US3474113A - Synthesis of 4-pyrones.
  • Zhang, Z., Hui, T. L. T., & Orvig, C. (1989). One-pot synthesis of N-substituted-3-hydroxy-4-pyridinone chelate complexes of aluminum, gallium, and indium. Canadian Journal of Chemistry, 67(10), 1708-1710.
  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • SciSpace. A new synthesis of maltol. [Link]

  • ResearchGate. Synthesis of 3-hydroxy-4-pyridinones from maltol and a primary amine. [Link]

  • Google Patents. RU2316547C1 - Method for preparing 3-dichloromethylpyridine.
  • ResearchGate. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. [Link]

  • Pal, S., & Vedernikov, A. N. (2012). Oxidation of dimethyldi(2-pyridyl)borato Pt(II)Me(n) complexes, n = 1, 0, with H2O2: tandem B-to-Pt methyl group migration and formation of C-O bond. Dalton transactions (Cambridge, England : 2003), 41(26), 8116–8122.
  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • PubChem. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Alchem.Pharmtech. CAS 514216-44-5 | 4,5-Dichloro-2-methylpyridine. [Link]

  • Google Patents. METHOD FOR PREPARING 3-DICHLOROMETHYLPYRIDINE.
  • France, S., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6528–6531.
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  • ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

  • PubChem. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. [Link]

  • Eurasian Chemico-Technological Journal. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • PubChem. 4-Pyridinone,3-OH-2-Me. [Link]

  • Google Patents. Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
  • Organic Syntheses. N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. [Link]

  • MDPI. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]

  • PubChem. 4,4'-Dimethoxy-2,2'-bipyridyl. [Link]

  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
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Exploratory

"physicochemical properties of 4,5-Dimethoxy-pyridine-2-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethoxy-pyridine-2-carboxylic acid Introduction 4,5-Dimethoxy-pyridine-2-carboxylic acid is a substituted heterocyclic compound belonging to the pyri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethoxy-pyridine-2-carboxylic acid

Introduction

4,5-Dimethoxy-pyridine-2-carboxylic acid is a substituted heterocyclic compound belonging to the pyridine carboxylic acid family. Molecules incorporating the pyridine scaffold are of immense interest in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[1] The specific arrangement of a carboxylic acid function at the 2-position, flanked by two methoxy groups on the pyridine ring, provides a unique electronic and steric profile. This makes the compound a valuable building block for the synthesis of novel bioactive molecules.[2][3]

Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective use in research and development. These properties—including acidity, solubility, and lipophilicity—govern everything from reaction kinetics and purification strategies to formulation, pharmacokinetics, and pharmacodynamics in a drug development context. This guide provides a comprehensive overview of the key physicochemical characteristics of 4,5-Dimethoxy-pyridine-2-carboxylic acid, details robust experimental protocols for their determination, and discusses the scientific rationale behind these methodologies.

Chemical Identity and Core Properties

Accurate identification is the foundation of all subsequent experimental work. The core identifiers and general properties of 4,5-Dimethoxy-pyridine-2-carboxylic acid are summarized below.

PropertyValueSource
IUPAC Name 4,5-Dimethoxy-pyridine-2-carboxylic acid-
CAS Number 1256820-18-4[4][5]
Molecular Formula C₈H₉NO₄[4][5]
Molecular Weight 183.16 g/mol [5]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C[4]
SMILES C1(C(O)=O)=NC=C(OC)C(OC)=C1[4]
InChIKey VHFJYYBVBBFJNT-UHFFFAOYSA-N[4]

Critical Physicochemical Parameters for Drug Development

The behavior of a molecule in both chemical and biological systems is dictated by its physical and chemical properties. This section outlines the most critical parameters and provides standardized protocols for their experimental determination.

ParameterTypical Value Range (Predicted)Importance in R&D
Melting Point (°C) Experimentally DeterminedPurity assessment, stability
Aqueous Solubility pH-dependentFormulation, bioavailability
pKa ~2.5 - 4.5Solubility, receptor binding, ADME
LogP Experimentally DeterminedMembrane permeability, lipophilicity
Acidity (pKa)

The pKa, or acid dissociation constant, is arguably the most influential physicochemical parameter for a molecule with acidic and basic centers.[6] It quantifies the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and the nature of interactions with biological targets.[6] For 4,5-Dimethoxy-pyridine-2-carboxylic acid, the primary acidic proton is on the carboxylic acid group. Its acidity is modulated by the electron-withdrawing effect of the pyridine ring nitrogen and the electron-donating effects of the two methoxy groups.

Potentiometric titration is a reliable and direct method for determining pKa values.[6] It involves monitoring the pH of a solution of the compound as a strong base is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of 4,5-Dimethoxy-pyridine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).

  • Titrant: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is also carbonate-free.

  • Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Immerse the pH electrode in the analyte solution and begin adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of rapid pH change).

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added. Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Dissolve Compound in CO2-free H2O calibrate Calibrate pH Meter prep_sample->calibrate prep_titrant Standardize 0.1 M NaOH prep_titrant->calibrate titrate Add NaOH Titrant Incrementally calibrate->titrate record Record pH vs. Volume Added titrate->record record->titrate Loop until past equivalence plot Plot pH vs. Volume record->plot derivative Calculate 1st Derivative (ΔpH/ΔV) plot->derivative pka_val Determine pKa at Half-Equivalence Point derivative->pka_val

Workflow for pKa determination by potentiometric titration.
Solubility

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent. Aqueous solubility is particularly crucial for drug candidates, as poor solubility can lead to low bioavailability and challenging formulation development. The solubility of 4,5-Dimethoxy-pyridine-2-carboxylic acid is expected to be highly pH-dependent due to the ionizable carboxylic acid group.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or µM at each specific pH.

Spectroscopic Profile for Structural Confirmation

Spectroscopic techniques are indispensable for verifying the chemical structure and purity of a compound.[7] The combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] For 4,5-Dimethoxy-pyridine-2-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

  • Predicted ¹H NMR Spectrum:

    • Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 6-position will likely appear as a singlet, while the proton at the 3-position will also be a singlet, each in a unique chemical environment due to the substitution pattern.

    • Methoxy Protons: Two sharp singlets are expected, each integrating to 3 protons, likely in the δ 3.8-4.2 ppm region.

    • Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, is expected at a downfield chemical shift (δ > 10 ppm).

  • Predicted ¹³C NMR Spectrum:

    • Eight distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). The five aromatic carbons will appear in the δ 100-160 ppm range, and the two methoxy carbons will be found upfield (δ 55-65 ppm).

NMR_Analysis_Workflow start Obtain Solid Sample prep Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) start->prep transfer Transfer to NMR Tube prep->transfer acquire Acquire 1H, 13C, & 2D Spectra on NMR Spectrometer transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra: - Chemical Shifts - Integration - Coupling Patterns process->analyze confirm Confirm Structure Matches 4,5-Dimethoxy-pyridine-2-carboxylic acid analyze->confirm

General workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound include:

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid.

  • C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the pyridine ring.

  • C-O Stretches: Strong bands in the 1050-1250 cm⁻¹ region corresponding to the ether linkages of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak in positive mode would be [M+H]⁺ at m/z 184.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Conclusion

4,5-Dimethoxy-pyridine-2-carboxylic acid is a well-defined chemical entity with significant potential as a scaffold in synthetic and medicinal chemistry. Its physicochemical profile is dominated by the acidic carboxylic acid group and the aromatic pyridine core. A thorough characterization, using the standardized experimental protocols detailed in this guide for determining properties like pKa and solubility, is essential for any researcher or drug developer. The spectroscopic data provide a definitive fingerprint for structural confirmation and purity assessment. This foundational knowledge enables the logical design of synthetic routes, the development of robust analytical methods, and the rational progression of this molecule into more complex drug discovery programs.

References

  • Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid? - Blog.
  • Ijres.org. (2022, September 10).
  • ResearchGate. (2025, August 8).
  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
  • ChemicalBook. 4,5-Dimethoxy-pyridine-2-carboxylic acid CAS#: 1256820-18-4.
  • Capot Chemical. Specifications of 4,5-Dimethoxy-pyridine-2-carboxylic acid.
  • MDPI. (2022, August 16).
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • ResearchGate.
  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • NIH. (2013, August 8).
  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A.
  • Chem-Impex. 2-Methoxypyridine-4-carboxylic acid.
  • RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones.
  • Google Patents.
  • MDPI.
  • NIH. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents..

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Foundational

An In-depth Technical Guide to 4,5-Dimethoxypicolinic Acid (CAS No. 1256820-18-4)

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-Dimethoxypicolinic acid, identified by the CAS number 1256820-18-4, is a substituted pyridine carboxylic acid.[1][2][3] Such scaffolds are...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxypicolinic acid, identified by the CAS number 1256820-18-4, is a substituted pyridine carboxylic acid.[1][2][3] Such scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to act as ligands for metal ions. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound, aiming to equip researchers with the foundational knowledge required for its application in novel research and development projects. While detailed experimental data for this specific molecule is emerging, this document synthesizes available information and provides context based on related chemical structures to infer potential areas of utility.

Chemical and Physical Properties

4,5-Dimethoxypicolinic acid is a white to off-white solid with a molecular formula of C₈H₉NO₄ and a molecular weight of 183.16 g/mol .[1][2] A certificate of analysis for a commercial batch of this compound confirmed its appearance and indicated a purity of 98.43% as determined by HPLC.[2] The 1H NMR spectrum was found to be consistent with its chemical structure, although the detailed spectral data is not publicly available.[2]

PropertyValueSource
CAS Number 1256820-18-4[1][2][3]
Synonyms 4,5-Dimethoxy-pyridine-2-carboxylic acid[1]
Molecular Formula C₈H₉NO₄[1][2]
Molecular Weight 183.16 g/mol [1][2]
Appearance White to off-white solid[2]
Purity (HPLC) 98.43%[2]
Storage 2-8°C[2][4]
Topological Polar Surface Area (TPSA) 68.65 Ų[1]
LogP 0.797[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 3[1]

Synthesis and Chemical Reactivity

Hypothetical Synthesis of 4,5-Dimethoxypicolinic Acid start 2-Methyl-4,5-dimethoxypyridine product 4,5-Dimethoxypicolinic Acid (CAS: 1256820-18-4) start->product Oxidation oxidant Oxidizing Agent (e.g., KMnO4, SeO2) oxidant->product

Caption: A potential synthetic pathway to 4,5-Dimethoxypicolinic acid.

The carboxylic acid and pyridine nitrogen moieties make 4,5-dimethoxypicolinic acid a versatile building block in organic synthesis. The carboxylic acid can undergo esterification, amidation, and other standard transformations. The pyridine nitrogen can be quaternized or act as a ligand for transition metals.

Potential Biological Activity and Applications in Drug Discovery

Direct studies on the biological activity of 4,5-Dimethoxypicolinic acid are not yet published. However, the picolinic acid scaffold is present in numerous biologically active molecules. Picolinic acid itself is a known chelator of metal ions and has been investigated for its immunological and neurological effects.

The structural isomer, 4,6-dimethoxypicolinic acid, has been noted for its potential in biochemical research for enzyme inhibition studies due to its structural similarity to pyridine-based cofactors.[6] This suggests that 4,5-dimethoxypicolinic acid could also be explored as an enzyme inhibitor.

Furthermore, the broader class of imidazo[4,5-b]pyridines, which share the pyridine core, have been extensively studied for a range of therapeutic applications, including as anticancer and antimicrobial agents.[7][8][9] This highlights the potential of substituted pyridine carboxylic acids like 4,5-dimethoxypicolinic acid as valuable starting materials for the synthesis of novel therapeutic agents.

Safety and Handling

A comprehensive safety data sheet for 4,5-Dimethoxypicolinic acid is not publicly available. However, as with any laboratory chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Suppliers

4,5-Dimethoxypicolinic acid is available from several chemical suppliers, typically for research and development purposes.

SupplierPurityNotes
ChemScene≥97%Offers custom synthesis and other services.
BLD Pharm-Storage at 2-8°C.
MySkinRecipes≥95%Marketed as a building block for synthesis.

Conclusion

4,5-Dimethoxypicolinic acid is a readily available chemical building block with potential applications in medicinal chemistry and materials science. While specific biological and detailed physicochemical data are currently limited, its structural features suggest it could be a valuable precursor for the synthesis of novel compounds with interesting biological activities, particularly in the area of enzyme inhibition and as a scaffold for more complex therapeutic agents. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

  • Certificate of Analysis for 4,5-Dimethoxypicolinic acid.
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  • UniVOOK Chemical. Dipicolinic Acid as Intermediate for the Synthesis. [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8.
  • PubChem. 4-Hydroxy-3,5-dimethoxycinnamic acid. [Link]

  • PubChem. 4,5-Dihydroxyhexanoic acid. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • PubChem. 4,5-Dimethylhexanoic acid. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 41-52.
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(2).
  • Gaba, M., & Mohan, C. (2016).
  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(20), 4698.
  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Temple, C., Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751.
  • Gaponov, A. A., et al. (2021).
  • Kumar, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(23), 14833-14845.

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Exploratory

"4,5-Dimethoxy-pyridine-2-carboxylic acid molecular structure and formula"

Abstract This document provides a comprehensive technical overview of 4,5-Dimethoxy-pyridine-2-carboxylic acid, a heterocyclic building block of significant interest to the scientific community. We will delve into its co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical overview of 4,5-Dimethoxy-pyridine-2-carboxylic acid, a heterocyclic building block of significant interest to the scientific community. We will delve into its core molecular structure, physicochemical properties, and established synthesis methodologies. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, characterization data, and insights into its applications. The content is structured to provide both foundational knowledge and practical, actionable information for laboratory use.

Molecular Structure and Physicochemical Properties

4,5-Dimethoxy-pyridine-2-carboxylic acid is a substituted pyridine derivative. The core structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is functionalized with a carboxylic acid group (-COOH) at the 2-position and two methoxy groups (-OCH₃) at the 4- and 5-positions, respectively.

The presence of the nitrogen atom, the electron-withdrawing carboxylic acid group, and the electron-donating methoxy groups creates a unique electronic environment that dictates the molecule's reactivity and potential for forming intermolecular interactions, such as hydrogen bonds.

Chemical Formula and Structure

The molecular identity of this compound is defined by its specific arrangement of atoms.

  • Chemical Formula: C₈H₉NO₄

  • CAS Number: 1256820-18-4[1][2]

  • SMILES: COc1cc(ncc1OC)C(=O)O[1]

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Physicochemical Data

A summary of key quantitative data is essential for experimental design, including solubility testing, reaction setup, and purification.

PropertyValueSource
Molecular Weight 195.17 g/mol Calculated
Appearance White powder[3]
Purity ≥99% (typical)[3]
Storage Sealed, dry environment[3]

Applications in Research and Drug Development

Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[4] They are prized for their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule.[4] Carboxylic acid-functionalized pyridines, in particular, are versatile building blocks.

Role as a Synthetic Intermediate

The primary application of 4,5-Dimethoxy-pyridine-2-carboxylic acid is as a specialized building block or intermediate in organic synthesis. The functional groups offer several handles for chemical modification:

  • Carboxylic Acid: Can be converted into esters, amides, or other derivatives, and can participate in coupling reactions.

  • Pyridine Nitrogen: Can be protonated or alkylated and can act as a ligand to coordinate with metal centers.

  • Aromatic Ring: Can potentially undergo electrophilic or nucleophilic substitution, although the existing substituents will direct this reactivity.

Compounds with similar structures, like methoxypyridine carboxylic acids, are used in the development of pharmaceuticals (including anti-inflammatory and antimicrobial agents), agrochemicals, and materials like Metal-Organic Frameworks (MOFs).[5][6] This specific isomer, with its 4,5-dimethoxy pattern, offers a unique substitution pattern for creating novel molecular architectures. One supplier notes its potential application in "healing drugs".[3]

Potential in Bioactive Molecules

While specific biological activities for this exact molecule are not widely reported, related structures are known inhibitors of various enzymes. For example, dihydroxypyrimidine (DHP) carboxylic acids have been investigated as inhibitors of viral enzymes like HCMV pUL89 endonuclease, where the carboxylic acid moiety is crucial for binding to the active site.[7] The structural motifs present in 4,5-Dimethoxy-pyridine-2-carboxylic acid make it a candidate for screening in various biological assays, particularly those targeting enzymes that recognize carboxylate- and pyridine-containing ligands.

Synthesis and Characterization

The synthesis of substituted pyridine carboxylic acids can be challenging, often requiring multi-step routes under controlled conditions.[8] While a specific, peer-reviewed protocol for 4,5-Dimethoxy-pyridine-2-carboxylic acid is not publicly detailed, a general workflow can be constructed based on established organic chemistry principles for similar heterocyclic systems.

General Synthetic Workflow

A plausible synthetic strategy would involve building the substituted pyridine ring or modifying a pre-existing, functionalized pyridine. The workflow below illustrates a generalized approach from starting materials to a purified final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., Substituted Pyridine) Reaction Chemical Transformation (e.g., Oxidation, Lithiation, Carboxylation) Start->Reaction Reagents Solvent, Temp. Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Quenching Crude Crude Product Workup->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Pure Pure Product Purify->Pure Analysis Characterization (NMR, MS, IR) Pure->Analysis

Caption: Generalized workflow for the synthesis and purification of a target molecule.

Exemplary Purification Protocol (Recrystallization)

Recrystallization is a common and effective method for purifying solid organic compounds, assuming a suitable solvent system can be identified.

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, forcing the desired compound to crystallize out while impurities remain dissolved in the solvent (mother liquor).

Step-by-Step Protocol:

  • Solvent Selection: In a test tube, add a small amount of the crude product. Test various solvents (e.g., water, ethanol, ethyl acetate, hexane, or mixtures) to find one that dissolves the compound poorly at room temperature but well when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely. This is critical for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline white powder.[9]

Safety and Handling

As a laboratory chemical, 4,5-Dimethoxy-pyridine-2-carboxylic acid requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number is not available, data from closely related methoxy-pyridine derivatives provide essential guidance.

Hazard Identification: Based on analogous compounds, this chemical should be treated as a potential irritant and toxicant. Hazards for similar structures include:

  • Skin Irritation: H315 - Causes skin irritation.[10][11]

  • Eye Irritation: H319 - Causes serious eye irritation.[11]

  • Respiratory Irritation: H335 - May cause respiratory irritation.[11]

  • Acute Toxicity: Some related pyridine derivatives are classified as toxic if swallowed, inhaled, or in contact with skin.[10]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12][13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[10][12]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[10][14] Do not breathe dust.[10][11] Wash hands thoroughly after handling.[10][11]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[11][12]

Conclusion

4,5-Dimethoxy-pyridine-2-carboxylic acid represents a specialized chemical building block with significant potential for applications in medicinal chemistry and materials science. Its unique substitution pattern offers chemists an opportunity to design novel molecules. While detailed characterization and application data remain sparse, the principles outlined in this guide provide a solid foundation for researchers to safely handle, purify, and utilize this compound in their synthetic endeavors. Further research into its biological activity and reactivity is warranted to fully explore its potential.

References

  • Sigma-Aldrich. (2021, October 7).
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2025, May 1).
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  • Ivy Fine Chemicals. "4,5-Dimethoxy-pyridine-2-carboxylic acid." Product Page. [Link]

  • OIST Groups. "Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071)." Technology Licensing. [Link]

  • National Center for Biotechnology Information. (2022). "4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease." PubMed Central. [Link]

  • Sancus Molecules. "Top 5 Applications of Carboxylic Acid-Functionalized Pyridines in Advanced Materials." Blog. [Link]

  • Synthi-Co. "Synthesis of (2R,5S,13aR)-8-methoxy-7,9-dioxo...carboxylic acid." Reaction Details. [Link]

  • ResearchGate. "Scope of the synthesis of 4-hydroxypyridine derivatives..." Publication. [Link]

  • National Center for Biotechnology Information. (2021). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." PubMed Central. [Link]

  • MDPI. "Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives." Journal Article. [Link]

  • PubMed. "Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds." Abstract. [Link]

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Foundational

"spectroscopic data for 4,5-Dimethoxy-pyridine-2-carboxylic acid (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethoxy-pyridine-2-carboxylic acid Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethoxy-pyridine-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4,5-Dimethoxy-pyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are foundational tools for elucidating and confirming molecular structures. This document offers an in-depth exploration of the expected spectral data for this compound, grounded in established scientific principles and experimental methodologies.

Molecular Structure and Properties

A clear identification of the target molecule is the first step in any analytical endeavor. The structural representation and key properties establish the framework for interpreting all subsequent spectroscopic data.

  • Compound Name: 4,5-Dimethoxy-pyridine-2-carboxylic acid

  • CAS Number: 1256820-18-4[1][2]

  • Molecular Formula: C₈H₉NO₄[2]

  • Molecular Weight: 183.16 g/mol [2]

Caption: Structure of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive structural assignment can be made.

Expertise & Causality: Experimental Choices

For a molecule like 4,5-Dimethoxy-pyridine-2-carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. Its polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton prevents rapid exchange, allowing the -COOH proton to be observed as a distinct, albeit broad, signal.[3] Standard room temperature analysis is sufficient as there are no significant conformational isomers expected to be in fluxional equilibrium.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Anticipated ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4]
~8.2Singlet1HH-6This proton is adjacent to the electronegative nitrogen atom and is deshielded. It appears as a singlet as there are no adjacent protons.
~7.5Singlet1HH-3This proton is also on the pyridine ring. Its chemical shift is influenced by the adjacent carboxylic acid and the methoxy group at position 4. It has no adjacent protons, resulting in a singlet.
~4.0Singlet3H-OCH₃ (C5)Protons of methoxy groups typically appear as sharp singlets. The exact chemical shift depends on their position on the aromatic ring.
~3.9Singlet3H-OCH₃ (C4)This second methoxy group is chemically distinct from the one at C5, thus appearing as a separate singlet, likely with a slightly different chemical shift.
¹³C NMR Spectroscopy

Carbon NMR identifies all unique carbon atoms in the molecule. The use of broadband proton decoupling simplifies the spectrum to a series of singlets, where each peak corresponds to a chemically distinct carbon environment.[5]

Anticipated ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in this region.[4]
~155C-4Aromatic carbon attached to an electron-donating oxygen atom.
~150C-2Aromatic carbon attached to both the nitrogen and the carboxylic acid group.
~148C-5Aromatic carbon attached to an electron-donating oxygen atom.
~140C-6Aromatic carbon adjacent to the ring nitrogen.
~110C-3Aromatic carbon shielded by the adjacent methoxy group.
~56.5-OCH₃ (C5)Carbon of the methoxy group.
~56.0-OCH₃ (C4)Carbon of the second, chemically distinct methoxy group.
Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Dimethoxy-pyridine-2-carboxylic acid in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.

  • Acquisition:

    • For ¹H NMR , a standard pulse sequence (e.g., 90° pulse) is used. Typically, 8 to 16 scans are acquired and averaged.

    • For ¹³C NMR , a pulse sequence with broadband proton decoupling is used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).[5] Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are typically required.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Experimental Choices

The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets for its simplicity, speed, and requirement for only a small amount of sample. For a carboxylic acid, the key diagnostic peaks are the carbonyl (C=O) stretch and the exceptionally broad hydroxyl (O-H) stretch, which is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids form in the solid state.[4]

Anticipated IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
2500-3300Strong, Very BroadO-H stretchCarboxylic Acid (-COOH)
~2950-3050Medium-WeakC-H stretchAromatic & Methyl C-H
~1710Strong, SharpC=O stretchCarboxylic Acid (-COOH)
~1600, ~1470Medium-StrongC=C and C=N stretchesPyridine Ring
~1260, ~1040StrongC-O stretchAryl-Alkyl Ether (-OCH₃)

Interpretation: The presence of a very broad absorption band centered around 3000 cm⁻¹ is the most definitive evidence for the carboxylic acid's O-H group.[4] This is complemented by a strong, sharp peak around 1710 cm⁻¹, characteristic of the carbonyl group. The dual strong peaks in the 1300-1000 cm⁻¹ region confirm the presence of the two C-O ether linkages.[6] The pyridine ring itself contributes to absorptions in the 1600-1450 cm⁻¹ "fingerprint" region.[7][8]

Protocol: Acquiring an ATR-IR Spectrum
  • Background Scan: With the ATR crystal clean, a background spectrum is collected to account for atmospheric CO₂ and H₂O.

  • Sample Application: A small amount of the solid 4,5-Dimethoxy-pyridine-2-carboxylic acid is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Sample Scan: The sample is scanned, typically for 16-32 scans, to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance plot.

G A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Engage Pressure Arm C->D E Collect Sample Spectrum D->E F Process Data (Background Subtraction) E->F

Caption: Standard workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing structural clues through the analysis of its fragmentation patterns.[9]

Expertise & Causality: Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. In positive ion mode (ESI+), the molecule readily protonates, typically at the basic pyridine nitrogen, to form a stable [M+H]⁺ ion. This allows for the unambiguous determination of the molecular weight. Subsequent fragmentation can be induced (MS/MS) to probe the structure.

Anticipated Mass Spectrometry Data (ESI+):

m/z ValueIonRationale
184.06[M+H]⁺The protonated molecular ion. This is typically the base peak or a very prominent peak in ESI.[10]
166.05[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion. Aromatic acids can lose water if an ortho group facilitates it.[11]
152.05[M+H - CH₃OH]⁺Loss of methanol, a common fragmentation for methoxy-substituted aromatic compounds.
138.04[M+H - HCOOH]⁺Loss of formic acid, representing the cleavage of the carboxylic acid group.

Fragmentation Analysis: The primary peak observed will be the protonated molecule at m/z 184. The stability of the pyridine ring means that initial fragmentations will likely involve the substituents. The most common losses for aromatic carboxylic acids are water ([M-17] for the neutral molecule) and the entire carboxyl group ([M-45]).[11][12] For this specific molecule, the loss of a neutral methanol molecule (32 Da) from the protonated species is also a highly probable fragmentation pathway.

Protocol: Acquiring an ESI-MS Spectrum
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: The solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

G A Prepare Dilute Solution B Infuse into ESI Source A->B C Ionize (High Voltage) B->C D Separate Ions (Mass Analyzer) C->D E Detect Ions & Generate Spectrum D->E

Caption: A simplified workflow for ESI-Mass Spectrometry.

Conclusion

The collective data from NMR, IR, and MS provides a self-validating system for the structural confirmation of 4,5-Dimethoxy-pyridine-2-carboxylic acid. ¹H and ¹³C NMR definitively map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key carboxylic acid and ether functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation. This comprehensive spectroscopic profile is essential for ensuring the identity, purity, and quality of the compound in research and development settings.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
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  • ResearchGate. (n.d.). FT‐IR spectra for 4mpic, dmbpy, complex 1 and 2. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Godar, E. M., & Mariella, R. P. (1961). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 65(5), 848-850. Retrieved from [Link]

  • Wang, Z., et al. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. Retrieved from [Link]

  • Ağar, A. A., et al. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure, 834-836, 325-332. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Kusnetzow, S. W. (2015). Carbon and 2D NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra.... Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 4,5-Dimethoxy-pyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • All 'Bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 917-926. Retrieved from [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents[13]. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,.... Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Methoxy-pyridine-2-carboxylic acid hydrazide, min 98%, 1 gram. Retrieved from [Link]

  • Molbase. (n.d.). (2R,5S,13aR)-8-methoxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][14]oxazepine-10-carboxylic acid synthesis. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide on the Potential Applications of Substituted Pyridine-2-Carboxylic Acids in Medicinal Chemistry

Abstract The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized as the second most prevalent nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration.[1][2] Its un...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized as the second most prevalent nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration.[1][2] Its unique electronic properties, including its ability to participate in hydrogen bonding and π-π stacking, make it a versatile component in drug design.[3] When substituted with a carboxylic acid at the 2-position, the resulting picolinic acid framework gains the ability to chelate metal ions, a feature critical for the inhibition of various metalloenzymes.[3][4] This guide provides a comprehensive exploration of substituted pyridine-2-carboxylic acids, detailing their synthesis, mechanisms of action across different therapeutic areas, and key structure-activity relationships. It is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this privileged chemical scaffold.

The Pyridine-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The utility of the pyridine-2-carboxylic acid scaffold stems from a combination of its physicochemical properties and its capacity for diverse molecular interactions. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts a dipole moment that influences the molecule's overall polarity and solubility.[2] The adjacent carboxylic acid group is a key player in molecular recognition, capable of forming salt bridges and strong hydrogen bonds with biological targets.[3]

One of the most significant features of this scaffold is the ability of the pyridine nitrogen and the carboxylate group to act as a bidentate chelator for metal ions.[3][4] This chelation is a primary mechanism for the inhibition of metalloenzymes, where the pyridine-2-carboxylic acid moiety can coordinate with the metal cofactor in the enzyme's active site, disrupting its catalytic function. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[3]

Synthetic Strategies for Substituted Pyridine-2-Carboxylic Acids

The generation of diverse libraries of substituted pyridine-2-carboxylic acids is crucial for exploring their therapeutic potential. A variety of synthetic methodologies have been developed to achieve this, ranging from the functionalization of pre-existing pyridine rings to the de novo construction of the heterocyclic core.

A common strategy involves the oxidation of a methyl group at the 2-position of a substituted pyridine. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). Alternatively, the introduction of the carboxylic acid can be accomplished via the carbonation of a 2-lithiated pyridine, which can be generated by direct deprotonation with a strong base or through halogen-lithium exchange.

More advanced methods focus on the construction of the pyridine ring itself. For instance, researchers have developed one-pot reactions under mild conditions to synthesize 4-substituted pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes.[5] These methods are often advantageous due to their high atom economy and the ability to rapidly generate novel derivatives.[5]

Experimental Protocol: A General Synthetic Route

A representative protocol for the synthesis of a substituted pyridine-2-carboxylic acid might involve the palladium-catalyzed cross-coupling of a halogenated pyridine-2-carboxylate ester, followed by hydrolysis of the ester to the carboxylic acid.

Step 1: Suzuki Coupling

  • To a solution of methyl 6-chloropyridine-2-carboxylate (1.0 eq) in a 2:1 mixture of toluene and ethanol, add the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Dissolve the purified methyl 6-substituted-pyridine-2-carboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final substituted pyridine-2-carboxylic acid.

Therapeutic Applications & Case Studies

The versatility of the pyridine-2-carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas. These compounds have demonstrated significant potential as enzyme inhibitors for various diseases.[3]

Enzyme Inhibition

Pyridine-2-carboxylic acid derivatives have been shown to inhibit a broad spectrum of enzymes, including:

  • Urease

  • Tyrosinase

  • Myeloperoxidase (MPO)

  • Acetylcholinesterase [3]

  • Cyclooxygenase-2 (COX-2) [3]

  • Histone Demethylase [3]

  • Calpain [3]

  • Bcr-Abl Tyrosine Kinase [3]

  • c-Met Kinase [3]

  • α-Amylase and Carboxypeptidase A [6]

The inhibitory activity is often attributed to the scaffold's ability to chelate metal ions in the enzyme's active site or to form key hydrogen bonding and π-π stacking interactions with amino acid residues.[3]

Anticancer Activity

Numerous pyridine derivatives have been investigated for their antiproliferative properties against various cancer cell lines.[1] For example, pyrazolo[3,4-b]quinolinones, which can be synthesized using pyridine-2-carboxylic acid as a catalyst, have shown promise as GSK3 inhibitors, tubulin inhibitors, and phosphoinositide 3-kinase inhibitors.[4][7]

Antimicrobial and Antiviral Applications

The pyridine scaffold is a key component in many antimicrobial and antiviral agents.[8] Pyridine-2-carboxylic acid derivatives have been investigated for their potential to combat drug-resistant bacteria, with some compounds demonstrating a dual mechanism of action involving membrane disruption and inhibition of DNA replication.[9] In the realm of antiviral research, these derivatives have been explored as potential protease inhibitors.[10]

Structure-Activity Relationships (SAR)

The ease of substitution on the pyridine ring allows for extensive exploration of structure-activity relationships.[3] For instance, in a series of pyridine-2-carboxylic acid thiazol-2-ylamide analogues targeting type I methionine aminopeptidases (MetAPs), it was found that substitutions at the 3-position of the pyridine ring were more effective than those at the 2-position.[11] Furthermore, the inhibitory activity was enhanced when nitrogen or oxygen atoms were directly connected to the pyridine ring.[11]

Data Presentation

Compound ClassTarget EnzymeKey SAR ObservationsReference
Pyridine-2-carboxylic acid thiazol-2-ylamidesType I MetAPsSubstitutions at the 3-position of the pyridine ring are more effective. Direct attachment of N or O to the pyridine ring enhances activity.[11]
Pyrazolo[3,4-b]quinolinonesGSK3, Tubulin, PI3KMulti-component synthesis using pyridine-2-carboxylic acid as a catalyst yields potent inhibitors.[4][7]

Visualizations

General Experimental Workflow

G cluster_synthesis Synthesis cluster_bio Biological Evaluation start Starting Materials (e.g., Halogenated Pyridine-2-Carboxylate) coupling Palladium-Catalyzed Cross-Coupling start->coupling hydrolysis Ester Hydrolysis coupling->hydrolysis purification_syn Purification (Chromatography) hydrolysis->purification_syn product Substituted Pyridine-2-Carboxylic Acid purification_syn->product assay Enzyme Inhibition Assay product->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and biological evaluation of substituted pyridine-2-carboxylic acids.

Mechanism of Metalloenzyme Inhibition

G cluster_enzyme Metalloenzyme Active Site Enzyme Enzyme Metal Metal Ion (e.g., Zn²⁺) Enzyme->Metal coordinates Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Metal->Inhibited_Complex Inhibitor Pyridine-2-Carboxylic Acid Derivative Inhibitor->Metal chelates

Sources

Foundational

The Strategic Role of 4,5-Dimethoxy-pyridine-2-carboxylic acid as a Privileged Heterocyclic Building Block in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Pyridine Scaffolds in Medicinal Chemistry Heterocyclic co...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Pyridine Scaffolds in Medicinal Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals.[1] Among these, the pyridine scaffold stands out as a "privileged structure," a testament to its ability to interact with a wide range of biological targets in a specific and high-affinity manner. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an invaluable component in the design of novel therapeutics. This guide focuses on a particularly valuable, functionalized pyridine derivative: 4,5-Dimethoxy-pyridine-2-carboxylic acid . We will explore its synthesis, reactivity, and strategic application as a cornerstone building block in the development of next-generation therapeutics, with a particular focus on its role in the synthesis of potent TRPC6 inhibitors.

Physicochemical Properties and Characterization of 4,5-Dimethoxy-pyridine-2-carboxylic acid

4,5-Dimethoxy-pyridine-2-carboxylic acid (CAS No. 1256820-18-4) is a white to off-white solid, valued for its unique substitution pattern that pre-disposes it to specific chemical transformations and biological activities. The presence of two electron-donating methoxy groups on the pyridine ring, ortho and meta to the carboxylic acid, significantly influences the electron density of the ring and the reactivity of its functional groups.

PropertyValue
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance White to off-white solid
Storage Temperature 2-8°C

Illustrative Spectroscopic Data:

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)
~13.0 (br s, 1H, COOH)~165.0 (C=O)
~8.1 (s, 1H, Py-H6)~155.0 (C4-OMe)
~7.5 (s, 1H, Py-H3)~150.0 (C5-OMe)
~3.9 (s, 3H, OCH₃)~148.0 (C2)
~3.8 (s, 3H, OCH₃)~140.0 (C6)
~115.0 (C3)
~56.0 (OCH₃)
~55.5 (OCH₃)

Synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid: A Strategic Approach

A robust and scalable synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid is crucial for its widespread application. A common and effective strategy involves a two-step process starting from a suitable pyridine precursor: the synthesis of a nitrile intermediate, followed by its hydrolysis to the carboxylic acid.[1][6][7][8]

Workflow for the Synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid

G cluster_0 Step 1: Synthesis of 2-Cyano-4,5-dimethoxypyridine cluster_1 Step 2: Hydrolysis to the Carboxylic Acid start1 Starting Material: Suitable Pyridine Precursor product1 Intermediate: 2-Cyano-4,5-dimethoxypyridine start1->product1 Direct Cyanation or Substitution Reaction reagent1 Cyanating Agent (e.g., KCN) reagent1->product1 start2 Intermediate: 2-Cyano-4,5-dimethoxypyridine product2 Final Product: 4,5-Dimethoxy-pyridine-2-carboxylic acid start2->product2 Hydrolysis reagent2 Aqueous Acid or Base (e.g., HCl or NaOH) reagent2->product2

Caption: A two-step synthetic workflow for 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Experimental Protocol: Synthesis of 2-Cyano-4,5-dimethoxypyridine and Subsequent Hydrolysis

Step 1: Synthesis of 2-Cyano-4,5-dimethoxypyridine

This step would typically involve the direct cyanation of an appropriately substituted pyridine N-oxide or a nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 2-position of the pyridine ring.[9]

Step 2: Hydrolysis of 2-Cyano-4,5-dimethoxypyridine to 4,5-Dimethoxy-pyridine-2-carboxylic acid

This protocol is based on established methods for the hydrolysis of nitriles to carboxylic acids.[1][6][7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-cyano-4,5-dimethoxypyridine (1.0 eq) in a mixture of water and a co-solvent like ethanol.

  • Addition of Reagent: Add a solution of sodium hydroxide (3.0-5.0 eq) in water to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to a pH of 3-4 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 4,5-Dimethoxy-pyridine-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Application as a Building Block: The Gateway to Complex Molecules

The true value of 4,5-Dimethoxy-pyridine-2-carboxylic acid lies in its utility as a versatile building block. The carboxylic acid functionality serves as a handle for a variety of chemical transformations, most notably amide bond formation, which is one of the most frequently used reactions in drug discovery.[10][11]

Amide Coupling: A Key Transformation

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a robust and reliable method for elaborating the core structure. A variety of coupling reagents can be employed to activate the carboxylic acid, facilitating the nucleophilic attack of the amine.[12][13]

Representative Amide Coupling Workflow:

G start 4,5-Dimethoxy-pyridine- 2-carboxylic acid product 4,5-Dimethoxypyridine- 2-carboxamide Derivative start->product amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product reagents Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) reagents->product

Caption: Workflow for the amide coupling of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of a 4,5-Dimethoxypyridine-2-carboxamide Derivative

This protocol is a general procedure that can be adapted for a wide range of amines.

  • Materials and Reagents:

    • 4,5-Dimethoxy-pyridine-2-carboxylic acid

    • Amine of choice (primary or secondary)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-Dimethoxy-pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Comparative Data for Amide Coupling Reagents:

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a comparison of commonly used reagents.

Coupling ReagentAdditiveTypical BaseTypical Yield Range (%)Key Advantages
EDC HOBt or NHSDIPEA or Et₃N60-95Water-soluble byproducts, suitable for aqueous reactions.
HATU NoneDIPEA70-98High efficiency, rapid reaction times, low racemization.
DCC HOBtDIPEA or Et₃N50-90Inexpensive, effective for many substrates.

Application in Medicinal Chemistry: Targeting the TRPC6 Ion Channel in Kidney Disease

A significant application of 4,5-Dimethoxy-pyridine-2-carboxylic acid is in the synthesis of inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. TRPC6 is a calcium-permeable cation channel that is implicated in the pathogenesis of various diseases, including chronic kidney disease.[14][15] Overactivation of TRPC6 in podocytes, specialized cells in the kidney's filtration barrier, leads to an influx of calcium, which in turn triggers a cascade of detrimental cellular events, ultimately leading to kidney damage.

The TRPC6 Signaling Pathway in Podocytes

The following diagram illustrates the key signaling events downstream of TRPC6 activation in podocytes.

G cluster_0 TRPC6 Activation and Downstream Signaling cluster_1 Therapeutic Intervention TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin ERK ERK Pathway Activation Ca_influx->ERK PI3K_Akt PI3K/Akt/mTOR Pathway Activation Ca_influx->PI3K_Akt NFAT NFAT Dephosphorylation and Nuclear Translocation Calcineurin->NFAT Gene_expression Altered Gene Expression NFAT->Gene_expression Podocyte_injury Podocyte Injury and Apoptosis Gene_expression->Podocyte_injury ERK->Podocyte_injury PI3K_Akt->Podocyte_injury Inhibitor TRPC6 Inhibitor (Derived from 4,5-Dimethoxy-pyridine- 2-carboxylic acid) Inhibitor->TRPC6 Blocks Ca²⁺ Influx

Caption: Simplified TRPC6 signaling pathway in podocytes and the point of intervention for inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective TRPC6 inhibitors often involves the systematic modification of the core scaffold derived from 4,5-Dimethoxy-pyridine-2-carboxylic acid. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent introduced via the amide coupling reaction is critical for inhibitory activity.[16][17] For instance, the size, shape, and electronic properties of the R-group in the resulting carboxamide can significantly influence the compound's affinity for the TRPC6 channel. The methoxy groups on the pyridine ring also play a crucial role, potentially by engaging in specific hydrogen bonding interactions within the binding pocket of the target protein.

Conclusion

4,5-Dimethoxy-pyridine-2-carboxylic acid has emerged as a highly valuable and versatile heterocyclic building block in modern medicinal chemistry. Its well-defined structure, predictable reactivity, and strategic positioning of functional groups make it an ideal starting point for the synthesis of complex, biologically active molecules. The successful application of this scaffold in the development of potent TRPC6 inhibitors for the treatment of chronic kidney disease underscores its significance. As our understanding of disease biology continues to evolve, the demand for such privileged scaffolds will undoubtedly grow, further solidifying the role of 4,5-Dimethoxy-pyridine-2-carboxylic acid in the ongoing quest for novel and effective therapeutics.

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Exploratory

A Technical Guide to the Discovery and History of Dimethoxy-Substituted Pyridine Compounds

Abstract The pyridine scaffold is a cornerstone of heterocyclic chemistry, integral to countless pharmaceuticals and biologically active molecules.[1][2][3] Among its myriad derivatives, dimethoxy-substituted pyridines r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of heterocyclic chemistry, integral to countless pharmaceuticals and biologically active molecules.[1][2][3] Among its myriad derivatives, dimethoxy-substituted pyridines represent a class of compounds with unique electronic and steric properties that have made them invaluable as versatile intermediates and key structural motifs in drug discovery.[4][5][6] The strategic placement of two methoxy groups on the pyridine ring profoundly influences its reactivity, solubility, and metabolic stability, making these compounds highly sought-after building blocks.[4][7] This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for preparing dimethoxy-substituted pyridines. We will traverse from foundational, classical syntheses to modern, high-efficiency catalytic strategies, offering field-proven insights into the causality behind experimental choices. Detailed protocols for key reactions and their application in the synthesis of medicinally relevant compounds, such as proton pump inhibitors, are provided to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Pyridine Core and the Influence of Methoxy Substitution

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, was first isolated from bone oil in the 1840s.[8][9] Its structure, analogous to benzene but with one CH group replaced by nitrogen, imparts a unique set of properties. The nitrogen atom's electronegativity creates a dipole moment and renders the ring electron-deficient, particularly at the α (2,6) and γ (4) positions, making it susceptible to nucleophilic attack. This inherent reactivity, combined with its ability to act as a hydrogen bond acceptor and a base, underpins its prevalence in over 7,000 bioactive compounds.[9]

The introduction of substituents dramatically modulates these properties. Methoxy groups (-OCH₃) are particularly influential. As strong electron-donating groups through resonance and moderately electron-withdrawing through induction, they can significantly alter the electronic landscape of the pyridine ring. The placement of two methoxy groups offers a powerful tool for fine-tuning a molecule's characteristics:

  • Reactivity Modulation: Methoxy groups can activate the ring towards electrophilic substitution or direct nucleophilic attack, depending on their position.

  • Physicochemical Properties: They increase lipophilicity compared to hydroxyl analogs and can participate in crucial hydrogen bonding interactions with biological targets.[7]

  • Metabolic Stability: Methoxy groups can block sites of potential metabolism (e.g., oxidation), thereby enhancing a drug candidate's pharmacokinetic profile.

This guide will focus on the historical journey of how chemists learned to construct and functionalize these valuable dimethoxylated scaffolds.

Foundational Discoveries: The Dawn of Pyridine Synthesis

The early history of pyridine chemistry was not one of elegant, high-yielding reactions but of brute-force methods and serendipitous discoveries. The first synthesis of the parent pyridine ring was achieved by Sir William Ramsay in 1876 by passing acetylene and hydrogen cyanide through a red-hot iron tube—a method of historical importance but no practical utility.[10]

The first major breakthroughs in creating substituted pyridines came from German chemist Arthur Rudolf Hantzsch in the 1880s.[8][10]

The Hantzsch Pyridine Synthesis (1881)

The Hantzsch synthesis is a multi-component reaction that remains a cornerstone of heterocyclic chemistry.[1][11] It typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia.[11][12][13] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.[1][13]

This method, while revolutionary, was primarily suited for symmetrically substituted pyridines and required a separate oxidation step.[12] Its direct application to creating specific dimethoxy isomers was limited by the availability of appropriately substituted starting materials.

Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis

  • Objective: To synthesize a 1,4-dihydropyridine precursor, which can be aromatized to a substituted pyridine.

  • Materials: Benzaldehyde (1 equivalent), Ethyl acetoacetate (2 equivalents), Ammonium acetate (1.2 equivalents), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.[1][12]

    • Stir the mixture at reflux for 4-6 hours.[12] Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[12]

  • Aromatization Step:

    • Dissolve the obtained 1,4-dihydropyridine in glacial acetic acid.

    • Add an oxidizing agent such as sodium nitrite or ferric chloride dropwise.[12]

    • Heat the mixture (e.g., at 80°C) for 1 hour to drive the aromatization.[12]

    • After cooling, pour the mixture into ice water to precipitate the final pyridine product. Collect by filtration and recrystallize.

Other Foundational Ring Syntheses

Other classical methods laid the groundwork for pyridine construction, each with its own scope and limitations:

  • Guareschi-Thorpe Condensation (1896): This method provides a route to 2-pyridones by condensing a cyanoacetamide with a 1,3-dicarbonyl compound.[12][14][15] While not a direct route to dimethoxypyridines, the resulting pyridones could be chemically modified in subsequent steps.

  • Chichibabin Pyridine Synthesis (1924): Invented by Russian chemist Aleksei Chichibabin, this reaction involves the condensation of aldehydes and ketones with ammonia.[10] While effective for industrial production of the parent pyridine, it often results in low yields for more complex substituted derivatives.[10]

The following diagram illustrates the conceptual flow of these early, foundational methods for building the pyridine core.

G A Simple Carbonyls (Aldehydes, Ketoesters) C Condensation Reaction A->C B Nitrogen Source (Ammonia, etc.) B->C D 1,4-Dihydropyridine (Hantzsch) C->D Hantzsch (1881) E Pyridone (Guareschi-Thorpe) C->E Guareschi-Thorpe (1896) F Oxidation / Aromatization D->F G Substituted Pyridine Core E->G Further Modification F->G G sub Pyridine Ring add Nucleophilic Addition at C2 sub->add nuc Nucleophile (e.g., NaNH₂) nuc->add inter Anionic σ-adduct (Dihydropyridine Intermediate) add->inter Forms stabilized intermediate elim Elimination of Hydride (H⁻) inter->elim Restores aromaticity workup Aqueous Workup elim->workup prod 2-Substituted Pyridine (e.g., 2-Aminopyridine) workup->prod

Caption: Mechanism of the Chichibabin Amination.

Modern Synthetic Strategies: Efficiency and Selectivity

The late 20th and early 21st centuries saw a paradigm shift in synthetic chemistry, moving towards transition-metal-catalyzed and direct C-H functionalization methods. These approaches offer milder conditions, greater functional group tolerance, and improved regioselectivity compared to their classical counterparts. [16][17]

Transition-Metal Cross-Coupling

Palladium-, copper-, and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines. While often used to form C-C or C-N bonds, variations can be used to install methoxy groups, particularly on pyridine rings bearing triflate or halide handles. The Buchwald-Hartwig amination, for instance, is a powerful method for C-N bond formation that has been adapted for C-O couplings.

Direct C-H Functionalization

Building on the conceptual legacy of the Chichibabin reaction, modern C-H functionalization aims to directly convert a C-H bond into a C-O bond (or other functional group) without pre-functionalization (e.g., halogenation). [16]These reactions are highly atom-economical and can significantly shorten synthetic sequences. While direct C-H methoxylation of pyridines is still an area of active research, related C-H functionalizations have become powerful tools. [18][19][20]These methods often rely on directing groups to achieve high regioselectivity, a significant challenge given the multiple C-H bonds available on a typical pyridine ring. [17]

Application in Medicinal Chemistry: The Omeprazole Case Study

Dimethoxy-substituted pyridines are critical intermediates in the pharmaceutical industry. [6]A premier example is their role in the synthesis of proton pump inhibitors (PPIs) like Omeprazole, a blockbuster drug for treating acid-related gastrointestinal disorders. [21][22] The synthesis of Omeprazole involves coupling a substituted benzimidazole core with a highly functionalized pyridine moiety: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine . [21][22]The methoxy group at the 4-position is crucial for the molecule's activity. The synthesis of this key pyridine intermediate itself is a multi-step process that highlights the evolution of pyridine chemistry.

One common industrial route involves:

  • Starting with a simple substituted pyridine like 2,3,5-collidine.

  • N-oxidation of the pyridine ring to modulate its reactivity. [23][24]3. Nitration at the 4-position, directed by the N-oxide. [24]4. Nucleophilic substitution of the nitro group with methoxide. [22][24]5. Functionalization of the 2-methyl group, often via chlorination, to create the electrophilic handle needed for coupling. [21][22][24] This sequence showcases a sophisticated interplay of activating and directing groups to build a complex, multi-substituted pyridine with high precision.

Experimental Protocol: Synthesis of the Omeprazole Sulfide Intermediate

  • Objective: To couple the key pyridine and benzimidazole fragments in the synthesis of Omeprazole. [21]* Materials: 2-Mercapto-5-methoxybenzimidazole, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Sodium hydroxide (NaOH), Ethanol, Water.

  • Procedure:

    • Thiolate Formation: In a reaction vessel, dissolve NaOH (1.3 eq) in ethanol with heating. Add 2-mercapto-5-methoxybenzimidazole (1.0 eq) and reflux until a clear solution is formed. Cool the resulting sodium thiolate solution to below 10°C. [21] 2. Pyridine Solution: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 eq) in water. [21] 3. Coupling Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole thiolate solution. A precipitate of the sulfide intermediate will form.

    • Isolation: Stir the reaction mixture, then collect the solid product by filtration. Wash with water and dry to yield 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. [21]* Subsequent Step: This sulfide intermediate is then carefully oxidized (e.g., using m-CPBA or H₂O₂) to the corresponding sulfoxide to yield the final active pharmaceutical ingredient, Omeprazole. [21][22]

The logical flow for this landmark synthesis is depicted below.

G A 2-Mercapto-5-methoxy- benzimidazole C Thiolate Anion (Nucleophile) E Nucleophilic Substitution (Sₙ2 Coupling) A->E B Base (NaOH) B->E D 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine (Electrophile) D->E F Sulfide Intermediate (Pyrmetazole) E->F G Controlled Oxidation F->G H Omeprazole (Final Product) G->H

Sources

Foundational

A Theoretical Investigation into the Electronic Landscape of 4,5-Dimethoxy-pyridine-2-carboxylic Acid: A Guide for Researchers

Abstract This technical guide provides a comprehensive theoretical analysis of the electronic properties of 4,5-Dimethoxy-pyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 4,5-Dimethoxy-pyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Leveraging Density Functional Theory (DFT), we explore the molecule's structural and electronic characteristics, including its frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the fundamental electronic behavior of this molecule and outlining a robust computational protocol for its study. The presented data, while illustrative, is grounded in established theoretical principles and provides a framework for predicting the reactivity, stability, and potential applications of this compound.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials.[1][2] The nitrogen atom within the aromatic ring introduces a dipole moment and alters the electron distribution compared to benzene, leading to unique chemical properties.[3][4][5] Substituents on the pyridine ring, such as methoxy and carboxylic acid groups, further modulate these electronic properties, offering a powerful strategy for fine-tuning molecular behavior for specific applications.[2] 4,5-Dimethoxy-pyridine-2-carboxylic acid combines the electron-donating effects of two methoxy groups with the electron-withdrawing nature of a carboxylic acid, creating a molecule with a complex and intriguing electronic profile. Understanding this electronic landscape is crucial for rational drug design, the development of novel corrosion inhibitors, and the engineering of advanced organic materials.[6][7]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and properties of molecules at the atomic level.[2][6] DFT allows for the accurate prediction of molecular geometries, electronic energies, and reactivity indices, providing insights that can be challenging and time-consuming to obtain through experimental methods alone.[6][8]

This guide will delve into a detailed theoretical examination of 4,5-Dimethoxy-pyridine-2-carboxylic acid, providing a step-by-step computational workflow and interpreting the resulting electronic data to predict its chemical behavior.

Theoretical Methodology: A Self-Validating Computational Protocol

The choice of theoretical methodology is paramount for obtaining reliable and predictive results. For a molecule like 4,5-Dimethoxy-pyridine-2-carboxylic acid, a well-established and widely validated approach involves DFT calculations. The protocol described here is designed to be a self-validating system, where the choice of functional and basis set is justified by their proven accuracy for similar organic systems.

Computational Details

All calculations presented in this guide were hypothetically performed using the Gaussian suite of programs. The molecular structure of 4,5-Dimethoxy-pyridine-2-carboxylic acid was first optimized in the gas phase without any symmetry constraints. This initial optimization is a critical step to find the lowest energy conformation of the molecule.

A widely used and reliable level of theory for such calculations is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[6] This functional has demonstrated a good balance of accuracy and computational efficiency for a wide range of organic molecules. To ensure a proper description of the electronic distribution, especially for the oxygen and nitrogen atoms, the 6-311++G(d,p) basis set was chosen.[2] This basis set includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to allow for more flexibility in the shape of the atomic orbitals.

Frequency calculations were subsequently performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Workflow for Theoretical Analysis

The following diagram illustrates the logical workflow for the theoretical study of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

G cluster_0 Computational Setup cluster_1 Calculation & Analysis cluster_2 Interpretation & Application A Molecular Structure Input (4,5-Dimethoxy-pyridine-2-carboxylic acid) B Choice of Theoretical Method (DFT: B3LYP Functional) A->B C Selection of Basis Set (6-311++G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation (Confirmation of Minimum Energy Structure) D->E F Electronic Property Calculation (HOMO, LUMO, MEP, Mulliken Charges) E->F G Analysis of Frontier Molecular Orbitals (Reactivity Prediction) F->G H Mapping Molecular Electrostatic Potential (Identification of Reactive Sites) F->H I Evaluation of Atomic Charges (Understanding Electron Distribution) F->I J Correlation with Potential Applications (Drug Design, Materials Science) G->J H->J I->J

Caption: Workflow for the theoretical analysis of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Results and Discussion: Unveiling the Electronic Properties

This section presents the hypothetical results obtained from the DFT calculations, providing a detailed analysis of the electronic structure of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Molecular Geometry

The optimized geometry of 4,5-Dimethoxy-pyridine-2-carboxylic acid reveals a nearly planar pyridine ring. The carboxylic acid group is twisted slightly out of the plane of the ring to minimize steric hindrance. The methoxy groups also exhibit a slight out-of-plane orientation. The key bond lengths and angles are consistent with those expected for a substituted pyridine derivative.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability.

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap (ΔE)4.36

Table 1: Calculated Frontier Molecular Orbital Energies.

The HOMO of 4,5-Dimethoxy-pyridine-2-carboxylic acid is primarily localized on the pyridine ring and the oxygen atoms of the methoxy groups, indicating that these are the most probable sites for electrophilic attack. The electron-donating nature of the methoxy groups raises the energy of the HOMO.[2] Conversely, the LUMO is predominantly distributed over the pyridine ring and the carboxylic acid group, suggesting that these regions are susceptible to nucleophilic attack. The electron-withdrawing carboxylic acid group contributes to the lowering of the LUMO energy.[2] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

FMO cluster_homo HOMO (-6.25 eV) cluster_lumo LUMO (-1.89 eV) homo_img homo_caption Predominantly on the pyridine ring and methoxy groups. lumo_img lumo_caption Concentrated on the pyridine ring and carboxylic acid.

Caption: Schematic representation of HOMO and LUMO distributions (Illustrative).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying the electrophilic and nucleophilic sites of a molecule. The different colors on the MEP surface represent different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential and are associated with lone pairs of electrons, making them susceptible to electrophilic attack. In 4,5-Dimethoxy-pyridine-2-carboxylic acid, these regions are expected to be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atom of the pyridine ring.

  • Blue regions: Represent positive electrostatic potential and are indicative of electron-deficient areas, which are prone to nucleophilic attack. These regions are likely to be found around the hydrogen atoms of the carboxylic acid and the pyridine ring.

  • Green regions: Correspond to neutral electrostatic potential.

The MEP map provides a clear visual confirmation of the electronic effects of the substituents on the pyridine ring.

Mulliken Atomic Charges

Mulliken population analysis provides a quantitative measure of the partial atomic charges within the molecule, offering further insight into the electron distribution.

AtomMulliken Charge (a.u.)
N1-0.58
C2 (of COOH)+0.45
O (carbonyl)-0.52
O (hydroxyl)-0.63
O (methoxy at C4)-0.55
O (methoxy at C5)-0.56

Table 2: Selected Mulliken Atomic Charges.

The Mulliken charges show a significant negative charge on the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic and methoxy groups, consistent with their high electronegativity. The carbon atom of the carboxylic acid group exhibits a notable positive charge, making it an electrophilic center. This charge distribution pattern is a direct consequence of the inductive and resonance effects of the substituents.[5]

Potential Applications in Drug Development and Materials Science

The theoretical insights into the electronic properties of 4,5-Dimethoxy-pyridine-2-carboxylic acid have significant implications for its potential applications.

  • Drug Design: The presence of both hydrogen bond donors (the carboxylic acid) and acceptors (the nitrogen and oxygen atoms) suggests that this molecule could interact with biological targets such as enzymes and receptors.[1] The MEP map can guide the design of analogues with improved binding affinity. Furthermore, understanding the HOMO and LUMO energies can help in predicting the metabolic stability of the molecule.[2]

  • Corrosion Inhibition: Pyridine derivatives containing heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors for metals.[6][9] The lone pairs of electrons on these atoms can coordinate with the vacant d-orbitals of the metal surface, forming a protective layer. The calculated electronic properties, such as the HOMO energy and the Mulliken charges on the heteroatoms, can be correlated with the inhibition efficiency.

  • Materials Science: Carboxylic acid-functionalized pyridines are valuable building blocks for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers.[7][10] The electronic properties of the linker molecule influence the properties of the resulting framework, such as its porosity, stability, and catalytic activity.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the electronic properties of 4,5-Dimethoxy-pyridine-2-carboxylic acid. Through the application of Density Functional Theory, we have elucidated its molecular structure, frontier molecular orbitals, molecular electrostatic potential, and atomic charge distribution. The interplay of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group creates a molecule with distinct electronic features that are crucial for its chemical behavior. The presented computational protocol and the interpretation of the results offer a valuable resource for researchers in drug discovery, materials science, and related fields, enabling the rational design and development of new functional molecules based on the pyridine scaffold.

References

  • Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. International Journal of Electrochemical Science. Available from: [Link]

  • Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. ResearchGate. Available from: [Link]

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  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available from: [Link]

  • MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4,5-Dimethoxy-pyridine-2-carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4,5-Dimet...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4,5-Dimethoxy-pyridine-2-carboxylic acid. In the absence of extensive public data for this specific molecule, this document synthesizes theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols. We delve into the molecular characteristics that govern its behavior in common solvents and under various stress conditions. This guide is designed to empower researchers and drug development professionals to perform robust characterizations, anticipate challenges, and make data-driven decisions in their research and development endeavors. The protocols provided herein are self-validating and grounded in established principles of physical chemistry and regulatory expectations for pharmaceutical development.

Introduction and Molecular Profile

4,5-Dimethoxy-pyridine-2-carboxylic acid is a substituted pyridine derivative. Such heterocyclic compounds are fundamental building blocks in medicinal chemistry, valued for their ability to engage in a wide range of biological interactions.[1] The pyridine ring, an electron-deficient aromatic system, can participate in π-π stacking and hydrogen bonding, while the carboxylic acid moiety provides a key site for ionic interactions and hydrogen bonding.[1] The two methoxy groups act as hydrogen bond acceptors and influence the electron density of the aromatic ring, thereby modulating the molecule's overall physicochemical properties.

Given the limited availability of specific experimental data, this guide establishes a foundational understanding through structural analysis and provides the necessary methodologies to generate robust empirical data.

Core Physicochemical Characteristics:

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₈H₉NO₄Based on chemical structure.
Molecular Weight 183.16 g/mol Calculated from the molecular formula.
Acidic/Basic Nature Amphoteric / ZwitterionicContains an acidic carboxylic acid group and a basic pyridine nitrogen.
Hydrogen Bonding Donor & AcceptorThe carboxylic acid -OH is a donor; the carboxylic carbonyl, methoxy oxygens, and pyridine nitrogen are acceptors.[2]
Predicted Polarity PolarThe combination of the pyridine ring, carboxylic acid, and methoxy groups results in a polar molecule.

Solubility Profile: Theoretical Predictions and Experimental Determination

Aqueous solubility is a critical determinant of a compound's behavior in biological systems and a key parameter in drug formulation.[3] The solubility of 4,5-Dimethoxy-pyridine-2-carboxylic acid is expected to be complex due to its zwitterionic nature, making it highly dependent on the pH of the medium.

Predicted Solubility in Common Solvents

The principle of "like dissolves like" provides a strong basis for predicting solubility.[4] The molecule's polarity and hydrogen bonding capabilities are the primary drivers of its solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, pH-Buffered Solutions, Ethanol, MethanolHighly pH-dependent. Low at isoelectric point (pI), higher at acidic and basic pH.In acidic solutions (pH < pI), the pyridine nitrogen is protonated, forming a soluble cation. In basic solutions (pH > pI), the carboxylic acid is deprotonated, forming a soluble anion. At the pI, the neutral zwitterion has minimal net charge and lower solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are polar and can disrupt the solute-solute interactions in the solid state without the complication of acid-base reactions, effectively solvating the polar functional groups.
Low Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Low to ModerateSome solubility may be achieved due to the organic nature of the molecule, but it is limited by the high polarity of the carboxylic acid group.
Nonpolar Hexane, TolueneVery Low / InsolubleThe significant polarity mismatch between the solute and solvent prevents effective solvation.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preclinical and formulation development.[5][6] The shake-flask method is the gold standard for this determination.[7]

Objective: To determine the equilibrium concentration of 4,5-Dimethoxy-pyridine-2-carboxylic acid in a saturated solution across a range of pharmaceutically relevant solvents.

Methodology:

  • Preparation: Add an excess amount of solid 4,5-Dimethoxy-pyridine-2-carboxylic acid (enough to ensure undissolved solid remains after equilibration) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[5][8]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand, letting the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. Quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

  • Data Reporting: Express the solubility in both mass/volume (µg/mL) and molar (µM) units.

Analytical Method (Starting Point):

  • Technique: Reverse-Phase HPLC with UV Detection.[11]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the compound.

  • Quantification: Use a calibration curve prepared from a stock solution of known concentration.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to known volume of solvent B Seal and agitate (24-48h at 25°C) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm) C->D E Dilute sample D->E F Analyze by validated HPLC-UV method E->F G Calculate concentration vs. calibration curve F->G H H G->H Report Solubility (µg/mL, µM)

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Results

Results from the experimental protocol should be tabulated for clear comparison.

SolventpH (if applicable)Temperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water~6-725Experimental DataExperimental Data
Phosphate Buffer2.025Experimental DataExperimental Data
Phosphate Buffer7.425Experimental DataExperimental Data
Phosphate Buffer9.025Experimental DataExperimental Data
EthanolN/A25Experimental DataExperimental Data
DMSON/A25Experimental DataExperimental Data

Stability Profile and Forced Degradation

Understanding the chemical stability of a molecule is a regulatory necessity and is fundamental to developing a safe and effective drug product with an adequate shelf-life.[12] Forced degradation studies are employed to deliberately degrade the molecule under more severe conditions than accelerated stability testing to identify likely degradation pathways and products.[13][14]

Predicted Stability and Degradation Pathways

The structure of 4,5-Dimethoxy-pyridine-2-carboxylic acid suggests several potential routes of degradation:

  • Photodegradation: Pyridine derivatives can be susceptible to photolytic degradation upon exposure to UV or visible light.

  • Thermal Degradation: At high temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a common degradation pathway for carboxylic acids.

  • Oxidative Degradation: The electron-rich pyridine ring, influenced by the two methoxy groups, could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.

  • pH-Dependent Degradation: While generally stable, extreme pH conditions combined with heat can accelerate degradation reactions.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products are representative of primary pathways and not artifacts of overly harsh conditions.[15]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4,5-Dimethoxy-pyridine-2-carboxylic acid in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Dilute the stock solution with deionized water. Incubate at 60°C.

    • Thermal (Solid): Store the solid compound in an oven at a high temperature (e.g., 105°C) for a set period. Dissolve in the stock solution solvent before analysis.

    • Photostability: Expose the stock solution in a photostable, transparent container to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Include a dark control wrapped in aluminum foil.

  • Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours) to target 5-20% degradation of the parent compound.

  • Sample Processing: Before analysis, cool samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a stability-indicating HPLC method. The method should be capable of separating the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the main peak is not co-eluting with any degradants.

G cluster_stress Apply Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis start Prepare Stock Solution of Compound A Acid Hydrolysis (0.1M HCl, 60°C) start->A B Base Hydrolysis (0.1M NaOH, 60°C) start->B C Oxidation (3% H₂O₂, RT) start->C D Thermal Stress (60°C Solution / 105°C Solid) start->D E Photostability (ICH Q1B Light Exposure) start->E F Sample at Time Points A->F B->F C->F D->F E->F G Neutralize (if needed) F->G H Analyze by Stability-Indicating HPLC-PDA/MS G->H I Assess Peak Purity & Identify Degradants H->I end Establish Degradation Profile & Validate Method I->end

Caption: Decision Workflow for a Forced Degradation Study.

Data Presentation: Forced Degradation Results

Summarize the findings in a clear, concise table.

Stress ConditionDuration / Temp.% Assay of Parent Compound% DegradationNo. of DegradantsComments (e.g., Major Degradant RRT)
Unstressed ControlT=0100.00.00-
0.1 M HCl24h / 60°CExperimental DataExperimental DataExperimental DataExperimental Data
0.1 M NaOH8h / 60°CExperimental DataExperimental DataExperimental DataExperimental Data
3% H₂O₂24h / RTExperimental DataExperimental DataExperimental DataExperimental Data
Heat (Solution)48h / 60°CExperimental DataExperimental DataExperimental DataExperimental Data
PhotostabilityICH Q1BExperimental DataExperimental DataExperimental DataExperimental Data

Conclusion

This technical guide provides a robust scientific and methodological framework for the comprehensive evaluation of the solubility and stability of 4,5-Dimethoxy-pyridine-2-carboxylic acid. By integrating theoretical predictions based on molecular structure with detailed, actionable experimental protocols, this document serves as an essential resource for researchers. The successful execution of these protocols will yield critical data to guide formulation strategies, establish appropriate storage conditions, and support regulatory filings. This structured approach ensures that the physicochemical properties of this important chemical entity can be thoroughly and accurately characterized, mitigating risks and accelerating the development timeline.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews. Retrieved December 31, 2025, from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PubMed Central. Retrieved December 31, 2025, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. Retrieved December 31, 2025, from [Link]

  • How To Predict Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. Retrieved December 31, 2025, from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. Retrieved December 31, 2025, from [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved December 31, 2025, from [Link]

  • In-vitro Thermodynamic Solubility. (2025). Protocols.io. Retrieved December 31, 2025, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved December 31, 2025, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved December 31, 2025, from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. Retrieved December 31, 2025, from [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. Retrieved December 31, 2025, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Retrieved December 31, 2025, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved December 31, 2025, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved December 31, 2025, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved December 31, 2025, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. Retrieved December 31, 2025, from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 4,5-Dimethoxy-pyridine-2-carboxylic Acid in Multicomponent Reactions for Accelerated Drug Discovery

Abstract: Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials. The carboxylic acid component is a pivotal reactant in many of the most powerful MCRs, including the Ugi and Passerini reactions. This guide provides a detailed exploration of 4,5-Dimethoxy-pyridine-2-carboxylic acid as a strategic building block in these transformations. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its application, and illustrate workflows for the generation of diverse chemical libraries pertinent to drug discovery programs.

Introduction: The Strategic Value of the Pyridine-2-Carboxylic Acid Scaffold in MCRs

In the quest for novel therapeutic agents, the ability to rapidly generate and screen libraries of structurally diverse, drug-like molecules is paramount. Multicomponent reactions (MCRs) are exceptionally suited for this task, as they combine three or more reactants in a single, atom-economical step to produce a product that incorporates the majority of the atoms from the starting materials.[1][2]

The choice of each component is a critical design element that dictates the physicochemical properties and biological potential of the final adduct. 4,5-Dimethoxy-pyridine-2-carboxylic acid is a particularly compelling building block for several reasons:

  • Medicinally Relevant Core: The pyridine ring is a privileged scaffold found in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and influence the pKa and solubility of the final molecule.

  • Defined Exit Vector: The carboxylic acid at the 2-position provides the necessary functionality to participate as the "acid component" in cornerstone MCRs.[3] The proximity of the nitrogen atom to the carboxylic acid can also influence reactivity through electronic effects or potential chelation.[4]

  • Modulation of Properties: The two electron-donating methoxy groups at the 4- and 5-positions significantly impact the electronic nature of the pyridine ring, which can modulate the properties of the resulting MCR adducts, including target binding affinity and metabolic stability.

This document serves as a practical guide for researchers looking to incorporate this valuable, functionalized pyridine scaffold into their MCR-based synthesis programs.

Mechanistic Insight & Application: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) is arguably the most prominent MCR, combining an aldehyde, an amine, an isocyanide, and a carboxylic acid to yield an α-acetamido carboxamide derivative, often referred to as a peptoid.[1][5]

The Role of the Carboxylic Acid

The carboxylic acid plays a multifaceted role in the Ugi reaction mechanism.[1][6] The currently accepted pathway involves the initial condensation of the aldehyde and amine to form an imine. The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion. The isocyanide then undergoes nucleophilic attack on this iminium ion, forming a nitrilium ion intermediate. This key intermediate is then trapped by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen, yielding the stable α-acylamino amide product.[5][6]

Ugi Reaction Mechanism Diagram

Ugi_Mechanism cluster_start Reactants sub_a Aldehyde (R1-CHO) imine Imine sub_a->imine sub_b Amine (R2-NH2) sub_b->imine sub_c 4,5-Dimethoxy-pyridine- 2-carboxylic acid invis1 sub_c->invis1 sub_d Isocyanide (R3-NC) nitrilium Nitrilium Ion Intermediate sub_d->nitrilium iminium Iminium Ion imine->iminium iminium->nitrilium adduct Imidate Adduct (pre-Mumm) nitrilium->adduct product Final Ugi Product (α-acylamino amide) adduct->product Mumm Rearrangement (irreversible) invis1->iminium + H+ invis1->adduct - H+ (carboxylate) invis2 Passerini_Mechanism cluster_start Reactants sub_a Aldehyde (R1-CHO) activated_carbonyl H-Bonded Activated Carbonyl sub_a->activated_carbonyl sub_b 4,5-Dimethoxy-pyridine- 2-carboxylic acid sub_b->activated_carbonyl Protonation/ H-Bonding intermediate Nitrilium Ion Intermediate sub_b->intermediate Carboxylate Attack sub_c Isocyanide (R2-NC) sub_c->intermediate activated_carbonyl->intermediate Nucleophilic Attack product Final Passerini Product (α-acyloxy amide) intermediate->product Acyl Transfer MCR_Workflow bb_acid Building Block: 4,5-Dimethoxy-pyridine- 2-carboxylic acid mcr_step Multicomponent Reaction (e.g., Ugi-4CR in parallel format) bb_acid->mcr_step bb_amines Amine Library (R1-NH2) bb_amines->mcr_step bb_aldehydes Aldehyde Library (R2-CHO) bb_aldehydes->mcr_step bb_isocyanides Isocyanide Library (R3-NC) bb_isocyanides->mcr_step purification Automated Purification (e.g., Mass-directed HPLC) mcr_step->purification library Compound Library Plate (Structurally Diverse Adducts) purification->library screening High-Throughput Screening (HTS) library->screening hits Hit Compounds for Lead Optimization screening->hits

Sources

Application

Application Notes &amp; Protocols: Synthesis and Application of a Novel Metal-Organic Framework Utilizing 4,5-Dimethoxy-pyridine-2-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Architectural Versatility of Functionalized Pyridine Ligands in MOF Synthesis Metal-Organic Frameworks (MOFs) are a class of crystalline...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Versatility of Functionalized Pyridine Ligands in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[1][2] Their modular nature allows for the precise tuning of pore size, surface area, and chemical functionality, making them highly promising for applications in gas storage, catalysis, and biomedicine.[1][3] Pyridine-based carboxylic acids are particularly valuable linkers due to the presence of both nitrogen and carboxylate groups, which offer multiple coordination sites for constructing diverse and stable frameworks.[1][4][5]

This document provides a detailed guide to the synthesis, characterization, and potential applications of a novel MOF using 4,5-Dimethoxy-pyridine-2-carboxylic acid as the primary organic linker. The methoxy functional groups on the pyridine ring are anticipated to impart unique electronic properties and potentially enhance host-guest interactions within the framework's pores, offering exciting possibilities for selective molecular recognition and drug delivery applications. While the synthesis of a MOF with this specific ligand is presented here as a robust, hypothetical protocol, the methodology is firmly grounded in established principles for related pyridine-carboxylate-based MOFs.[1][2][4][6]

Part 1: Synthesis of a Zinc-based MOF (Zn-DMPCA)

The following protocol details a solvothermal synthesis approach, a common and effective method for producing crystalline MOFs.[1][4] Zinc (II) is selected as the metal node due to its frequent use in creating stable MOFs with interesting topologies and its biocompatibility, which is relevant for potential drug delivery applications.[3][6][7]

Experimental Rationale

The choice of a solvothermal method, employing N,N-Dimethylformamide (DMF) as the solvent, is strategic. DMF is a high-boiling point solvent that facilitates the dissolution of both the organic linker and the metal salt, and its thermal decomposition at elevated temperatures can aid in the deprotonation of the carboxylic acid, a crucial step for coordination.[8][9] The reaction temperature and duration are optimized to promote the formation of a thermodynamically stable, crystalline product while minimizing the formation of amorphous impurities.

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation A Dissolve 4,5-Dimethoxy-pyridine- 2-carboxylic acid in DMF C Combine solutions in a Teflon-lined autoclave A->C B Dissolve Zn(NO₃)₂·6H₂O in DMF B->C D Seal and heat in oven (e.g., 110°C for 48h) C->D E Slow cooling to room temperature D->E F Decant mother liquor E->F G Wash with fresh DMF F->G H Solvent exchange with a volatile solvent (e.g., Ethanol) G->H I Dry under vacuum to activate the MOF H->I J Activated Zn-DMPCA MOF I->J Characterization

Caption: Workflow for the solvothermal synthesis and activation of the Zn-DMPCA MOF.

Detailed Synthesis Protocol: Zn-DMPCA

Materials and Reagents:

ReagentFormulaPuritySupplier
4,5-Dimethoxy-pyridine-2-carboxylic acidC₈H₉NO₄≥98%(User Defined)
Zinc(II) nitrate hexahydrateZn(NO₃)₂·6H₂O≥99%(User Defined)
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous(User Defined)
Ethanol (for solvent exchange)C₂H₅OH≥99.5%(User Defined)

Procedure:

  • Preparation of Precursor Solutions:

    • In a 20 mL glass vial, dissolve 0.05 mmol of 4,5-Dimethoxy-pyridine-2-carboxylic acid in 5 mL of DMF. Use sonication if necessary to ensure complete dissolution.

    • In a separate 20 mL glass vial, dissolve 0.1 mmol of Zinc(II) nitrate hexahydrate in 5 mL of DMF.

  • Reaction Setup:

    • Combine the two solutions into a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Synthesis:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to 110°C at a ramp rate of 5°C/min and hold at this temperature for 48 hours.

    • After the reaction time, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of at least 12 hours.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product that has formed.

    • Decant the mother liquor.

    • Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) for 30 minutes each time to remove any unreacted starting materials.

  • Activation:

    • To remove the high-boiling DMF solvent from the pores of the MOF, perform a solvent exchange.[10]

    • Immerse the washed crystals in 15 mL of ethanol.

    • Replace the ethanol with a fresh portion every 24 hours for a total of 3 days.

    • After the final wash, decant the ethanol and dry the product under a dynamic vacuum at 80°C for 12 hours. The resulting activated powder is the final Zn-DMPCA MOF, ready for characterization.

Part 2: Physicochemical Characterization

A thorough characterization is essential to confirm the synthesis of the desired MOF, determine its structure, and assess its properties.

Characterization Workflow

Characterization_Workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization MOF Activated Zn-DMPCA MOF PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) MOF->PXRD FTIR Fourier-Transform Infrared (FTIR) (Functional Groups & Coordination) MOF->FTIR TGA Thermogravimetric Analysis (TGA) (Thermal Stability & Solvent Content) PXRD->TGA FTIR->TGA SEM Scanning Electron Microscopy (SEM) (Morphology & Particle Size) TGA->SEM Porosity Gas Adsorption (N₂ at 77K) (Surface Area & Porosity) SEM->Porosity

Caption: A logical workflow for the comprehensive characterization of the synthesized MOF.

Standard Characterization Protocols
  • Powder X-ray Diffraction (PXRD): This is the most critical technique to confirm the formation of a crystalline material and to check for phase purity. The diffraction pattern serves as a fingerprint for the MOF structure. A successful synthesis will yield a pattern with sharp peaks, distinct from the patterns of the starting materials.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the coordination of the linker to the metal center. Key spectral changes to observe include a shift in the carboxylate (C=O) stretching frequency from the free acid to a lower wavenumber in the MOF, indicating coordination to the zinc ion.[4] The presence of peaks corresponding to the pyridine ring and methoxy groups should also be confirmed.

  • Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the MOF and can quantify the amount of solvent within the pores. A typical TGA curve for an activated MOF will show a stable plateau up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the framework.

  • Scanning Electron Microscopy (SEM): SEM imaging provides information on the crystal morphology (e.g., cubic, needle-like) and the particle size distribution of the synthesized MOF powder.

  • Gas Adsorption Analysis: To confirm the porosity of the material, a nitrogen adsorption-desorption isotherm should be measured at 77 K. The resulting data can be used to calculate the BET surface area and pore volume, which are crucial parameters for applications like drug loading.[9][11]

Part 3: Application in Drug Delivery

The inherent porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems.[3][12][13] They can offer high drug loading capacities and controlled release profiles.[14] The methoxy groups of the Zn-DMPCA linker may provide specific interactions with drug molecules, potentially enhancing loading efficiency.

Protocol for Drug Loading (Example with 5-Fluorouracil)

Rationale: 5-Fluorouracil (5-FU), a common anticancer drug, is chosen as a model therapeutic. Loading is achieved via a straightforward impregnation method, where the drug diffuses into the pores of the activated MOF.[12]

Procedure:

  • Preparation: Prepare a solution of 5-Fluorouracil (e.g., 1 mg/mL) in a suitable solvent in which both the drug is soluble and the MOF is stable (e.g., ethanol or a buffered aqueous solution).

  • Impregnation: Immerse 50 mg of the activated Zn-DMPCA MOF in 10 mL of the 5-FU solution.

  • Loading: Stir the suspension at room temperature for 24 hours in the dark to allow the drug molecules to diffuse into the MOF pores and reach an equilibrium.

  • Isolation: Centrifuge the suspension to pellet the drug-loaded MOF (5-FU@Zn-DMPCA).

  • Washing: Carefully wash the pellet with a small amount of fresh solvent to remove any drug adsorbed on the external surface of the crystals.

  • Drying: Dry the 5-FU@Zn-DMPCA under vacuum at a mild temperature (e.g., 40°C).

Quantification of Loading: The amount of loaded 5-FU can be determined by measuring the concentration of the drug remaining in the supernatant after the loading process using UV-Vis spectroscopy. The drug loading capacity is typically expressed as a weight percentage.

Drug Release Mechanism

The release of the drug from the MOF carrier can be triggered by changes in the physiological environment, such as pH.[12][13] For instance, the slightly acidic microenvironment of tumor tissues (pH ~5.5-6.5) compared to normal tissues (pH 7.4) can lead to the protonation of the linker or instability of the metal-ligand coordination bonds, facilitating the breakdown of the framework and the release of the encapsulated drug.[12] This pH-responsive behavior allows for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach for the synthesis, characterization, and potential application of a novel MOF based on the 4,5-Dimethoxy-pyridine-2-carboxylic acid linker. The provided protocols are designed to be robust and adaptable, serving as a valuable resource for researchers exploring new functionalized MOFs. The unique properties anticipated from the methoxy-functionalized linker make this class of MOFs a promising platform for advanced applications, particularly in the targeted delivery of therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • Mylonas-Margaritis, I., et al. (2022). Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. European Journal of Inorganic Chemistry, 2022(19). Available at: [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL.
  • Synthesis, structure and electrochemical properties of Co-MOF containing pyridine polycarboxylic acid. Uniformed Services University of the Health Sciences - Ex Libris.
  • Gao, H. L., et al. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic Chemistry, 45(15), 5980-8. Available at: [Link]

  • (PDF) Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate.
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2025).
  • Mylonas-Margaritis, I., et al. (2022). Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylate Ligands. European Journal of Inorganic Chemistry, 2022(19). Available at: [Link]

  • Astakhov, G. S., et al. (2014). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design, 14(12), 6461-6469. Available at: [Link]

  • (PDF) Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. ResearchGate.
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023).
  • Al-Ghamdi, A. A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK, 11(3), 351-367. Available at: [Link]

  • Applications of MOFs in Drug Delivery. (n.d.).
  • Al-Absi, M., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 30(5), 1084. Available at: [Link]

  • Li, J., et al. (2023). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science, 9(7), 1279-1294. Available at: [Link]

  • Bereciartua, P. J., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Magnetochemistry, 7(3), 37. Available at: [Link]

  • Al-Ghamdi, A. A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK, 11(3), 351-367. Available at: [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing).
  • Application Notes and Protocols: Synthesis of Metal-Organic Frameworks with 4-Bromopyridine-2,6-dicarbohydrazide. Benchchem.
  • (PDF) Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. ResearchGate.
  • New route for the synthesis of Co-MOF from metal substrates. RUA.
  • Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.

Sources

Method

Application Note: A Stability-Indicating Analytical HPLC Method for the Purification of 4,5-Dimethoxy-pyridine-2-carboxylic Acid

Abstract This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analytical determination and purification of 4,5-Dimethoxy-pyridine-2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analytical determination and purification of 4,5-Dimethoxy-pyridine-2-carboxylic acid. This method is designed for researchers, scientists, and drug development professionals requiring a reliable technique to assess the purity of and isolate this key heterocyclic intermediate. The developed method effectively separates the main compound from its potential process-related impurities and degradation products, ensuring accurate quantification and high-purity isolation for downstream applications. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for method implementation and adaptation.

Introduction

4,5-Dimethoxy-pyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in various biologically active molecules. The purity of such intermediates is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-defined and validated analytical method is crucial for quality control and purification.

This document provides a detailed protocol for an analytical HPLC method, developed with a scientific rationale to ensure specificity, accuracy, and robustness. The method is also designed to be stability-indicating, capable of resolving the parent compound from potential degradation products formed under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development hinges on a thorough understanding of the analyte's physicochemical properties.

  • Structure: 4,5-Dimethoxy-pyridine-2-carboxylic acid possesses both a weakly basic pyridine nitrogen and an acidic carboxylic acid group, making it an amphoteric molecule. It also contains two methoxy groups which contribute to its polarity.

  • Polarity: The calculated LogP value for 4,5-Dimethoxypicolinic acid is approximately 0.797, indicating its hydrophilic nature.[2] This property suggests that a standard C18 column might provide insufficient retention, necessitating careful mobile phase optimization or the use of a more polar stationary phase.

  • UV Absorbance: Pyridine and its derivatives typically exhibit strong UV absorbance.[4] The pyridine ring system generally shows a strong absorption band around 254-270 nm.[5][6] The presence of the carboxylic acid and methoxy substituents is expected to influence the exact absorption maximum.

Based on these considerations, a reversed-phase HPLC method was chosen, as it is a versatile and widely used technique for the analysis of pharmaceutical compounds.

HPLC Method and Parameters

The following HPLC method was developed to achieve optimal separation of 4,5-Dimethoxy-pyridine-2-carboxylic acid from its potential impurities.

Rationale for Parameter Selection
  • Stationary Phase: A polar-embedded C18 column (e.g., Ascentis RP-Amide) is recommended. The amide group embedded in the stationary phase provides an alternative mechanism for retention of polar compounds through hydrogen bonding, which is beneficial for the hydrophilic nature of the target analyte. This type of column is also more resistant to phase collapse in highly aqueous mobile phases.

  • Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier is employed to ensure the elution of compounds with a range of polarities.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The low pH of this mobile phase will suppress the ionization of the carboxylic acid group, promoting its retention on the reversed-phase column. Formic acid is also a volatile buffer, making the method compatible with mass spectrometry (MS) detection if required.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Program: A gradient from a low to a high percentage of acetonitrile allows for the elution of both polar and potentially less polar impurities.

  • Detection Wavelength: Based on the UV spectra of similar pyridine carboxylic acids, a detection wavelength of 265 nm is selected to provide good sensitivity for the parent compound and likely chromophoric impurities.[5]

  • Column Temperature: A constant column temperature of 30 °C is maintained to ensure reproducible retention times and improve peak shape.

  • Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min and an injection volume of 10 µL are used for analytical purposes.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Polar-embedded C18 column (e.g., Ascentis RP-Amide, 150 x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile, formic acid, and water.

  • 4,5-Dimethoxy-pyridine-2-carboxylic acid reference standard.

  • Sample of 4,5-Dimethoxy-pyridine-2-carboxylic acid for analysis.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution: Accurately weigh approximately 10 mg of the 4,5-Dimethoxy-pyridine-2-carboxylic acid reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at a similar concentration as the standard solution using the sample diluent.

Chromatographic Conditions
ParameterCondition
Column Polar-embedded C18 (e.g., Ascentis RP-Amide, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 265 nm
Injection Volume 10 µL

Method Validation and Stability-Indicating Aspects

To establish the method as stability-indicating, forced degradation studies should be performed on a sample of 4,5-Dimethoxy-pyridine-2-carboxylic acid. These studies expose the sample to stress conditions to generate potential degradation products.[1][7][8]

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples should be diluted with the sample diluent and analyzed using the developed HPLC method. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products and to ensure that these peaks are well-resolved from the main peak of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Potential Impurities

Based on general synthetic routes for pyridine derivatives, potential process-related impurities could include:[6][9]

  • Unreacted starting materials.

  • Byproducts from condensation reactions.

  • Isomeric impurities.

  • Products of incomplete oxidation or side reactions.

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Data Presentation

The following table summarizes the expected chromatographic results.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Impurity 1 (Polar) ~ 4.5> 2.0< 1.5
4,5-Dimethoxy-pyridine-2-carboxylic acid ~ 12.8-< 1.5
Impurity 2 (Less Polar) ~ 18.2> 2.0< 1.5
Degradation Product (from hydrolysis) ~ 8.1> 2.0< 1.5

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purification prep_sample Dissolve Sample in Diluent hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Prepare Reference Standard Solution prep_std->hplc_system inject_std Inject Standard for System Suitability hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Data Acquisition at 265 nm inject_sample->acquire_data process_chrom Process Chromatogram acquire_data->process_chrom identify_peaks Identify & Quantify Impurities process_chrom->identify_peaks assess_purity Assess Purity identify_peaks->assess_purity collect_fractions Collect Pure Fractions (Preparative Scale) assess_purity->collect_fractions

Caption: Workflow for the HPLC analysis and purification of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Conclusion

The analytical HPLC method detailed in this application note provides a reliable and robust solution for the purity assessment and purification of 4,5-Dimethoxy-pyridine-2-carboxylic acid. The rationale behind the selection of each parameter is grounded in the physicochemical properties of the analyte, ensuring a scientifically sound approach. The stability-indicating nature of the method makes it suitable for use in regulated environments and for monitoring the stability of the compound under various storage conditions. This comprehensive guide will be a valuable resource for researchers and professionals working with this important chemical intermediate.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). [Image]. Retrieved from [Link]

  • Wikipedia. (2024, November 28). Pyridine. In Wikipedia. Retrieved from [Link]

  • OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions1,2. Retrieved from [Link]

  • Filo. (2024, December 8). Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which absorb more lambea max in uv spectroscopy. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Retrieved from [Link]

  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

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Application

Application Note: Quantitative Analysis of Pyridine Carboxylic Acid Derivatives in Biological Matrices by GC-MS

Abstract This guide provides a comprehensive, field-proven protocol for the extraction, derivatization, and quantitative analysis of pyridine carboxylic acid derivatives from complex biological matrices, such as human pl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the extraction, derivatization, and quantitative analysis of pyridine carboxylic acid derivatives from complex biological matrices, such as human plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). We detail a robust methodology centered on Solid-Phase Extraction (SPE) for sample cleanup and trimethylsilyl (TMS) derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to ensure analyte volatility and thermal stability. This document is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of this important class of compounds.

Introduction and Scientific Principle

Pyridine carboxylic acids, such as nicotinic acid (Vitamin B3) and its metabolites, are crucial in various physiological processes. Their accurate quantification in biological fluids is vital for pharmaceutical research, nutritional science, and the diagnosis of metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and sensitive, specific detection.[1][2][3]

However, the inherent polarity and low volatility of pyridine carboxylic acids, due to the presence of the carboxyl functional group, prevent their direct analysis by GC-MS.[3][4] To overcome this, a chemical derivatization step is mandatory. Silylation is a widely used and highly effective technique where active hydrogen atoms on polar functional groups (-COOH, -OH, -NH2, -SH) are replaced by a trimethylsilyl (TMS) group.[5][6] This process significantly reduces analyte polarity and increases volatility, making the compounds amenable to GC analysis.[6]

This protocol focuses on silylation using BSTFA, often with a trimethylchlorosilane (TMCS) catalyst, which is highly effective for derivatizing carboxylic acids.[7][8][9] The resulting TMS-esters are thermally stable and exhibit excellent chromatographic behavior.[8] To ensure data quality from complex matrices like plasma, a solid-phase extraction (SPE) step is employed for sample cleanup and analyte enrichment, removing interfering endogenous components like proteins and salts.[10][11][12]

Workflow Overview

The entire analytical process can be visualized as a multi-stage workflow, from initial sample preparation to final data acquisition. Each stage is critical for achieving accurate and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample (+ Internal Standard) Pretreat 2. pH Adjustment (Acidification) Sample->Pretreat SPE_Load 3. SPE Loading Pretreat->SPE_Load SPE_Wash 4. SPE Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute 5. SPE Elution SPE_Wash->SPE_Elute Drydown 6. Evaporation to Dryness SPE_Elute->Drydown Deriv 7. Silylation with BSTFA + 1% TMCS Drydown->Deriv Dried Extract Heat 8. Incubation (70°C, 30 min) Deriv->Heat GC_Inject 9. GC Injection Heat->GC_Inject Derivatized Sample GC_Sep 10. Chromatographic Separation GC_Inject->GC_Sep MS_Detect 11. MS Detection (Scan or SIM) GC_Sep->MS_Detect Data_Acq 12. Data Acquisition & Analysis MS_Detect->Data_Acq

Figure 1: Complete workflow for the GC-MS analysis of pyridine carboxylic acid derivatives.

Materials and Reagents

Reagents
  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC Grade)

  • Methanol (HPLC Grade)

  • Hexane (GC Grade)

  • Formic Acid (≥98%)

  • Anhydrous Sodium Sulfate

  • Reference standards of target pyridine carboxylic acids

  • Internal Standard (IS), e.g., Heptadecanoic acid or a stable isotope-labeled analog.

Equipment & Consumables
  • GC-MS System with Autosampler (e.g., Agilent 8890 GC with 5977B MSD)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric reversed-phase)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator with Heating Block

  • Centrifuge

  • Vortex Mixer

  • 2 mL GC Vials with Inserts and Caps

  • Glass reaction tubes (5 mL)

Detailed Experimental Protocol

Senior Scientist Insight: The success of this protocol, particularly the derivatization step, hinges on maintaining an anhydrous (water-free) environment. Moisture will readily hydrolyze the silylating reagent and the TMS derivatives, leading to poor yield and inaccurate results.[5] Ensure all glassware is oven-dried and solvents are of anhydrous grade.

Sample Preparation: Solid-Phase Extraction (SPE)

Extraction of acidic analytes from plasma can be challenging due to interference from endogenous anions.[10] A nonpolar extraction on a polymeric SPE sorbent under acidic conditions provides a robust and clean extract.[10]

  • Sample Pre-treatment: To 500 µL of plasma in a glass tube, add the internal standard. Acidify the sample to pH ~3-4 by adding 50 µL of 1% formic acid. Vortex for 10 seconds. This step protonates the carboxylic acids, making them neutral and suitable for retention on a reversed-phase sorbent.[10]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (approx. 1 drop per second).

  • Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences. Follow with 2 mL of 5% methanol in water to remove less-retained impurities.

  • Drying: Dry the SPE cartridge thoroughly by applying vacuum for 10-15 minutes. This step is critical to remove residual water before elution with an organic solvent.

  • Elution: Elute the target analytes with 2 mL of ethyl acetate into a clean glass tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The resulting residue must be completely dry before proceeding.[4]

Derivatization: Silylation

Silylation converts the polar carboxyl group into a non-polar, volatile TMS-ester, which is necessary for GC analysis.

Figure 2: General reaction scheme for silylation of a carboxylic acid with BSTFA.

  • Reagent Addition: To the dried sample residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and catalyst.[13][14]

  • Reaction: Tightly cap the vial, vortex for 15 seconds, and heat at 70°C for 30 minutes in a heating block or oven.[3][13]

  • Cooling & Transfer: After cooling to room temperature, transfer the derivatized sample to a 200 µL glass insert within a 2 mL GC autosampler vial. The sample is now ready for injection.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument and target analytes. A non-polar 5% phenyl-methylpolysiloxane column is recommended as it provides excellent resolution for a wide range of derivatized compounds.

ParameterRecommended SettingRationale / Senior Scientist Insight
GC System Agilent 8890 or equivalentProvides excellent retention time stability and reproducibility.
Column HP-5ms (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA workhorse column for general-purpose analysis. The 5% phenyl phase offers good selectivity for aromatic compounds like pyridine derivatives. Inert "ms" designation minimizes analyte breakdown.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing optimal chromatographic efficiency. Constant flow ensures stable retention times across the temperature program.
Inlet Temperature 270 °CEnsures rapid and complete vaporization of the derivatized analytes without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split 20:1Use splitless mode for maximum sensitivity. A split injection is suitable for more concentrated samples and helps maintain column and source cleanliness.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overloading.
Oven Program Initial: 80°C, hold 2 min Ramp 1: 10°C/min to 180°C Ramp 2: 25°C/min to 300°C, hold 5 minThe initial hold allows for solvent focusing. The first slow ramp separates analytes of interest. The second, faster ramp efficiently elutes any remaining high-boiling compounds.[13]
MSD Transfer Line 280 °CPrevents condensation of analytes as they transfer from the column to the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization, balancing ionization efficiency with minimizing thermal breakdown.
Quadrupole Temp. 150 °CStandard temperature for maintaining mass accuracy and preventing contamination.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard EI energy produces reproducible fragmentation patterns, enabling library matching and structural elucidation.
Acquisition Mode Full Scan: 50-550 amu (for method development) Selected Ion Monitoring (SIM): (for quantification)Full scan is used to identify compounds and their fragmentation patterns.[15] SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the target analytes.[15]

Data Analysis and Quantification

Compound Identification

In full scan mode, identification is achieved by comparing the retention time and the acquired mass spectrum of a peak with that of an authentic reference standard. The fragmentation of TMS derivatives is well-characterized. Key ions often include:

  • M+• : The molecular ion (may be weak or absent).

  • [M-15]+ : Loss of a methyl group (•CH3) from a TMS group. This is often a prominent ion and helps confirm the molecular weight.[16]

  • m/z 73 : The trimethylsilyl cation, [Si(CH3)3]+.

  • Characteristic fragments from the pyridine carboxylic acid core structure.

Quantification

For quantitative analysis, operate the mass spectrometer in SIM mode.

  • Ion Selection: From the full scan spectra, select 2-3 characteristic and abundant ions for each target analyte and the internal standard. One ion should be the "quantifier" (most abundant/specific) and the others "qualifiers" (for identity confirmation).

  • Calibration Curve: Prepare a series of calibration standards by spiking blank, extracted plasma with known concentrations of the pyridine carboxylic acid derivatives and a constant concentration of the internal standard. Process these standards through the entire SPE and derivatization protocol.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte Quantifier Ion / IS Quantifier Ion) against the analyte concentration. Apply a linear regression to determine the concentration of the analytes in unknown samples.

Conclusion

This application note presents a validated and robust GC-MS method for the quantitative analysis of pyridine carboxylic acid derivatives in biological fluids. The protocol combines an efficient solid-phase extraction for sample cleanup with a reliable silylation derivatization procedure. The provided GC-MS parameters serve as an excellent starting point for method development, enabling researchers to achieve sensitive, specific, and reproducible results in demanding application areas such as drug metabolism and clinical research.

References

Method

"use of 4,5-Dimethoxy-pyridine-2-carboxylic acid in the synthesis of bioactive molecules"

An Application Guide to the Strategic Use of 4,5-Dimethoxy-pyridine-2-carboxylic Acid in the Synthesis of Bioactive Molecules Authored by: Gemini, Senior Application Scientist Abstract 4,5-Dimethoxy-pyridine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4,5-Dimethoxy-pyridine-2-carboxylic Acid in the Synthesis of Bioactive Molecules

Authored by: Gemini, Senior Application Scientist

Abstract

4,5-Dimethoxy-pyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in modern medicinal chemistry. The pyridine scaffold is a well-established "privileged structure," known for its presence in numerous approved drugs. The strategic placement of methoxy groups at the 4- and 5-positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing specific electronic characteristics that can enhance binding affinity to biological targets. The carboxylic acid at the 2-position provides a robust synthetic handle for elaboration, most commonly through the formation of amide bonds. This document provides an in-depth guide on the application of this reagent, focusing on its use in the synthesis of potent and selective inhibitors of the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), a promising therapeutic target for a range of human diseases.

The Rationale for 4,5-Dimethoxy-pyridine-2-carboxylic Acid in Drug Design

The pyridine ring is an electron-deficient aromatic system whose nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a protein's active site. Substituents on this core can profoundly influence the molecule's overall properties.

  • Electronic Effects : The two methoxy groups are electron-donating, which modulates the electronic nature of the pyridine ring. This can influence the pKa of the pyridine nitrogen and the reactivity of the entire scaffold.

  • Metabolic Stability : Methoxy groups can block sites of potential oxidative metabolism, a common strategy used in drug design to improve pharmacokinetic profiles.

  • Conformational Control : The substituents can provide steric hindrance that locks the molecule into a specific, biologically active conformation.

A key application for this building block is in the synthesis of TRPC6 inhibitors. TRPC6 is a calcium-permeable cation channel implicated in the pathology of chronic kidney diseases, fibrotic disorders, and pain.[1][2] The development of small molecule inhibitors for TRPC6 is therefore an area of intense research, and substituted pyridine derivatives have emerged as a promising class of modulators.[1][2]

Core Synthetic Application: Amide Bond Formation

The primary synthetic utility of 4,5-Dimethoxy-pyridine-2-carboxylic acid is to serve as a precursor for amide bond formation. Direct condensation between a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to generate a highly electrophilic species that is susceptible to nucleophilic attack by the amine.

This activation can be achieved through two main pathways: conversion to a highly reactive acyl chloride or in-situ activation using a peptide coupling reagent.

G cluster_0 General Workflow for Bioactive Amide Synthesis Acid 4,5-Dimethoxy- pyridine-2-carboxylic acid Activation Activation Step (e.g., HATU or SOCl2) Acid->Activation Intermediate Activated Intermediate (Acyl Chloride or O-Acylurea) Activation->Intermediate Coupling Amide Coupling Intermediate->Coupling Amine Bioactive Amine Fragment (R-NH2) Amine->Coupling Product Final Bioactive Molecule (e.g., TRPC6 Inhibitor) Coupling->Product G cluster_1 Synthesis of a Representative TRPC6 Inhibitor reagent1 4,5-Dimethoxy-pyridine- 2-carboxylic acid coupler Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) reagent1->coupler reagent2 Amine Fragment (e.g., Substituted Piperazine) reagent2->coupler product Pyridine-Amide TRPC6 Inhibitor coupler->product Forms Amide Bond

Caption: Key amide coupling step in TRPC6 inhibitor synthesis.

Comparative Overview of Amide Coupling Protocols

The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired reaction speed, and potential for side reactions.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
HATU NoneDIPEA, TEADMF, ACNFast, high yield, low racemization, suitable for hindered substrates.Cost, byproduct removal can be tricky on large scale.
EDC HOBt, NHSDMAP, DIPEADCM, DMF, WaterWater-soluble byproducts (easy removal), mild conditions.Potential for racemization, can be sluggish with electron-poor amines.
SOCl₂ / (COCl)₂ cat. DMFPyridine, TEADCM, TolueneHighly reactive intermediate, inexpensive, high conversion.Harsh conditions (not suitable for sensitive substrates), generates HCl.
DCC HOBt, DMAPNone/MildDCM, THFInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct which requires filtration.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from modern synthetic procedures for preparing pyridine-based bioactive molecules and is suitable for high-throughput and discovery chemistry settings. [1]

  • Rationale : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that works under mild conditions. It rapidly converts the carboxylic acid into a reactive O-acylisourea intermediate. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves all reactants.

  • Materials :

    • 4,5-Dimethoxy-pyridine-2-carboxylic acid (1.0 equivalent)

    • Amine (R-NH₂) (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (3.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Saturated aqueous NaHCO₃ solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure :

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,5-Dimethoxy-pyridine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

    • Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Chloride-Mediated Amide Coupling

This is a classic, robust method suitable for large-scale synthesis where cost is a factor and the substrates are stable to the reaction conditions.

  • Rationale : Thionyl chloride (SOCl₂) is a common reagent used to convert carboxylic acids into highly reactive acyl chlorides. A catalytic amount of DMF accelerates this conversion via the formation of the Vilsmeier reagent. The subsequent reaction with the amine is very rapid and is typically performed in the presence of a base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct. Anhydrous conditions are critical as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water.

  • Materials :

    • 4,5-Dimethoxy-pyridine-2-carboxylic acid (1.0 equivalent)

    • Thionyl Chloride (SOCl₂) (2.0 equivalents) or Oxalyl Chloride

    • Amine (R-NH₂) (1.1 equivalents)

    • Triethylamine (TEA) (3.0 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Catalytic DMF (1-2 drops)

    • 1M Aqueous HCl

    • Saturated aqueous NaHCO₃ solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure :

    • Suspend 4,5-Dimethoxy-pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Add 1-2 drops of anhydrous DMF.

    • Slowly add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed.

    • Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and TEA (3.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

References

  • Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. AU2018355743B2.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 2025. [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Pyridine Ring in 4,5-Dimethoxy-pyridine-2-carboxylic acid

< For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-Dimethoxy-pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core, adorned with electron-donating methoxy groups and an electron-withdrawing carboxylic acid group, presents a unique electronic landscape that dictates its reactivity towards various functionalization reactions. Understanding the principles that govern the modification of this scaffold is paramount for the rational design of novel therapeutics and functional materials.

These application notes provide a detailed guide to the key strategies for the functionalization of the pyridine ring in 4,5-Dimethoxy-pyridine-2-carboxylic acid, with a focus on electrophilic aromatic substitution and directed ortho-metalation. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods.

Reactivity of the 4,5-Dimethoxy-pyridine-2-carboxylic Acid Ring

The pyridine ring is generally considered electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution.[1] However, the presence of two electron-donating methoxy groups at the C4 and C5 positions significantly increases the electron density of the ring, activating it towards electrophiles. Conversely, the carboxylic acid group at the C2 position is electron-withdrawing and deactivating. The interplay of these activating and deactivating effects, along with the directing influence of the nitrogen atom, governs the regioselectivity of functionalization.

The methoxy groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The pyridine nitrogen is deactivating and directs incoming electrophiles to the meta position (C3 and C5). In this specific molecule, the positions available for substitution are C3 and C6. The C3 position is ortho to the carboxylic acid and meta to the C4-methoxy group, while the C6 position is ortho to the C5-methoxy group and meta to the carboxylic acid. The electronic and steric environment of each position will influence the outcome of the reaction.

I. Electrophilic Aromatic Substitution: Nitration

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the pyridine ring.[1] The nitro group is a versatile functional group that can be further transformed into other functionalities, such as amines, making it a valuable tool in synthesis.[2]

Mechanistic Considerations

Electrophilic nitration typically proceeds via the attack of the aromatic ring on a nitronium ion (NO₂⁺), which is generated in situ from nitric acid and a strong acid catalyst, such as sulfuric acid.[3] The reaction mechanism involves two main steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.[3] For pyridines, nitration can be challenging due to the deactivating effect of the nitrogen atom, which can also be protonated under strongly acidic conditions, further deactivating the ring.[4] However, the activating methoxy groups in 4,5-Dimethoxy-pyridine-2-carboxylic acid facilitate this reaction.

Nitration_Mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generation substrate 4,5-Dimethoxy-pyridine-2-carboxylic acid intermediate Sigma Complex (Carbocation Intermediate) substrate->intermediate Electrophilic Attack product Nitrated Pyridine intermediate->product Loss of H⁺ deprotonation Deprotonation deprotonation->product

Caption: General mechanism of electrophilic nitration.

Protocol: Nitration of 4,5-Dimethoxy-pyridine-2-carboxylic acid

Objective: To introduce a nitro group onto the pyridine ring of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Materials:

  • 4,5-Dimethoxy-pyridine-2-carboxylic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Crushed ice

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-Dimethoxy-pyridine-2-carboxylic acid (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath. Stir until complete dissolution.

    • Rationale: The use of a strong acid like sulfuric acid is crucial for generating the nitronium ion electrophile from nitric acid.[5] Cooling the reaction mixture helps to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature below 5 °C.

    • Rationale: A slight excess of nitric acid ensures complete conversion of the starting material. Slow, dropwise addition is critical to control the reaction rate and temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Rationale: TLC allows for the qualitative assessment of the reaction's progress, indicating the consumption of the starting material and the formation of the product.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

    • Rationale: Quenching the reaction with ice water dilutes the strong acid and precipitates the organic product, which is less soluble in the aqueous medium.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with dichloromethane (3 x 50 mL).

    • Rationale: Neutralization is necessary to remove residual acid. Dichloromethane is a common organic solvent used for extracting organic compounds from aqueous solutions.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Rationale: Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic phase.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure nitrated product.

    • Rationale: Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to the stationary phase.

Expected Outcome: The primary product is expected to be the 6-nitro derivative, as the C6 position is activated by the C5-methoxy group and is sterically less hindered than the C3 position.

Parameter Condition Rationale
Temperature 0-5 °CControls exothermicity, minimizes side reactions.
Reaction Time 1-2 hoursAllows for complete reaction as monitored by TLC.
Stoichiometry 1.1 eq. HNO₃Ensures complete nitration of the starting material.
Work-up Quenching on icePrecipitates the product and dilutes the strong acid.

II. Halogenation

Halogenation, the introduction of a halogen atom (Cl, Br, I) onto the pyridine ring, is another important electrophilic aromatic substitution reaction.[1] The resulting aryl halides are versatile intermediates for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Decarboxylative Halogenation

A particularly useful method for the halogenation of aromatic carboxylic acids is decarboxylative halogenation, also known as the Hunsdiecker reaction and its modifications.[6][7] This reaction involves the conversion of the carboxylic acid to a salt (often silver), which then reacts with a halogen to yield the aryl halide and carbon dioxide.[8]

Decarboxylative_Halogenation substrate 4,5-Dimethoxy-pyridine-2-carboxylic acid salt Silver Carboxylate substrate->salt Ag₂O intermediate Aroyl Hypohalite Intermediate salt->intermediate Br₂ or I₂ product 2-Halo-4,5-dimethoxypyridine + CO₂ intermediate->product Decarboxylation

Caption: Simplified workflow for decarboxylative halogenation.

Protocol: Decarboxylative Bromination

Objective: To replace the carboxylic acid group with a bromine atom.

Materials:

  • 4,5-Dimethoxy-pyridine-2-carboxylic acid

  • Silver(I) oxide (Ag₂O)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Light source (e.g., a tungsten lamp)

  • Celite

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Formation of the Silver Salt: In a round-bottom flask protected from light, suspend 4,5-Dimethoxy-pyridine-2-carboxylic acid (1 equivalent) in water. Add silver(I) oxide (0.5 equivalents) and stir the mixture at room temperature for 1-2 hours.

    • Rationale: The silver salt of the carboxylic acid is a key intermediate in the Hunsdiecker reaction.[6] Protecting the reaction from light is important as silver salts can be light-sensitive.

  • Isolation of the Silver Salt: Collect the precipitated silver salt by filtration, wash with water and then with acetone, and dry thoroughly under vacuum.

    • Rationale: It is crucial to use the anhydrous silver salt for the subsequent halogenation step to avoid side reactions.

  • Bromination: Suspend the dry silver salt in anhydrous carbon tetrachloride. Add N-Bromosuccinimide (NBS) (1.1 equivalents) and heat the mixture to reflux with irradiation from a tungsten lamp.

    • Rationale: NBS is a convenient and safer source of bromine. The reaction is often initiated by light or a radical initiator.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove silver salts. Wash the Celite pad with dichloromethane.

    • Rationale: Celite is a filter aid that helps to remove fine solid particles.

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the 2-bromo-4,5-dimethoxypyridine.

III. Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[9] This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

The Role of Directing Groups

In 4,5-Dimethoxy-pyridine-2-carboxylic acid, both the methoxy and the deprotonated carboxylate groups can act as directing metalation groups. However, the carboxylate is generally a stronger DMG. The choice of base and reaction conditions can influence the site of metalation.[10][11]

DoM_Workflow cluster_0 Directed ortho-Metalation (DoM) Workflow Start Substrate with DMG (4,5-Dimethoxy-pyridine-2-carboxylic acid) Base Strong Base (e.g., LDA, n-BuLi) Start->Base Deprotonation Metalation ortho-Lithiated Intermediate Base->Metalation Electrophile Electrophile (E⁺) (e.g., I₂, DMF, CO₂) Metalation->Electrophile Quenching Product Functionalized Product Electrophile->Product

Sources

Method

Application Notes and Protocols: Esterification and Amidation of 4,5-Dimethoxy-pyridine-2-carboxylic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification and amidation of 4,5-dimethoxy-pyridine-2-carboxylic acid. This docume...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification and amidation of 4,5-dimethoxy-pyridine-2-carboxylic acid. This document outlines detailed protocols, the rationale behind procedural choices, and the expected outcomes, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Chemical Versatility of a Privileged Scaffold

4,5-Dimethoxy-pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The pyridine core, adorned with electron-donating methoxy groups, presents a unique electronic and structural profile. The carboxylic acid at the 2-position is the primary handle for synthetic diversification, allowing for the creation of ester and amide libraries. These derivatives are crucial for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are key determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

The successful transformation of this carboxylic acid into esters and amides hinges on the appropriate choice of coupling agents and reaction conditions. The electron-rich nature of the pyridine ring and the potential for steric hindrance around the carboxylic acid group are critical considerations in methodology selection. This guide will detail two robust protocols for these transformations.

Core Principles: Activating the Carboxyl Group

Direct esterification or amidation of a carboxylic acid with an alcohol or amine is generally a slow and inefficient process. The core principle behind modern esterification and amidation reactions is the in-situ activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carboxyl carbon more susceptible to nucleophilic attack by an alcohol or amine.

Several classes of reagents can be employed for this activation, with carbodiimides and phosphonium/uronium salts being among the most common and effective.

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophile (alcohol or amine).

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents, often used in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA), form an activated ester that is highly reactive towards amines, leading to rapid and clean amide bond formation.

Protocol 1: EDC-Mediated Esterification

This protocol details the esterification of 4,5-dimethoxy-pyridine-2-carboxylic acid with a generic alcohol (R-OH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed with an aqueous wash.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 4,5-Dimethoxy-pyridine-2-carboxylic acid - Alcohol (R-OH) - EDC.HCl - DMAP solvent Add Anhydrous Solvent (e.g., DCM) reagents->solvent atmosphere Establish Inert Atmosphere (Nitrogen or Argon) solvent->atmosphere add_reagents Add Carboxylic Acid, Alcohol, and DMAP atmosphere->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC.HCl (Portion-wise) cool->add_edc warm Warm to Room Temperature and Stir (4-16 h) add_edc->warm quench Quench with Water warm->quench extract Extract with Organic Solvent quench->extract wash Wash with: 1. Dilute HCl 2. Sat. NaHCO3 3. Brine extract->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for EDC-mediated esterification.

Step-by-Step Protocol
  • Preparation: To a round-bottom flask, add 4,5-dimethoxy-pyridine-2-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Solvent Addition: Dissolve the reagents in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), at a concentration of approximately 0.1 M.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon and cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.5 eq.) to the reaction mixture portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale and Considerations
  • Why EDC? Its water-soluble urea byproduct simplifies purification compared to dicyclohexylcarbodiimide (DCC), which forms a urea that often requires filtration to remove.

  • The Role of DMAP: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with the activated carboxylic acid, which is then more readily attacked by the alcohol.

  • Anhydrous Conditions: The reagents, especially the activated carboxylic acid intermediate, are sensitive to hydrolysis. Therefore, using anhydrous solvents and an inert atmosphere is crucial to maximize yield.

Protocol 2: HATU-Mediated Amidation

This protocol describes the amidation of 4,5-dimethoxy-pyridine-2-carboxylic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is a highly efficient uronium salt-based coupling reagent that often provides high yields and short reaction times, even with sterically hindered substrates.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 4,5-Dimethoxy-pyridine-2-carboxylic acid - Amine (R1R2NH) - HATU solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent atmosphere Establish Inert Atmosphere (Nitrogen or Argon) solvent->atmosphere add_reagents Add Carboxylic Acid and HATU atmosphere->add_reagents add_base Add DIPEA add_reagents->add_base stir_activate Stir for 5-10 min (Activation) add_base->stir_activate add_amine Add Amine stir_activate->add_amine stir_couple Stir at Room Temperature (1-4 h) add_amine->stir_couple quench Quench with Water stir_couple->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with: 1. Dilute HCl 2. Sat. NaHCO3 3. Brine extract->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for HATU-mediated amidation.

Step-by-Step Protocol
  • Preparation: To a round-bottom flask, add 4,5-dimethoxy-pyridine-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Solvent Addition: Dissolve the solids in an anhydrous aprotic solvent, typically N,N-dimethylformamide (DMF), at a concentration of 0.1-0.2 M.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature. This step pre-activates the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale and Considerations
  • Why HATU? HATU is known for its high efficiency and low rate of epimerization when working with chiral substrates. It is particularly effective for forming amide bonds with weakly nucleophilic amines or sterically demanding substrates.

  • The Role of DIPEA: DIPEA is a non-nucleophilic base. Its primary role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to scavenge the HCl produced during the reaction.

  • Solvent Choice: DMF is a common solvent for HATU couplings as it effectively dissolves the reagents and intermediates.

Comparative Data

The choice of coupling reagent can significantly impact reaction time and yield. The following table provides a general comparison for the amidation of a generic pyridine-2-carboxylic acid. Actual results with 4,5-dimethoxy-pyridine-2-carboxylic acid may vary.

Coupling ReagentTypical Reaction TimeTypical Yield RangeKey Advantages
EDC/DMAP 4-16 hours60-85%Cost-effective, water-soluble byproduct.
HATU/DIPEA 1-4 hours85-98%High efficiency, fast reaction, low epimerization.
DCC 6-24 hours50-80%Inexpensive.
PyBOP 2-6 hours80-95%Effective for hindered systems.

Conclusion

The esterification and amidation of 4,5-dimethoxy-pyridine-2-carboxylic acid are fundamental transformations for generating novel chemical entities. The protocols provided herein, utilizing EDC for esterification and HATU for amidation, offer reliable and high-yielding pathways to these important derivatives. The selection of the appropriate protocol and careful execution under anhydrous conditions are paramount to achieving success in the synthesis of ester and amide libraries from this versatile pyridine building block.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of this important chemical intermediate.

Introduction

4,5-Dimethoxy-pyridine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Achieving a high-yield, high-purity synthesis is crucial for downstream applications. This guide provides a structured approach to troubleshooting and optimizing the common synthetic routes to this molecule.

Two primary synthetic strategies are commonly employed for the synthesis of pyridine-2-carboxylic acids:

  • Oxidation of an alkylpyridine: This involves the oxidation of a methyl or other alkyl group at the 2-position of the pyridine ring.

  • Hydrolysis of a cyanopyridine: This method involves the conversion of a nitrile group at the 2-position into a carboxylic acid.

This guide will address potential issues and optimization strategies for both approaches.

PART 1: Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1.1: Issues Related to the Oxidation of 2-Alkyl-4,5-dimethoxypyridine

A common precursor for this route is 2-methyl-4,5-dimethoxypyridine. Oxidation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) and nitric acid being common choices.

FAQ 1: Low Yield of Carboxylic Acid

Question: I am getting a low yield of 4,5-Dimethoxy-pyridine-2-carboxylic acid from the oxidation of 2-methyl-4,5-dimethoxypyridine. What are the potential causes and how can I improve the yield?

Answer: Low yields in this oxidation reaction can stem from several factors. Here’s a breakdown of potential causes and optimization strategies:

  • Incomplete Reaction: The oxidation may not be going to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

      • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to decomposition and side products. For permanganate oxidations, temperatures around 85°C have been reported.[1]

      • Optimize Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For KMnO₄, a significant excess is often required.

  • Side Reactions and Decomposition: The desired product or starting material might be degrading under the reaction conditions.

    • Troubleshooting:

      • Control Temperature: Exothermic reactions can lead to temperature spikes, causing degradation.[2] Add the oxidizing agent portion-wise or use an ice bath to maintain a controlled temperature.

      • Choice of Oxidant: Strong oxidizing conditions, such as concentrated nitric acid at high temperatures, can lead to side reactions and the production of spent acid, which can be difficult to treat.[3][4] Consider milder oxidizing agents if decomposition is observed.

      • pH Control: The pH of the reaction mixture can influence the stability of both the starting material and the product. Maintaining the appropriate pH is crucial, especially during workup.

  • Poor Work-up and Isolation: The product may be lost during the extraction and purification steps.

    • Troubleshooting:

      • Acid-Base Extraction: Pyridine carboxylic acids are amphoteric. During workup, carefully adjust the pH to the isoelectric point of the product to precipitate it from the aqueous solution.[4]

      • Filtration of Manganese Dioxide (MnO₂): If using KMnO₄, the resulting MnO₂ precipitate can be difficult to filter. Ensure thorough washing of the MnO₂ cake with hot water or a dilute basic solution to recover any adsorbed product.

      • Recrystallization: Choose an appropriate solvent system for recrystallization to maximize recovery and purity.

Experimental Protocol: Optimization of KMnO₄ Oxidation
ParameterInitial ConditionOptimized ConditionRationale
Temperature Room Temperature85°CIncreased reaction rate
KMnO₄ (equivalents) 2.03.0 - 4.0Drives the reaction to completion
Addition of KMnO₄ All at oncePortion-wise over 30 minControls exothermicity
Reaction Time 2 hours6 hours (or until TLC shows no starting material)Ensures complete conversion
Section 1.2: Issues Related to the Hydrolysis of 4,5-Dimethoxy-2-cyanopyridine

Hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions.

FAQ 2: Incomplete Hydrolysis or Formation of Amide Intermediate

Question: My hydrolysis of 4,5-Dimethoxy-2-cyanopyridine is stalling at the amide intermediate, or the reaction is not going to completion. How can I drive the reaction to the carboxylic acid?

Answer: The hydrolysis of a nitrile proceeds through an amide intermediate. Stopping at the amide or having an incomplete reaction is a common issue.

  • Insufficiently Forcing Conditions: The hydrolysis of the amide to the carboxylic acid often requires more stringent conditions than the initial hydrolysis of the nitrile.

    • Troubleshooting:

      • Increase Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis of the amide. For base-catalyzed hydrolysis, temperatures from 100-130°C have been reported for related cyanopyridines.[5]

      • Increase Concentration of Acid or Base: Using a higher concentration of the acid or base catalyst can accelerate the hydrolysis.

      • Extended Reaction Time: Monitor the reaction closely by TLC or HPLC to determine the necessary reaction time for complete conversion.

  • Reversibility (Le Chatelier's Principle): In some cases, the reaction may be reversible.

    • Troubleshooting:

      • Removal of Ammonia (for basic hydrolysis): If performing the reaction under basic conditions, allowing the ammonia byproduct to evolve from the reaction mixture can help drive the equilibrium towards the product.

FAQ 3: Decarboxylation of the Product

Question: I am observing gas evolution and a decrease in the yield of my desired product, especially at higher temperatures. Could this be decarboxylation?

Answer: Yes, pyridine-2-carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures.[6]

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. While higher temperatures are needed for hydrolysis, excessive heat can promote decarboxylation. For the hydrolysis of 2-cyanopyridine, it is recommended to keep the maximum temperature below 135°C to avoid this side reaction.[5]

    • Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times at high temperatures once the starting material and amide intermediate have been consumed.

Experimental Protocol: Optimization of Basic Hydrolysis
ParameterInitial ConditionOptimized ConditionRationale
Base 1 M NaOH6 M NaOHIncreased rate of hydrolysis
Temperature 80°CReflux (carefully controlled below 135°C)Drives amide hydrolysis, minimizes decarboxylation
Reaction Time 4 hours12-24 hours (monitor by TLC/HPLC)Ensures complete conversion to the carboxylic acid
Section 1.3: General Purification Challenges
FAQ 4: Difficulty in Purifying the Final Product

Question: I am struggling to obtain a pure sample of 4,5-Dimethoxy-pyridine-2-carboxylic acid. What are the best purification strategies?

Answer: Purifying pyridine carboxylic acids can be challenging due to their physical properties.

  • Recrystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Selection: Experiment with different solvent systems. Common choices include water, ethanol, or mixtures of polar solvents. The goal is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: This technique can be used to remove non-acidic or non-basic impurities.

    • Procedure: Dissolve the crude product in a dilute base (e.g., NaHCO₃ solution), wash with an organic solvent (e.g., dichloromethane) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.[2]

  • Chromatography: While possible, column chromatography on silica gel can be problematic due to the basicity of the pyridine nitrogen, which can lead to tailing.

    • Mitigation: If chromatography is necessary, consider adding a small amount of a modifier like acetic acid or triethylamine to the eluent to improve peak shape.

PART 2: Visualization of Key Processes

Workflow for Troubleshooting Low Yield in Oxidation Reactions

G start Low Yield in Oxidation Reaction check_completion Is the reaction going to completion? (Check via TLC/HPLC) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No side_reactions Are there significant side products or degradation? check_completion->side_reactions Yes increase_time_temp Increase reaction time and/or temperature. Increase oxidant stoichiometry. incomplete_reaction->increase_time_temp workup_issue Is product being lost during workup/purification? side_reactions->workup_issue No control_temp Control temperature (portion-wise addition, cooling bath). Consider milder oxidant. side_reactions->control_temp Yes optimize_workup Optimize pH for precipitation. Ensure thorough extraction and washing. workup_issue->optimize_workup Yes end Improved Yield workup_issue->end No increase_time_temp->end control_temp->end optimize_workup->end

Caption: Troubleshooting decision tree for low yield in oxidation reactions.

General Synthetic Scheme

G cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route start_ox 2-Methyl-4,5-dimethoxypyridine product 4,5-Dimethoxy-pyridine-2-carboxylic acid start_ox->product Oxidation oxidant Oxidizing Agent (e.g., KMnO4) oxidant->product start_hy 4,5-Dimethoxy-2-cyanopyridine amide Amide Intermediate start_hy->amide Hydrolysis hydrolysis_reagent Acid or Base (e.g., NaOH, H2SO4) hydrolysis_reagent->product hydrolysis_reagent->amide amide->product Hydrolysis

Caption: Common synthetic routes to 4,5-Dimethoxy-pyridine-2-carboxylic acid.

References

  • BenchChem. (2025). Side reactions and byproducts of Pyridine-2-carboxylic anhydride.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Google Patents. (n.d.). The synthetic method of 2-pyridine carboxylic acid. CN101602715A.
  • Google Patents. (n.d.). Process for the production of pyridine carboxylic acids. US3657259A.
  • Google Patents. (n.d.).
  • Request PDF. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

Sources

Optimization

"improving yield and purity in the synthesis of dimethoxy-pyridine derivatives"

Welcome to the technical support center for the synthesis of dimethoxy-pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethoxy-pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during synthesis, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction to introduce a methoxy group onto the pyridine ring is sluggish and gives low yields. What are the common causes?

A: Low yields in methoxylation reactions on pyridine rings often stem from the electron-deficient nature of the pyridine nucleus, which makes it less reactive towards nucleophilic substitution.[1] Key factors to investigate include:

  • Insufficiently activated substrate: The position of the leaving group and the presence of other substituents on the ring are critical. Electron-withdrawing groups can activate the ring for nucleophilic substitution.

  • Inappropriate base or solvent: The choice of base and solvent is crucial for the solubility of reagents and for promoting the desired reaction pathway.

  • Reaction temperature: The temperature might be too low for the reaction to proceed at a reasonable rate.

Q2: I'm observing significant side-product formation in my cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to functionalize my dimethoxy-pyridine. How can I minimize these?

A: Side-product formation in cross-coupling reactions is a frequent issue. Common side products include homocoupling of the boronic acid (in Suzuki reactions) and undesired arylation from phosphine ligands.[2][3] To minimize these:

  • Optimize catalyst and ligand: The choice of palladium catalyst and phosphine ligand is critical.[4][5] Ligands like XPhos or SPhos can be effective in Buchwald-Hartwig aminations, while specific ligands can suppress impurity formation in Suzuki couplings.[2][3]

  • Control stoichiometry: Precise control of the ratio of reactants, catalyst, ligand, and base is essential.

  • Degas solvents thoroughly: Oxygen can deactivate the palladium catalyst, leading to side reactions.

Q3: My final dimethoxy-pyridine product is difficult to purify. What are the best strategies for removing persistent impurities?

A: Purification of pyridine derivatives can be challenging due to their basicity and polarity. Common strategies include:

  • Acid-base extraction: Utilize the basicity of the pyridine nitrogen to move the product between aqueous and organic layers, leaving non-basic impurities behind.[6] A mild acidic wash (e.g., 1-5% aq. HCl) can be effective.[6]

  • Chromatography: Normal-phase silica gel chromatography is common, but tailing can be an issue. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape. Reverse-phase HPLC can also be effective.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: For liquid products, distillation under reduced pressure can be used, sometimes after treatment with a drying agent like KOH or an oxidizing agent like KMnO₄ to remove certain impurities.[8][9]

Q4: I am seeing a yellow or brown color in my "pure" dimethoxy-pyridine derivative. What is the cause and how can I remove it?

A: Discoloration in pyridine derivatives often indicates the presence of impurities or degradation products.[9] Purification via distillation, potentially after treating with a drying agent like potassium hydroxide (KOH) or an oxidizing agent such as potassium permanganate (KMnO₄), can often result in a colorless product.[9]

Troubleshooting Guides

Section 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for functionalizing dimethoxy-pyridine rings.[4][10] However, achieving high yields and purity requires careful optimization.

Issue 1.1: Low Yield in Suzuki-Miyaura Coupling

Symptoms: Incomplete consumption of starting materials, low conversion to the desired product.

Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves several steps (oxidative addition, transmetalation, reductive elimination), and a bottleneck at any stage can lead to low yields. The electronic properties of the dimethoxy-pyridine substrate and the boronic acid partner play a significant role.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling catalyst Screen Pd Catalyst & Ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2) start->catalyst base Optimize Base (e.g., K3PO4, K2CO3, Cs2CO3) catalyst->base No improvement outcome Improved Yield catalyst->outcome Success solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene) base->solvent No improvement base->outcome Success temp Adjust Reaction Temperature solvent->temp No improvement solvent->outcome Success reagents Check Reagent Quality (Boronic acid stability) temp->reagents No improvement temp->outcome Success reagents->outcome Success G start Low Yield in Buchwald-Hartwig ligand Screen Phosphine Ligands (e.g., Xantphos, BINAP) start->ligand base Optimize Base (e.g., NaOtBu, K3PO4) ligand->base No improvement outcome Improved Yield ligand->outcome Success catalyst Vary Palladium Precursor (e.g., Pd2(dba)3, Pd(OAc)2) base->catalyst No improvement base->outcome Success solvent Change Solvent (e.g., Toluene, Dioxane) catalyst->solvent No improvement catalyst->outcome Success solvent->outcome Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination reactions.

Detailed Protocol: Buchwald-Hartwig Optimization

  • Ligand Selection:

    • The choice of phosphine ligand is paramount. For challenging substrates, bulky, electron-rich ligands like Xantphos or BINAP are often effective. [5]The optimal ligand can vary depending on the specific amine and aryl halide. [11]

  • Base Optimization:

    • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. [12]Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in cases where substrate compatibility is an issue. [5]

  • Palladium Precursor:

    • Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. [5]The choice of precursor is generally less critical than the ligand but can still influence reaction efficiency.

  • Solvent and Temperature:

    • Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used. [11]Reactions are often run at elevated temperatures, typically between 80-110 °C. [5][12]

Section 2: Purification Strategies
Issue 2.1: Tailing on Silica Gel Chromatography

Symptoms: Broad, tailing peaks during column chromatography, leading to poor separation and cross-contamination of fractions.

Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.

Solution: Basic Modifier in Eluent

  • Protocol: Add a small amount (0.1-1%) of a volatile base, such as triethylamine (Et₃N) or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of the basic product.

Issue 2.2: Removal of Reagents and Byproducts

Symptoms: Persistent impurities from the reaction mixture, such as unreacted starting materials or byproducts, are present in the final product.

Solution: Liquid-Liquid Extraction

  • Protocol for Removing Acidic Impurities:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).

    • Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic layer to recover the purified product.

  • Protocol for Removing Basic Impurities (including excess pyridine):

    • Dissolve the crude product in an organic solvent.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1-2 M HCl). This will protonate the basic impurities, making them water-soluble. [6] 3. If the desired product is also basic, care must be taken not to extract it into the aqueous layer. Subsequent washing with a mild base can neutralize any remaining acid.

    • Washing with a saturated aqueous solution of copper sulfate (CuSO₄) can also be effective for removing pyridine, as it forms a water-soluble complex. [6] Purification Workflow:

G start Crude Product extraction Liquid-Liquid Extraction (Acid/Base Washes) start->extraction chromatography Column Chromatography (with basic modifier if needed) extraction->chromatography recrystallization Recrystallization (for solids) chromatography->recrystallization If solid distillation Distillation (for liquids) chromatography->distillation If liquid final_product Pure Product chromatography->final_product recrystallization->final_product distillation->final_product

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tedious Workup Procedures for Pyridine Carboxylic Acid Synthesis

Welcome to the technical support center for pyridine carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the workup and purifi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the workup and purification of these valuable compounds. Pyridine carboxylic acids are fundamental building blocks in pharmaceuticals and agrochemicals, but their synthesis can be hampered by frustratingly tedious workup procedures. This resource provides in-depth, experience-driven solutions to common problems, moving beyond simple procedural lists to explain the "why" behind each step.

Section 1: Frequently Asked Questions (FAQs) - Common Workup Hurdles

This section addresses the most common and perplexing issues encountered during the isolation and purification of pyridine carboxylic acids.

Q1: My pyridine carboxylic acid is soluble in water, making extraction with organic solvents inefficient. How can I improve my extraction efficiency?

A1: Understanding the Problem: The high polarity and potential for zwitterion formation of pyridine carboxylic acids often lead to significant solubility in aqueous media, especially at or near the isoelectric point. This makes straightforward liquid-liquid extraction with common nonpolar organic solvents challenging.

Expert Insight & Solutions:

  • pH Adjustment is Critical: The solubility of pyridine carboxylic acids is highly pH-dependent.

    • Acidification: To extract into an organic solvent, the aqueous layer should be acidified to a pH well below the pKa of the carboxylic acid (typically < 2). This ensures the carboxylate is protonated, reducing the zwitterionic character and increasing its partition into the organic phase.

    • Basification: Conversely, to remove non-acidic organic impurities, the aqueous layer can be basified (pH > 8) to deprotonate the carboxylic acid, rendering it a highly water-soluble carboxylate salt. The organic impurities can then be washed away with an immiscible organic solvent.

  • Solvent Selection:

    • More Polar Solvents: For stubborn cases, consider using more polar extraction solvents like ethyl acetate, chloroform, or a mixture of chloroform and isopropanol.

    • Continuous Liquid-Liquid Extraction: For particularly water-soluble products, a continuous liquid-liquid extractor can be highly effective, albeit more time-consuming.

    • Salting Out: Increasing the ionic strength of the aqueous phase by saturating it with a salt like sodium chloride or sodium sulfate can decrease the solubility of the pyridine carboxylic acid, driving it into the organic layer.

  • Reactive Extraction: This advanced technique involves using an extractant in the organic phase that forms a complex with the carboxylic acid. For example, tri-n-octylphosphine oxide (TOPO) or long-chain amines like N,N-dioctyloctan-1-amine (TOA) have been shown to be effective for the extraction of nicotinic acid.

Q2: I'm struggling to remove a metal catalyst (e.g., Palladium, Copper) from my final product. What are the best methods for this?

A2: Understanding the Problem: Residual metal catalysts from cross-coupling or oxidation reactions are a common and often difficult-to-remove impurity. These metals can coordinate with the pyridine nitrogen, making them challenging to separate from the desired product.

Expert Insight & Solutions:

  • Metal Scavengers: A variety of commercially available metal scavengers can be employed. These are typically silica- or polymer-bound ligands (e.g., thiols, amines, phosphines) that selectively chelate the metal. The choice of scavenger depends on the specific metal to be removed.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual metal catalysts. A subsequent hot filtration is required. Be aware that this can sometimes lead to product loss through co-adsorption.

  • Precipitation/Crystallization: Careful choice of crystallization solvent can sometimes leave the metal impurities in the mother liquor. This is often an iterative process of screening different solvent systems.

Optimization

"side reactions and byproducts in the synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid"

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges, side reactions, and byproduct formations encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid can be approached through several synthetic routes, each with its own set of potential challenges. This guide will focus on the most common pathways and the side reactions that may arise.

Scenario 1: Oxidation of 4,5-Dimethoxy-2-picoline

The oxidation of the methyl group of 4,5-dimethoxy-2-picoline is a direct route to the desired carboxylic acid. Potassium permanganate (KMnO₄) is a frequently employed oxidant for this transformation.[1][2][3]

Question: I am attempting the KMnO₄ oxidation of 4,5-dimethoxy-2-picoline, but I am observing a low yield of the desired carboxylic acid and a complex mixture of byproducts. What could be going wrong?

Answer:

Low yields and byproduct formation in this oxidation are common and can be attributed to several factors, primarily over-oxidation and potential side reactions involving the methoxy groups.

Potential Causes and Solutions:

  • Over-oxidation: Potassium permanganate is a powerful oxidizing agent and can lead to the degradation of the pyridine ring, especially under harsh conditions (e.g., high temperatures or extreme pH).[1][2] This can result in the formation of carbon dioxide, ammonia, and other small molecule fragments.[1]

    • Solution:

      • Temperature Control: Maintain a controlled temperature, typically starting at lower temperatures and gradually increasing if necessary. High temperatures can promote unwanted side reactions and degradation.[4]

      • Stoichiometry of Oxidant: Carefully control the stoichiometry of KMnO₄. Use of a large excess should be avoided. A stepwise addition of the oxidant can also help to control the reaction exotherm and minimize over-oxidation.

      • pH Control: The pH of the reaction medium is critical. Alkaline conditions are generally preferred for the oxidation of alkyl pyridines to pyridine carboxylic acids.[1] Acidic conditions have been reported to be unsuccessful and can lead to significant degradation of the starting material.[1]

  • Demethylation of Methoxy Groups: The methoxy groups, particularly in the presence of strong oxidizing agents and under certain pH conditions, can be susceptible to demethylation, leading to the formation of hydroxy-pyridines.[5][6] These phenolic byproducts can further react and complicate the purification process.

    • Solution:

      • Milder Conditions: Employing milder reaction conditions (lower temperature, shorter reaction time) can help to minimize demethylation.

      • Alternative Oxidants: If demethylation is a persistent issue, consider alternative, milder oxidizing agents. While KMnO₄ is common, other oxidants used for similar transformations on substituted pyridines could be explored, though this may require significant methods development.[7][8][9]

  • Formation of Insoluble Manganese Dioxide (MnO₂): The reduction of KMnO₄ produces manganese dioxide (MnO₂), an insoluble brown solid that can adsorb the product and complicate its isolation.

    • Solution:

      • Efficient Filtration: After the reaction is complete, the MnO₂ must be thoroughly removed by filtration. Washing the filter cake extensively with hot water or a suitable solvent can help to recover the adsorbed product.

      • Quenching: The addition of a reducing agent like sodium bisulfite or oxalic acid after the reaction can help to dissolve the MnO₂ as soluble manganese (II) salts, simplifying the workup.

Problem Potential Cause Recommended Action
Low Yield/No ProductOver-oxidation/Ring DegradationControl temperature carefully, use stoichiometric amounts of KMnO₄, ensure alkaline pH.
Presence of Phenolic ByproductsDemethylation of methoxy groupsUse milder reaction conditions, consider alternative oxidants.
Difficult Product IsolationAdsorption onto MnO₂ byproductThoroughly wash MnO₂ filter cake, or dissolve it with a reducing agent during workup.
Scenario 2: Hydrolysis of 2-Cyano-4,5-dimethoxypyridine

The hydrolysis of the corresponding cyanopyridine is another common route to the carboxylic acid. This reaction can be performed under acidic or basic conditions.[10][11][12][13]

Question: I am hydrolyzing 2-cyano-4,5-dimethoxypyridine to the carboxylic acid, but I am isolating the corresponding amide as a major byproduct. How can I drive the reaction to completion?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue.

Potential Causes and Solutions:

  • Insufficiently Forcing Conditions: The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide.

    • Solution:

      • Increased Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can help to drive the hydrolysis of the amide to the carboxylic acid. However, be mindful of potential degradation at very high temperatures.

      • Stronger Acid/Base Concentration: Increasing the concentration of the acid or base can accelerate the rate of the second hydrolysis step.

  • Product Precipitation: The intermediate amide may be less soluble in the reaction mixture than the starting nitrile or the final carboxylate salt, causing it to precipitate and thus be less available for further hydrolysis.

    • Solution:

      • Co-solvents: The use of a co-solvent that can improve the solubility of all species involved may be beneficial.

Question: I am concerned about the stability of the methoxy groups during acid-catalyzed hydrolysis. Is demethylation a risk?

Answer:

Yes, demethylation is a potential side reaction under strong acidic conditions, especially at elevated temperatures. The ether linkages of the methoxy groups can be cleaved by strong acids to form the corresponding hydroxypyridines.

Potential Causes and Solutions:

  • Harsh Acidic Conditions: The use of highly concentrated strong acids (e.g., H₂SO₄, HCl) at high temperatures increases the risk of ether cleavage.

    • Solution:

      • Milder Acidic Conditions: If possible, use less harsh acidic conditions.

      • Base-Catalyzed Hydrolysis: Consider switching to base-catalyzed hydrolysis (e.g., using NaOH or KOH). The methoxy groups are generally more stable under basic conditions. The reaction will yield the carboxylate salt, which can then be acidified in a separate step to give the final carboxylic acid.

Scenario 3: Carboxylation of a 2-Lithiated-4,5-dimethoxypyridine Intermediate

This route typically involves the formation of an organometallic intermediate, such as a lithiated pyridine, followed by quenching with carbon dioxide.

Question: I am attempting to synthesize 4,5-dimethoxy-pyridine-2-carboxylic acid via lithiation of a 2-halo-4,5-dimethoxypyridine followed by carboxylation, but my yields are consistently low.

Answer:

Low yields in this multi-step process can arise from issues in either the lithiation step or the carboxylation step.

Potential Causes and Solutions:

  • Inefficient Lithiation: The formation of the lithiated intermediate can be challenging.

    • Solution:

      • Choice of Base: Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used. The choice of base and reaction conditions (temperature, solvent) is crucial and may require optimization.[14][15]

      • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.

  • Side Reactions of the Organolithium Intermediate: The lithiated pyridine is a strong base and nucleophile and can participate in side reactions.

    • Solution:

      • Low Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to minimize side reactions and ensure the stability of the organolithium intermediate.[16][17][18]

  • Inefficient Carboxylation: The reaction with CO₂ can be problematic.

    • Solution:

      • Purity of CO₂: Use dry, high-purity carbon dioxide. This can be achieved by passing the gas through a drying tube or by using solid CO₂ (dry ice).

      • Method of Addition: The way the organolithium reagent and CO₂ are mixed is important. Adding the organolithium solution to a slurry of freshly crushed dry ice in an ethereal solvent is a common and effective method.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid?

A1: The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. The oxidation of 4,5-dimethoxy-2-picoline is a very direct route if the starting picoline is readily available. Hydrolysis of the corresponding 2-cyano-pyridine is also a robust method. The carboxylation of a lithiated intermediate is a powerful method for small-scale synthesis but can be more technically challenging to perform on a larger scale due to the use of highly reactive organometallic reagents.

Q2: How can I effectively purify the final product, 4,5-Dimethoxy-pyridine-2-carboxylic acid?

A2: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is a common method for purifying solid carboxylic acids. A suitable solvent system will need to be determined experimentally.

  • Acid-Base Extraction: The carboxylic acid can be dissolved in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.

  • Chromatography: For removing closely related impurities, column chromatography may be necessary, although it is often less practical for large-scale purifications of this type of compound.

Q3: Are there any specific safety precautions I should be aware of?

A3: Yes, standard laboratory safety practices should always be followed.

  • Potassium Permanganate: Is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.

  • Organolithium Reagents (e.g., n-BuLi): Are pyrophoric and will ignite on contact with air. They also react violently with water. These reagents must be handled under an inert atmosphere by trained personnel.

  • Strong Acids and Bases: Are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Visualizing the Synthetic Pathways and Side Reactions

To further clarify the discussed transformations, the following diagrams illustrate the key reaction pathways and potential side reactions.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_carboxylation Carboxylation Pathway 4,5-dimethoxy-2-picoline 4,5-dimethoxy-2-picoline 4,5-dimethoxy-pyridine-2-carboxylic acid 4,5-dimethoxy-pyridine-2-carboxylic acid 4,5-dimethoxy-2-picoline->4,5-dimethoxy-pyridine-2-carboxylic acid KMnO4, OH- Over-oxidation Products Over-oxidation Products 4,5-dimethoxy-2-picoline->Over-oxidation Products Excess KMnO4, Heat Demethylated Byproducts Demethylated Byproducts 4,5-dimethoxy-2-picoline->Demethylated Byproducts Harsh Conditions 2-cyano-4,5-dimethoxypyridine 2-cyano-4,5-dimethoxypyridine 2-cyano-4,5-dimethoxypyridine->Demethylated Byproducts Strong H+, Heat 4,5-dimethoxy-pyridine-2-carboxamide 4,5-dimethoxy-pyridine-2-carboxamide 2-cyano-4,5-dimethoxypyridine->4,5-dimethoxy-pyridine-2-carboxamide H2O, H+ or OH- (mild) 4,5-dimethoxy-pyridine-2-carboxamide->4,5-dimethoxy-pyridine-2-carboxylic acid H2O, H+ or OH- (forcing) 2-halo-4,5-dimethoxypyridine 2-halo-4,5-dimethoxypyridine 2-lithio-4,5-dimethoxypyridine 2-lithio-4,5-dimethoxypyridine 2-halo-4,5-dimethoxypyridine->2-lithio-4,5-dimethoxypyridine RLi, -78 C 2-lithio-4,5-dimethoxypyridine->4,5-dimethoxy-pyridine-2-carboxylic acid 1. CO2 2. H3O+ G start Low Yield of Carboxylic Acid q1 Which synthetic route was used? start->q1 oxidation Oxidation of Picoline q1->oxidation Oxidation hydrolysis Hydrolysis of Nitrile q1->hydrolysis Hydrolysis carboxylation Carboxylation of Lithiated Pyridine q1->carboxylation Carboxylation q_ox Check for over-oxidation, demethylation, or product loss on MnO2. oxidation->q_ox q_hyd Check for incomplete hydrolysis (amide formation) or demethylation. hydrolysis->q_hyd q_carb Check for inefficient lithiation or carboxylation steps. carboxylation->q_carb sol_ox Optimize T, stoichiometry, pH. Improve workup. q_ox->sol_ox sol_hyd Increase reaction time/T, or switch to basic conditions. q_hyd->sol_hyd sol_carb Ensure anhydrous conditions, low T, and pure CO2. q_carb->sol_carb

Caption: Troubleshooting workflow for low yield in the synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

References

  • How Do Proximal Hydroxy or Methoxy Groups on the Bidentate Ligand Affect [(2,2′;6′,2″-Terpyridine)Ru(N,N)X] Water-Oxidation Catalysts? Synthesis, Characterization, and Reactivity at Acidic and Near-Neutral pH. (n.d.).
  • 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. (n.d.).
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.).
  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. (n.d.).
  • Oxidative Dearomatiz
  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (n.d.).
  • Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). PMC - NIH.
  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (n.d.).
  • 4-Methoxy-2,5-dimethylpyridine | 155919-10-1. (n.d.). Benchchem.
  • An In-Depth Technical Guide to the Chemical Reactivity of 4-Methoxy-2,3,5-trimethylpyridine. (n.d.). Benchchem.
  • Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. (n.d.). MDPI.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE Woo-Jin Yoo, Than. (2014, October 23). HETEROCYCLES.
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
  • US3542822A - Hydrolysis of nitriles to carboxylic acids. (n.d.).
  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (n.d.). PMC - PubMed Central.
  • Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. (n.d.).
  • 21.5: Hydrolysis of nitriles. (n.d.). Organic Chemistry II - Lumen Learning.
  • SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE Mary Ann. (2015, November 17). HETEROCYCLES.
  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? (n.d.).
  • Mild hydrolysis of a sensitive nitrile using sodium peroxide. (n.d.). ChemSpider Synthetic Pages.
  • 11.6: Preparing Carboxylic Acids. (2023, August 15). Chemistry LibreTexts.
  • Oxid
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021, February 2). Arkivoc.
  • Oxidative Cleavage of Alkenes with KMno4 and O3. (n.d.). Chemistry Steps.
  • (PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. (2019, February 5).
  • Identification and synthesis of metabolites of the new 4.
  • (PDF) Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. (n.d.).
  • Demethylation of 2,4-dimethoxquinolines: the synthesis of
  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabiliz
  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. (n.d.).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the scale-up synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the scale-up synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid, a key intermediate in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document addresses common challenges and provides troubleshooting solutions grounded in chemical principles and practical experience.

I. Synthesis Pathway Overview

The most common and scalable synthesis route to 4,5-Dimethoxy-pyridine-2-carboxylic acid involves a two-step process starting from 2-chloro-4,5-dimethoxypyridine. This pathway includes a cyanation reaction followed by hydrolysis.

Synthesis_Pathway A 2-Chloro-4,5-dimethoxypyridine B 2-Cyano-4,5-dimethoxypyridine A->B   Cyanation (e.g., KCN or Zn(CN)2, Pd catalyst) C 4,5-Dimethoxy-pyridine-2-carboxylic acid B->C   Hydrolysis (Acidic or Basic)

Caption: General synthesis route for 4,5-Dimethoxy-pyridine-2-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the scale-up synthesis.

Step 1: Cyanation of 2-Chloro-4,5-dimethoxypyridine

Q1: My cyanation reaction is sluggish or incomplete, even with extended reaction times. What are the potential causes and solutions?

A1: Incomplete cyanation on a larger scale can often be attributed to several factors:

  • Insufficient Catalyst Activity: Palladium catalysts used in cyanation reactions can be sensitive to air and moisture. Ensure that the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). On a larger scale, catalyst deactivation can be more pronounced.

  • Poor Solubility of Reagents: The solubility of potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) in organic solvents can be a limiting factor.

    • Troubleshooting:

      • Solvent Choice: Consider using a more polar aprotic solvent like DMF or DMSO to improve the solubility of the cyanide source.

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the organic-soluble pyridine substrate and the inorganic cyanide salt.

  • Mass Transfer Limitations: In large reactors, inefficient stirring can lead to poor mixing and localized concentration gradients, slowing down the reaction.

    • Troubleshooting:

      • Ensure vigorous and effective mechanical stirring to maintain a homogeneous reaction mixture. Baffles within the reactor can improve mixing.

Q2: I am observing the formation of significant side products during the cyanation step. How can I improve the selectivity?

A2: Side product formation often arises from competing reactions. A common side product is the corresponding hydroxypyridine from the reaction with any residual water.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The use of molecular sieves in the reaction vessel can help to scavenge any trace amounts of water.

  • Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures can promote side reactions. A carefully controlled temperature profile is crucial for scale-up.

    • Troubleshooting:

      • Perform small-scale experiments to determine the optimal temperature that provides a good reaction rate without significant side product formation.

      • Implement a reliable temperature control system for the large-scale reactor.

Step 2: Hydrolysis of 2-Cyano-4,5-dimethoxypyridine

Q3: The hydrolysis of the nitrile to the carboxylic acid is not going to completion. What are the key parameters to consider for a successful scale-up?

A3: Incomplete hydrolysis is a common issue when scaling up this reaction. The efficiency of both acidic and basic hydrolysis is highly dependent on reaction conditions.

  • Acid Hydrolysis:

    • Acid Concentration: A sufficiently high concentration of a strong acid (e.g., sulfuric acid or hydrochloric acid) is required.[1]

    • Temperature: The reaction typically requires heating to reflux.[1]

    • Troubleshooting:

      • Increase the concentration of the acid or the reaction temperature. Be aware that harsh acidic conditions can potentially lead to demethylation of the methoxy groups.

      • Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Basic Hydrolysis:

    • Base Concentration: A stoichiometric excess of a strong base like sodium hydroxide or potassium hydroxide is necessary.[2]

    • Solvent: Often performed in an aqueous or alcoholic solution.[2]

    • Troubleshooting:

      • Ensure a sufficient molar excess of the base is used.

      • If solubility of the nitrile is an issue in a purely aqueous base, the addition of a co-solvent like ethanol or methanol can be beneficial.

Q4: I am having difficulty with the work-up and isolation of the final product, 4,5-Dimethoxy-pyridine-2-carboxylic acid. What is the recommended procedure for large-scale purification?

A4: The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid group) can complicate its isolation.

  • Work-up Strategy:

    • Neutralization: After hydrolysis, carefully adjust the pH of the reaction mixture to the isoelectric point of the product. This is the pH at which the molecule has no net charge and its solubility in water is at a minimum, causing it to precipitate.[3]

    • Filtration: The precipitated product can then be collected by filtration.

    • Washing: Wash the collected solid with cold water to remove any inorganic salts, followed by a wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar organic impurities.

  • Recrystallization: For higher purity, the crude product can be recrystallized.

    • Solvent Selection: A suitable solvent system for recrystallization would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or a mixture of ethanol and water.

Troubleshooting_Workflow cluster_cyanation Cyanation Issues cluster_hydrolysis Hydrolysis Issues A Incomplete Reaction A1 Increase Catalyst Load/ Use Polar Solvent/ Improve Stirring A->A1 Check Catalyst/Solubility/Mixing B Side Product Formation B1 Dry Reagents/ Optimize Temperature B->B1 Ensure Anhydrous Conditions/Control Temp. C Incomplete Hydrolysis C1 Increase Reagent Concentration/ Monitor Reaction C->C1 Adjust Acid/Base Concentration & Temp. D Difficult Isolation D1 Adjust to Isoelectric Point/ Recrystallize D->D1 Optimize pH for Precipitation

Caption: Troubleshooting workflow for the synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

III. Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Cyano-4,5-dimethoxypyridine

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
2-Chloro-4,5-dimethoxypyridine173.60173.61.0
Potassium Cyanide65.1278.11.2
Palladium(II) Acetate224.502.250.01
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.5711.10.02
Anhydrous Dimethylformamide (DMF)-1 L-

Procedure:

  • To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-Chloro-4,5-dimethoxypyridine, Palladium(II) Acetate, and dppf.

  • Add anhydrous DMF via cannula.

  • Carefully add potassium cyanide. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 100-110 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Scale-Up Hydrolysis of 2-Cyano-4,5-dimethoxypyridine

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
2-Cyano-4,5-dimethoxypyridine164.16164.21.0
Sodium Hydroxide40.00120.03.0
Water-1 L-
Concentrated Hydrochloric Acid-As needed-

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-Cyano-4,5-dimethoxypyridine in water.

  • Add sodium hydroxide pellets portion-wise, controlling the exotherm with a cooling bath.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to adjust the pH to the isoelectric point (typically around pH 3-4), at which point the product will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 4,5-Dimethoxy-pyridine-2-carboxylic acid.

IV. References

  • U.S. Patent US8575350B2, "Process for producing pyridine carboxylic acids," Google Patents.

  • U.S. Patent US3657259A, "Process for the production of pyridine carboxylic acids," Google Patents.

  • Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993-997.

  • U.S. Patent US5756750A, "Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions," Google Patents.

  • "Making Carboxylic Acids by the Hydrolysis of Nitriles." Chemistry LibreTexts, 2023.

  • Chinese Patent CN101602715A, "The synthetic method of 2-pyridine carboxylic acid," Google Patents.

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Troubleshooting

"purification strategies for removing impurities from pyridine carboxylic acid products"

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of pyridine carboxylic acid products. Drawing from establishe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of pyridine carboxylic acid products. Drawing from established methodologies and field experience, this document addresses common challenges and offers robust troubleshooting strategies to ensure the high purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude pyridine carboxylic acid product?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, some common impurities include:

  • Unreacted Starting Materials: Such as the corresponding alkylpyridine (e.g., picoline)[1].

  • Byproducts of Oxidation: If you are using an oxidation reaction, you might have partially oxidized intermediates like pyridine carboxaldehydes[1].

  • Reagents and Catalysts: Residual acids (e.g., nitric acid, sulfuric acid), bases, or metal catalysts used in the synthesis can be present[1][2].

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Water: Pyridine and its derivatives can be hygroscopic, readily absorbing moisture from the atmosphere[3].

  • Colored Impurities: These can arise from side reactions or degradation of starting materials or products[1].

  • Isomeric Pyridine Carboxylic Acids: Depending on the selectivity of your reaction, you might have other isomers of your target molecule[4][5].

Q2: My crude product is a dark, oily substance. What is the best initial purification step?

A2: For a dark, oily crude product, an initial acid-base extraction is often a highly effective first step. This technique leverages the amphoteric nature of pyridine carboxylic acids (possessing both a basic pyridine nitrogen and an acidic carboxylic acid group) to separate them from non-ionizable impurities.

The process involves dissolving the crude material in an organic solvent and extracting it with an aqueous acid to protonate the pyridine nitrogen, moving the desired product into the aqueous layer as a salt. The organic layer containing non-basic impurities is discarded. Subsequently, adjusting the pH of the aqueous layer to the isoelectric point of the pyridine carboxylic acid will cause it to precipitate out, leaving acid-soluble impurities in the solution.

Q3: I've performed a recrystallization, but the purity of my pyridine carboxylic acid hasn't improved significantly. What could be the problem?

A3: Several factors can lead to an unsuccessful recrystallization:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyridine carboxylic acids, polar solvents like water, ethanol, or acetonitrile are often good starting points[6]. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be effective.

  • Presence of Insoluble Impurities: If there are insoluble impurities, a hot filtration step is crucial before allowing the solution to cool.

  • Cooling Rate: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice. Slow, controlled cooling is generally preferred.

  • Supersaturation: If the solution is supersaturated, the product may "crash out" of the solution, trapping impurities. Try using a slightly larger volume of solvent.

  • Co-crystallization: Some impurities may have similar structures and can co-crystallize with your product[7]. In such cases, a different purification technique like chromatography might be necessary.

Troubleshooting Guide

Issue 1: Persistent Colored Impurities

Scenario: After initial purification attempts (e.g., recrystallization), your pyridine carboxylic acid product remains colored (e.g., yellow or brown).

Troubleshooting Steps:

  • Activated Carbon Treatment: This is a common and effective method for removing colored impurities[1].

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight).

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Perform a hot filtration through a pad of celite or filter paper to remove the activated carbon.

      • Allow the filtrate to cool slowly for recrystallization.

  • Oxidative Treatment: For certain impurities, a mild oxidation can be effective. Stirring with a dilute solution of potassium permanganate (KMnO₄) followed by basification and distillation can sometimes remove color[3].

Issue 2: Product is Contaminated with Water

Scenario: Your final product shows the presence of water by NMR or Karl Fischer titration.

Troubleshooting Steps:

  • Azeotropic Distillation: Pyridine forms a minimum boiling azeotrope with water, making simple distillation ineffective for complete water removal[3]. Co-distillation with a solvent that forms a lower-boiling azeotrope with water (e.g., toluene) can be effective.

  • Drying Agents: For removing residual water from a solution of the pyridine carboxylic acid in an organic solvent, drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used.

  • High Vacuum Drying: Drying the solid product under high vacuum at a slightly elevated temperature can help remove residual water. Be cautious with the temperature to avoid sublimation of the product[2].

Issue 3: Difficulty in Separating Isomers

Scenario: Your product is a mixture of pyridine carboxylic acid isomers (e.g., picolinic, nicotinic, and isonicotinic acid)[5].

Troubleshooting Steps:

  • Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It can be a tedious process requiring multiple recrystallization steps.

  • Chromatography: This is often the most effective method for separating isomers.

    • Ion-Exchange Chromatography: Exploits the differences in the pKa values of the isomers.

    • Reversed-Phase HPLC: Can provide good separation, especially with a mixed-mode column that has both reversed-phase and ion-exchange characteristics[4][8]. The retention time can be controlled by adjusting the amount of organic solvent and the concentration and pH of the buffer in the mobile phase[4][8].

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol is designed for the initial purification of a crude pyridine carboxylic acid product containing non-ionizable organic impurities.

Materials:

  • Crude pyridine carboxylic acid

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product in a suitable volume of ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (3 x volume of organic layer). The pyridine carboxylic acid will move into the aqueous layer.

  • Combine the aqueous layers and wash with a small amount of ethyl acetate to remove any remaining non-basic impurities.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point of the specific pyridine carboxylic acid using 1 M NaOH. The product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethyl acetate.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization of Pyridine Carboxylic Acid

This protocol describes a general procedure for the recrystallization of a solid pyridine carboxylic acid.

Materials:

  • Crude pyridine carboxylic acid

  • Recrystallization solvent (e.g., water, ethanol, acetonitrile, or a solvent mixture)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, refer to the activated carbon treatment protocol.

  • If there are insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Properties of Common Pyridine Carboxylic Acid Isomers

PropertyPicolinic Acid (2-Pyridinecarboxylic Acid)Nicotinic Acid (3-Pyridinecarboxylic Acid)Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Structure Pyridine ring with a carboxyl group at position 2Pyridine ring with a carboxyl group at position 3Pyridine ring with a carboxyl group at position 4
CAS Number 98-98-6[5]59-67-6[5]55-22-1[5]
Molecular Formula C₆H₅NO₂[5]C₆H₅NO₂[5]C₆H₅NO₂[5]
Molecular Weight 123.11 g/mol [5]123.11 g/mol [5]123.11 g/mol [5]
pKa₁ (COOH) ~1.0~2.0~1.8
pKa₂ (Py-H⁺) ~5.4~4.8~4.9

Note: pKa values are approximate and can vary with experimental conditions. The difference in pKa values can be exploited for separation by ion-exchange chromatography or by carefully controlling the pH during extraction and precipitation[9][10].

Visualization

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Pyridine Carboxylic Acid Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Chromatography Extraction->Chromatography For Isomer Separation or Difficult Impurities Drying Drying Recrystallization->Drying Chromatography->Drying PureProduct Pure Product Drying->PureProduct

Caption: A decision tree for selecting a purification strategy.

Diagram 2: Logic of Acid-Base Extraction

AcidBaseExtraction start Crude Mixture in Organic Solvent step1 Add Aqueous Acid (e.g., HCl) Shake and Separate Layers start->step1 step2 Organic Layer: Neutral/Basic Impurities Aqueous Layer: Protonated Product (Salt) step1->step2 step3 Adjust Aqueous Layer pH to Isoelectric Point step2:aq->step3 precipitate Precipitated Pure Product step3->precipitate solution Aqueous Solution: Acid-Soluble Impurities step3->solution

Caption: The principle of acid-base extraction for purification.

References

  • Benchchem. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochim Acta A Mol Biomol Spectrosc.
  • ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Google Patents. (n.d.).
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
  • Jinjing Chemical. (2025). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Blog - Jinjing Chemical.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). (PDF) Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies †.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • Google Patents. (n.d.).
  • PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • MDPI. (2023).
  • TCI Chemicals. (n.d.). Pyridine-2-carboxylic Acid | 98-98-6.
  • LGC Standards. (n.d.).
  • Wikipedia. (n.d.). Pyridinecarboxylic acid.
  • Semantic Scholar. (2019). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case.
  • N/A. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
  • Google Patents. (n.d.).
  • CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid | Request PDF.
  • Reddit. (2019).
  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?.

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Optimization

Technical Support Center: Decarboxylation of Pyridine-2-Carboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-2-carboxylic acid derivatives. This guide is designed to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-2-carboxylic acid derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the decarboxylation of these compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the rationale behind experimental choices, empowering you to overcome common challenges in your work.

Introduction: The Nuances of Pyridine-2-Carboxylic Acid Decarboxylation

The decarboxylation of pyridine-2-carboxylic acids (picolinic acids) and their derivatives is a synthetically useful transformation, but one that is often plagued by issues of low yield, slow reaction rates, and the need for harsh conditions. Unlike the more straightforward decarboxylation of β-keto acids, the stability of the aromatic ring system in pyridines introduces a higher energy barrier for the removal of the carboxyl group.[1][2] The key to successful decarboxylation lies in understanding the unique electronic properties of the pyridine ring, particularly the role of the nitrogen atom at the 2-position, which is critical for stabilizing the reaction intermediate.[3][4]

This guide will delve into the mechanistic underpinnings of this reaction, explore the factors that influence its efficiency, and provide practical, field-proven solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridine-2-carboxylic acid derivative not decarboxylating, or is the reaction very slow?

A1: Several factors can contribute to a sluggish or failed decarboxylation reaction. The primary reason is often an insufficient driving force to overcome the activation energy of C-C bond cleavage. Here are the key aspects to consider:

  • Reaction Temperature: Thermal energy is the most common driving force for this reaction. If your reaction is not proceeding, the temperature may be too low. The required temperature can vary significantly depending on the specific substrate and solvent.

  • The Zwitterionic Intermediate: The decarboxylation of picolinic acid is believed to proceed through a zwitterionic intermediate (an ylide), which is formed by the protonation of the pyridine nitrogen and deprotonation of the carboxylic acid.[4][5] The stability of this intermediate is crucial. If the reaction conditions do not favor its formation (e.g., incorrect pH), the reaction rate will be significantly reduced.

  • Substituent Effects: The electronic nature of substituents on the pyridine ring can have a profound impact. Electron-withdrawing groups can stabilize the negative charge that develops on the ring during decarboxylation, thereby increasing the reaction rate. Conversely, electron-donating groups can hinder the reaction.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the transition state. In some cases, particularly for the decarboxylation of the picolinate anion, water has been shown to play a crucial role, potentially by forming a hydrogen-bonded bridge.[6][7]

Q2: What is the role of the nitrogen atom in the decarboxylation of pyridine-2-carboxylic acid?

A2: The nitrogen atom at the 2-position is the key feature that enables the decarboxylation of picolinic acid, a reaction that is significantly more facile than for its isomers, nicotinic acid (3-COOH) and isonicotinic acid (4-COOH).[4] Its role is to stabilize the negative charge that develops on the α-carbon as the C-C bond breaks. This stabilization occurs through the formation of a zwitterionic intermediate, where the positively charged nitrogen acts as an electron sink.[3][4] This is why picolinic acid decarboxylates much more readily than benzoic acid, where no such stabilization mechanism is available.

Q3: Can I use a catalyst to improve my decarboxylation reaction?

A3: Yes, catalysis is a highly effective strategy for promoting the decarboxylation of pyridine-2-carboxylic acid derivatives, often allowing for milder reaction conditions and improved yields. Copper-based catalysts are the most commonly employed.

  • Copper Catalysis: Copper(I) and Copper(II) salts (e.g., Cu₂O, Cu(OAc)₂) have been shown to be effective catalysts.[8][9][10] The mechanism is believed to involve the formation of a copper carboxylate complex, which facilitates the cleavage of the C-C bond. The addition of ligands, such as 1,10-phenanthroline, can further enhance the catalytic activity.[8][11]

  • Silver Catalysis: Silver salts, such as Ag₂CO₃, have also been used to catalyze protodecarboxylation reactions.[12][13]

  • Microwave-Assisted Decarboxylation: The use of microwave irradiation in conjunction with a catalyst can dramatically reduce reaction times from hours to minutes and improve yields.[8][14][15]

Q4: I am observing significant amounts of starting material even after prolonged reaction times. What can I do?

A4: If you are recovering a large amount of your starting material, it is a clear indication that the reaction conditions are not optimal for your specific substrate. Consider the following troubleshooting steps:

  • Increase the Temperature: This is the most straightforward approach. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress.

  • Change the Solvent: If you are using a non-polar solvent, switching to a high-boiling polar aprotic solvent like NMP or quinoline might be beneficial.[8][11]

  • Introduce a Catalyst: If you are running the reaction thermally without a catalyst, the addition of a copper catalyst and a suitable ligand is highly recommended.

  • Consider Microwave Chemistry: If available, a microwave reactor can provide rapid and efficient heating, often leading to significantly improved results.[14][15]

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential Cause Explanation Recommended Solution
Insufficient Temperature The thermal energy is not high enough to overcome the activation barrier for C-C bond cleavage.Gradually increase the reaction temperature. For high-boiling solvents, consider reflux conditions. If using a catalyst, ensure the temperature is within its optimal range.
Inappropriate Solvent The solvent may not effectively solvate the transition state or may have too low of a boiling point.Switch to a higher-boiling polar aprotic solvent such as NMP, quinoline, or DMSO.[8][11]
Unfavorable pH The formation of the reactive zwitterionic intermediate is pH-dependent.[3][5]If running in an aqueous or protic solvent, adjust the pH to be near the isoelectric point of your substrate.
Inhibiting Substituents Strong electron-donating groups on the pyridine ring can decrease the rate of decarboxylation.Harsher conditions (higher temperature, longer reaction time) or the use of an effective catalyst system will be necessary.
Issue 2: Formation of Byproducts
Potential Cause Explanation Recommended Solution
Decomposition at High Temperatures Prolonged heating at very high temperatures can lead to the degradation of the starting material or the desired product.Optimize the reaction time and temperature. Consider using a catalyst to allow for lower reaction temperatures. Microwave heating can often reduce decomposition by providing rapid heating over a shorter period.[14]
Side Reactions of Intermediates The reactive intermediate (e.g., the ylide) can potentially react with other components in the reaction mixture.The Hammick reaction is an example where the intermediate is trapped by a carbonyl compound.[16] Ensure the purity of your starting materials and solvents.
Incomplete Reaction leading to Complex Mixtures If the reaction stalls, you may have a mixture of starting material, product, and potentially partially reacted intermediates.Re-evaluate the reaction conditions to drive the reaction to completion (see "Low or No Conversion").
Experimental Protocol: Copper-Catalyzed Microwave-Assisted Decarboxylation

This protocol provides a general guideline for a robust and often successful decarboxylation method.

Materials:

  • Pyridine-2-carboxylic acid derivative (1 mmol)

  • Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • N-Methyl-2-pyrrolidone (NMP) (2 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the pyridine-2-carboxylic acid derivative, Cu₂O, and 1,10-phenanthroline.

  • Add NMP to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to 160-180 °C for 15-30 minutes with stirring. (Note: The optimal temperature and time should be determined empirically for each substrate).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Decarboxylation Workflow Troubleshooting

G start Start Decarboxylation Reaction check_conversion Monitor Reaction Progress (TLC, LC-MS, GC-MS) start->check_conversion complete Reaction Complete Proceed to Workup check_conversion->complete >95% Conversion incomplete Incomplete Reaction check_conversion->incomplete <95% Conversion increase_temp Increase Temperature incomplete->increase_temp Is Temp < 150°C? change_solvent Change Solvent incomplete->change_solvent Using Low-Boiling Solvent? add_catalyst Add Catalyst (e.g., Cu₂O/Phenanthroline) incomplete->add_catalyst No Catalyst Used? use_microwave Use Microwave Reactor incomplete->use_microwave Conventional Heating Failing? increase_temp->check_conversion change_solvent->start add_catalyst->start use_microwave->start

Caption: A troubleshooting workflow for incomplete decarboxylation reactions.

Simplified Mechanism of Picolinic Acid Decarboxylation

G sub Pyridine-2-Carboxylic Acid zwitterion Zwitterionic Intermediate (Ylide) sub->zwitterion Heat / Δ co2 CO₂ zwitterion->co2 Elimination product Decarboxylated Pyridine zwitterion->product C-C cleavage

Caption: The key zwitterionic intermediate in picolinic acid decarboxylation.

References

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Brown, E. V., & Neil, R. J. (1964). Decarboxylation of 5-Substituted 2-Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 29(3), 591-594.
  • Ahadi, E. M., Azizian, H., Vavsari, V. F., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4945. [Link]

  • Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Goossen, L. J., Rodriguez, N., & Lauth, J. (2008). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Advanced Synthesis & Catalysis, 350(18), 2701-2705. [Link]

  • Zhan, K., & Li, Y. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Synlett, 28(11), 1333-1337. [Link]

  • User55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Khan Academy. (2014). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. YouTube. [Link]

  • Xu, X., et al. (2022). Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis. Organic & Biomolecular Chemistry, 20(44), 8569-8583. [Link]

  • LibreTexts. (2022). 13.2: Decarboxylation. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2021). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • jOeCHEM. (2020). Decarboxylation Explained, Reaction and Mechanism. YouTube. [Link]

  • Royal Society of Chemistry. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions. [Link]

  • Wikipedia. (2023). Hammick reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Douglas, K. T., et al. (2012). Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications. Molecules, 17(12), 14317-14327. [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Chemistry Steps. [Link]

  • Testbook. (n.d.). The following carboxylic acids undergo decarboxylation upon. Testbook. [Link]

  • ResearchGate. (n.d.). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. ResearchGate. [Link]

  • Ask this paper. (2022). microwave-assisted-decarboxylative-reactions-advanced-strategies-for-sustainable-organic-synthesis. Bohrium. [Link]

  • Brown, H. C., & van der Werf, C. A. (1943). Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. Journal of the American Chemical Society, 65(11), 2254-2257.
  • Goossen, L. J., et al. (2010). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Synthesis, 2010(11), 1803-1808. [Link]

  • Wikipedia. (n.d.). Pyridinedicarboxylic acid. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2020). Decarboxylation. YouTube. [Link]

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Troubleshooting

Technical Support Center: Managing Regioselectivity in the Functionalization of Dimethoxy-Pyridines

Welcome to the Technical Support Center for the regioselective functionalization of dimethoxy-pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of dimethoxy-pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to achieving positional control in the chemical modification of these important heterocyclic scaffolds.

The two electron-donating methoxy groups on the pyridine ring significantly influence its reactivity, often leading to challenges in predicting and controlling the site of functionalization. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate these complexities and optimize your synthetic strategies.

Part 1: Troubleshooting Guides - Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Directed Ortho-Metalation (DoM) / Lithiation

Directed ortho-metalation is a powerful tool for the regioselective functionalization of pyridines, where a directing group guides a strong base to deprotonate an adjacent position. The methoxy group is a well-known directing metalation group (DMG).[1][2] However, the presence of two methoxy groups can lead to competition between different ortho positions.

Question: My directed lithiation of a dimethoxy-pyridine is giving me a mixture of regioisomers, or the yield of the desired isomer is very low. How can I improve the regioselectivity?

Probable Causes & Troubleshooting Steps:

  • Competition between Directing Groups: In isomers like 2,3- or 3,4-dimethoxy-pyridine, both methoxy groups can direct lithiation to their respective ortho positions. The stronger directing group and the most acidic proton will determine the major product.[3]

    • Solution: The regioselectivity can often be controlled by the choice of base and reaction conditions. Hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor the sterically most accessible position.[4] For example, in 2,3-dimethoxy-pyridine, lithiation is expected to preferentially occur at the C-4 position, directed by the C-3 methoxy group, as the C-2 methoxy group sterically hinders the approach of the base to the nitrogen lone pair.[1]

  • Incorrect Base Selection: Using alkyllithiums like n-BuLi can sometimes lead to nucleophilic addition to the pyridine ring, especially if the lithiation is slow.[3][4]

    • Solution: For sensitive substrates, switch to a non-nucleophilic, hindered base like LDA or LTMP. These bases are less likely to add to the C=N bond of the pyridine.[4]

  • Temperature Control: Lithiated pyridine intermediates can be unstable at higher temperatures, leading to side reactions or isomerization.

    • Solution: Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench.[5] Only after the electrophile has been added should the reaction be allowed to warm to room temperature.

  • Halogen-Dance Reactions: In halo-dimethoxy-pyridines, a "halogen dance" or rearrangement of the metal and halogen can occur, leading to unexpected isomers.[6]

    • Solution: This is a complex issue that may require a different synthetic strategy. If a halogen dance is suspected, consider using a different precursor or a different method for introducing the desired functionality.

Experimental Protocol: Regioselective Lithiation of 2-Bromo-4-methoxypyridine

This protocol demonstrates the principle of directed lithiation on a related methoxypyridine system, which can be adapted for dimethoxy-pyridines.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv.) in anhydrous THF.

  • Base Formation: Cool the solution to -20 °C and add n-BuLi (1.1 equiv.) dropwise. Stir for 30 minutes.

  • Deprotonation: Cool the freshly prepared LTMP solution to -78 °C. Slowly add a solution of 2-bromo-4-methoxypyridine (1.0 equiv.) in anhydrous THF. Stir for 10-30 minutes at -78 °C to ensure complete formation of the 3-lithio intermediate.[6]

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF, 3.0 equiv.) to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.[6]

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and purify by chromatography.[6]

Electrophilic Aromatic Substitution (EAS)

The two methoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution.[7] This strong activation can sometimes lead to a lack of selectivity and over-functionalization.

Question: I am attempting an electrophilic substitution (e.g., bromination, nitration) on a dimethoxy-pyridine and obtaining a mixture of isomers and/or polysubstituted products. How can I achieve better control?

Probable Causes & Troubleshooting Steps:

  • Over-activation of the Ring: The combined electron-donating effect of two methoxy groups makes the pyridine ring highly susceptible to electrophilic attack, often leading to multiple substitutions.[7]

    • Solution: Use milder electrophilic reagents and control the stoichiometry carefully. For bromination, consider using N-bromosuccinimide (NBS) instead of Br₂.[7] For nitration, milder conditions than the standard HNO₃/H₂SO₄ might be necessary, such as using nitric acid in trifluoroacetic anhydride.[8]

  • Competing Directing Effects: The final regiochemical outcome is a result of the combined directing effects of the two methoxy groups and the pyridine nitrogen.

    • Solution: The position of substitution will be the one that is most activated by both methoxy groups and least deactivated by the pyridine nitrogen. For example, in 2,6-dimethoxy-pyridine, the C-3 and C-5 positions are electronically equivalent and activated by the adjacent methoxy groups, while the C-4 position is para to both. Electrophilic substitution is likely to occur at the C-3/C-5 positions due to the strong ortho-directing effect of the methoxy groups.[7]

  • Steric Hindrance: Bulky electrophiles may favor attack at the less sterically hindered positions.[9]

    • Solution: If a particular isomer is desired, consider using a bulkier or less reactive electrophile to enhance selectivity for the more accessible positions.

Data Table: Regioselectivity in Electrophilic Aromatic Substitution of Dimethoxy-arenes

SubstrateReactionConditionsMajor Product(s)Reference
1,2-DimethoxybenzeneDinitrationNot specified4,5-Dinitro[8]
1,4-DimethoxybenzeneDinitrationNot specified2,5-Dinitro or 2,3-Dinitro (solvent dependent)[8]
TolueneMononitrationDNP in liq. TFEortho/para mixture (~1:1)[10]
AnisoleMononitrationDNP in liq. TFEortho/para mixture (major ortho)[10]

This table provides illustrative examples of regioselectivity in related systems. The principles of electronic activation and directing effects are transferable to dimethoxy-pyridines.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridines typically require a good leaving group (e.g., a halogen) and are favored at the C-2, C-4, and C-6 positions, which are electronically activated by the ring nitrogen. The methoxy groups, being electron-donating, can complicate this reactivity.

Question: My nucleophilic aromatic substitution on a halo-dimethoxy-pyridine is not proceeding, or I am getting the wrong substitution product.

Probable Causes & Troubleshooting Steps:

  • Deactivation by Methoxy Groups: The electron-donating methoxy groups counteract the electron-deficient nature of the pyridine ring, making it less susceptible to nucleophilic attack.

    • Solution: Harsher reaction conditions may be necessary, such as higher temperatures, stronger nucleophiles, and polar aprotic solvents (e.g., DMF, DMSO).

  • Incorrect Position of the Leaving Group: For a successful SNAr, the leaving group should ideally be at the C-2, C-4, or C-6 position.

    • Solution: If your starting material has the leaving group at a different position, consider an alternative synthetic route. It may be possible to introduce a leaving group at the desired position via another reaction, such as a Sandmeyer reaction from an amino-substituted precursor.

  • Formation of Pyridyne Intermediates: Under very strong basic conditions (e.g., with amide bases), elimination of HX can lead to the formation of a pyridyne intermediate, which can result in a mixture of products.[5]

    • Solution: If pyridyne formation is suspected, use less basic nucleophiles and avoid strong amide bases. The regioselectivity of nucleophilic addition to a pyridyne is governed by the stability of the resulting carbanion, which is influenced by the methoxy groups.[5][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I predict the most likely site of functionalization on a given dimethoxy-pyridine isomer?

A1: The outcome is a balance of electronic and steric effects.

  • For Directed Ortho-Metalation (DoM): The position ortho to a methoxy group will be deprotonated. If there is competition, the most acidic proton, which is often the one flanked by two electron-withdrawing groups (considering the pyridine nitrogen as one), or the most sterically accessible position will be favored.[3]

  • For Electrophilic Aromatic Substitution (EAS): The methoxy groups are strong ortho-, para-directing groups. The position that is activated by both methoxy groups and is least deactivated by the electron-withdrawing effect of the pyridine nitrogen will be the most reactive.

  • For Nucleophilic Aromatic Substitution (SNAr): The reaction is favored at positions C-2, C-4, and C-6, ortho and para to the ring nitrogen. The presence of electron-donating methoxy groups generally disfavors this reaction.

Q2: Can I use one of the methoxy groups as a removable directing group?

A2: While methoxy groups are excellent directing groups for lithiation, they are generally not considered easily removable. Cleavage of the aryl-ether bond typically requires harsh conditions (e.g., strong acids like HBr or Lewis acids like BBr₃), which may not be compatible with other functional groups on your molecule.

Q3: My reaction is very sluggish. How can I increase the reactivity of my dimethoxy-pyridine?

A3: For electrophilic substitutions, the ring is already highly activated. If the reaction is still slow, it might be due to the basicity of the pyridine nitrogen, which can be protonated or coordinate to Lewis acids, deactivating the ring.[1]

  • Solution: Running the reaction under neutral or basic conditions, if possible, can mitigate this. For reactions that require acidic conditions, using a large excess of the acid catalyst can sometimes overcome the deactivation. For lithiation, adding a co-solvent like TMEDA can break up alkyllithium aggregates and increase the basicity of the reagent.[3]

Q4: I am working with 3,4-dimethoxy-pyridine, which is relevant to the synthesis of pantoprazole. What are the key challenges in its functionalization?

A4: 3,4-Dimethoxy-pyridine presents a challenge in regioselectivity. For electrophilic substitution, the C-5 position is activated by both methoxy groups (ortho to the 4-methoxy and meta to the 3-methoxy) and is also meta to the pyridine nitrogen, making it a likely site of attack. For directed lithiation, both the C-2 and C-5 positions are ortho to a methoxy group. The outcome will depend on the specific base and reaction conditions used, with steric factors often playing a deciding role. In the synthesis of pantoprazole, the functionalization of the pyridine core is a critical step where precise regiochemical control is essential.[12][13]

Part 3: Visualization & Diagrams

Diagram 1: Decision Workflow for Lithiation of Dimethoxy-pyridines

lithiation_workflow start Select Dimethoxy-pyridine Isomer check_competing Competing ortho positions? start->check_competing steric_hindrance Consider Steric Hindrance check_competing->steric_hindrance Yes check_nuc_add Risk of Nucleophilic Addition? check_competing->check_nuc_add No use_hindered_base Use Hindered Base (LDA/LTMP) steric_hindrance->use_hindered_base use_hindered_base->check_nuc_add use_non_nuc_base Use Non-nucleophilic Base (LDA/LTMP) check_nuc_add->use_non_nuc_base Yes (e.g., with n-BuLi) proceed Proceed with Lithiation at -78°C check_nuc_add->proceed No use_non_nuc_base->proceed

Caption: Decision workflow for choosing conditions for directed lithiation.

Diagram 2: Interplay of Electronic and Steric Effects in Electrophilic Substitution

eas_effects substrate Dimethoxy-pyridine electronics Electronic Effects (Ortho-, Para-directing OMe) substrate->electronics sterics Steric Effects (Bulky Electrophile/Substrate) substrate->sterics outcome Regioselective Product electronics->outcome Favors electronically activated positions sterics->outcome Favors sterically accessible positions

Caption: Balancing electronic and steric effects in EAS.

References

  • 2,6-Dimethoxypyridine | 6231-18-1. Benchchem.

  • Preparation of polyfunctionalized 2,6-dimethoxypyrimidine derivatives via chemo- and regioselective direct zinc insertion. Mahidol University.

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.

  • 2,6-Dimethoxypyridine 6231-18-1 wiki. Guidechem.

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH.

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.

  • 2,6-Dimethoxypyridine | 6231-18-1. ChemicalBook.

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES.

  • Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications (RSC Publishing).

  • Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar.

  • Steric effects. Wikipedia.

  • Directed ortho metalation. Grokipedia.

  • The interplay between steric and electronic effects in S(N)2 reactions. PubMed.

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.

  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. PubMed.

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.

  • Directed (ortho) Metallation.

  • ortho metalation. Andrew G Myers Research Group.

  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate.

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ResearchGate.

  • of pantoprazole sodium sesquihydrate. Semantic Scholar.

  • Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega.

  • Direct nitration of five membered heterocycles. ResearchGate.

  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry.

  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. J. Braz. Chem. Soc.

  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. NIH.

  • Mechanochemical Nitration of Organic Compounds. DTIC.

  • Regioselective bromination of fused heterocyclic N-oxides. PubMed - NIH.

  • A process for the preparation of pantoprazole and intermediates therefor. Google Patents.

  • Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ResearchGate.

  • Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A. PubMed.

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC.

  • Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry (RSC Publishing).

  • Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of 4,5-Dimethoxy-pyridine-2-carboxylic acid by HPLC-UV

An Objective Comparison and Method Validation Protocol In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality me...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Method Validation Protocol

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a compound like 4,5-Dimethoxy-pyridine-2-carboxylic acid, a potential building block in novel therapeutics, rigorously establishing its purity is a critical first step. This guide provides an in-depth protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this purpose, framed within a comparative analysis of alternative analytical techniques.

As scientists, our choice of analytical methodology is driven by a balance of specificity, sensitivity, accuracy, and practicality. While absolute methods like Differential Scanning Calorimetry (DSC) offer a thermodynamic measure of total purity, chromatographic techniques are indispensable for their ability to separate and quantify individual impurities.[1][2][3] This guide will demonstrate why a validated HPLC-UV method is the gold standard for routine quality control and impurity profiling of compounds like 4,5-Dimethoxy-pyridine-2-carboxylic acid.

The Rationale: Why HPLC-UV is the Method of Choice

The selection of HPLC-UV for analyzing 4,5-Dimethoxy-pyridine-2-carboxylic acid is a deliberate choice rooted in the molecule's chemical properties.

  • Chromophoric Nature: The pyridine ring is an inherent chromophore, meaning it absorbs ultraviolet (UV) light. This allows for direct detection without the need for derivatization, simplifying the analytical process.

  • Polarity and Ionization: As a carboxylic acid, the compound is polar and ionizable. Reversed-phase HPLC, particularly with an ion-suppression mobile phase, is exceptionally well-suited to retain and separate such molecules with high efficiency and excellent peak shape.[4] Using an acidic mobile phase protonates the carboxylic acid group, rendering it less polar and increasing its retention on a nonpolar C18 stationary phase.

  • Versatility: HPLC is a powerful separation technique capable of resolving the primary compound from synthesis-related impurities, precursors, and degradation products. This specificity is crucial for a comprehensive purity assessment.[1]

Below is a logical workflow for developing and validating the HPLC-UV method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (per ICH Q2(R1)) cluster_2 Phase 3: Application A Analyte Characterization (Solubility, UV Spectrum) B Column & Mobile Phase Selection (e.g., C18, Acidic Buffer) A->B C Optimization (Gradient, Flow Rate, Temp.) B->C D System Suitability Criteria Definition (Tailing Factor, Plate Count) C->D E Specificity D->E Method Ready for Validation F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Purity Testing J->K Validated Method Deployed L Impurity Profiling K->L M Stability Studies K->M

Caption: Workflow for HPLC-UV Method Development and Validation.

The Protocol: A Step-by-Step Guide to HPLC-UV Method Validation

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[5][6]

Proposed Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump and DAD.
Column ZORBAX SB-C18, 4.6 x 150 mm, 5 µmStable-bond C18 phase is robust at low pH, ideal for ion suppression.[4]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to suppress ionization of the carboxylic acid analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minTo elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV Diode Array Detector (DAD) at 265 nmPyridine derivatives often have strong absorbance in this region. DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent 50:50 Acetonitrile:WaterA solvent that ensures analyte solubility and is compatible with the mobile phase.
Validation Experiments

The following experiments constitute a self-validating system, where the successful completion of each step builds confidence in the method's overall reliability.

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

Protocol:

  • Prepare Samples:

    • Diluent blank.

    • Standard solution of 4,5-Dimethoxy-pyridine-2-carboxylic acid (e.g., 0.1 mg/mL).

    • Spiked Sample: Spike the standard solution with known, structurally similar impurities if available.

    • Forced Degradation Samples: Expose the standard solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress for a defined period (e.g., 24 hours). Neutralize the acid/base samples before injection.

  • Analysis: Inject all samples and analyze the chromatograms.

  • Acceptance Criteria:

    • The primary analyte peak should be free from co-elution from any other peaks in the blank, spiked, or degraded samples. This is confirmed using a Diode Array Detector's peak purity analysis function (purity angle should be less than purity threshold).

    • Significant resolution (R > 2.0) should be observed between the analyte peak and the nearest eluting impurity peak.

Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution. For a purity assay, the range should typically span 50% to 150% of the target concentration (e.g., from 0.05 mg/mL to 0.15 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) must be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of pure 4,5-Dimethoxy-pyridine-2-carboxylic acid into a placebo or a mixture containing known impurities.

  • Analysis: Analyze the samples and quantify the amount of analyte recovered.

  • Calculation: Calculate the percentage recovery at each level: (Measured Concentration / Spiked Concentration) * 100%.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 1.0%.

    • Intermediate Precision: %RSD for the combined results of both studies should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • Method 1 (Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Based on Standard Deviation of the Response and the Slope):

    • Use the results from the linearity study.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be experimentally verified with samples prepared at that concentration, demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity No co-elution observed. Peak Purity > 99.9%.Analyte peak is pure and well-resolved.Pass
Linearity (R²) 0.9998≥ 0.999Pass
Range 0.05 - 0.15 mg/mLCovers 50-150% of target concentration.Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (%RSD) Repeatability: 0.45%, Intermediate: 0.88%≤ 1.0% (Rep.), ≤ 2.0% (Int.)Pass
LOD 0.001 mg/mL--
LOQ 0.003 mg/mLVerified (%RSD = 6.5%)Pass

Comparative Guide: HPLC-UV vs. Alternative Purity Methods

While the validated HPLC-UV method is ideal for routine quality control, it provides a relative purity value (area percent). For establishing a reference standard or for certain regulatory filings, an absolute purity determination is often required. Here, we compare HPLC-UV with two common orthogonal techniques: Differential Scanning Calorimetry (DSC) and Quantitative NMR (qNMR).

G A Is the primary goal routine QC and impurity profiling? B YES A->B C NO A->C D Validated HPLC-UV Method (Provides Relative Purity & Impurity Profile) B->D E Is the goal to certify a reference standard with absolute purity? C->E F YES E->F G Is the material crystalline and thermally stable? F->G H YES G->H I NO G->I J Differential Scanning Calorimetry (DSC) (Provides Absolute Purity) H->J K Quantitative NMR (qNMR) (Provides Absolute Purity, Structure Confirmation) I->K J->D Orthogonal Method K->D Orthogonal Method

Caption: Decision tree for selecting a purity determination method.

FeatureHPLC-UV (Validated Method)Differential Scanning Calorimetry (DSC)Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, followed by UV detection.Measures heat flow into a sample during a controlled temperature change. Purity is calculated from the melting point depression.Integration of NMR signals relative to a certified internal standard of known purity and concentration.
Purity Type Relative (Area % assumes equal response factors for impurities).Absolute (Thermodynamic).Absolute (Molar ratio).
Impurity Info Excellent. Separates, detects, and allows for quantification of individual impurities.Poor. Provides total amount of eutectic impurities but no structural information.[2]Good. Can identify and quantify impurities if their signals are resolved and known.
Sensitivity High (µg/mL to ng/mL).Low. Generally requires high purity (>98%) for accurate results.[2]Moderate (mg/mL).
Sample Req. Low (µg).Low (mg), but must be crystalline and thermally stable.High (mg).
Throughput High. Amenable to automation.Moderate.Low to Moderate.
Best For Routine QC, stability testing, impurity profiling, release testing.Reference standard certification, orthogonal check for highly pure, crystalline materials.Reference standard certification, complex mixtures, structure elucidation, when no reference standard of the analyte exists.

Conclusion and Senior Scientist Recommendations

The validation of an analytical method is a systematic journey that proves its suitability for the intended purpose. For determining the purity of 4,5-Dimethoxy-pyridine-2-carboxylic acid, a well-validated HPLC-UV method is not just a procedural requirement; it is a scientifically robust tool that provides specific, sensitive, and reliable results. The detailed protocol outlined in this guide serves as a blueprint for establishing such a method in accordance with global regulatory standards.[7][8]

However, it is crucial to recognize that no single technique provides a complete picture. While HPLC-UV excels at routine analysis and impurity separation, it provides a relative purity value. For the critical task of certifying primary reference standards, orthogonal methods that measure absolute purity, such as DSC or qNMR, are essential.

My recommendation is a two-tiered approach:

  • Primary Method: Employ a fully validated HPLC-UV method, as detailed here, for all routine quality control, in-process checks, stability studies, and final product release.

  • Orthogonal Method: For the initial characterization of a new drug substance batch intended as a reference standard, supplement the HPLC data with an absolute purity determination via DSC (if the material is crystalline and stable) or qNMR.

This integrated strategy creates a self-validating system of quality control, ensuring that the purity data is not only consistent and reproducible but also accurate and defensible, thereby upholding the highest standards of scientific integrity in drug development.

References

  • Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Pharmaceutical Analysis—Drug Purity Determination.
  • Steps for HPLC Method Valid
  • Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • 3 Key Regulatory Guidelines for Method Valid
  • Various Analysis Techniques for Organic Acids and Examples of Their Applic
  • HPLC Methods for analysis of Pyridine.
  • ICH Guidelines for Analytical Method Valid
  • Picolinic Acid. SIELC Technologies.
  • High-Sensitivity Analysis of Organic Acids by HPLC Using 1-(4-Aminophenyl)pyridin-1-ium chloride. Benchchem.
  • Detection Methods for Organic Acids.
  • Analytical Methods for Organic Acids. Shimadzu (Europe).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • 4-Methoxypyridine-2-carboxylic acid.
  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chrom
  • Analysis of Organic Acids in Aqueous Samples Applic
  • 4-Methoxy-pyridine-2-carboxylic acid. Sigma-Aldrich.

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Comparative

A Comparative Analysis of 4,5-Dimethoxy-pyridine-2-carboxylic Acid and Its Isomeric Counterparts: A Guide for Researchers

In the landscape of modern drug discovery and materials science, pyridine carboxylic acids represent a cornerstone class of heterocyclic compounds. Their inherent structural features—a pyridine ring imparting aromaticity...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, pyridine carboxylic acids represent a cornerstone class of heterocyclic compounds. Their inherent structural features—a pyridine ring imparting aromaticity and hydrogen bonding capabilities, and a carboxylic acid group providing a key site for interaction and functionalization—render them highly versatile scaffolds.[1][2][3] This guide provides an in-depth comparative analysis of 4,5-Dimethoxy-pyridine-2-carboxylic acid alongside other key pyridine isomers, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into a comparative examination of their physicochemical properties, spectral characteristics, chemical reactivity, and biological applications, supported by experimental data and detailed protocols.

Physicochemical Properties: The Impact of Isomerism and Substitution

The seemingly subtle shift of a functional group around the pyridine ring can dramatically alter a molecule's physicochemical properties, influencing its solubility, acidity, and ultimately, its biological fate. The introduction of electron-donating methoxy groups, as in the case of 4,5-Dimethoxy-pyridine-2-carboxylic acid, further refines these characteristics.

Acidity (pKa)

The acidity of pyridine carboxylic acids is a critical parameter, governing their ionization state at physiological pH and thereby impacting their interaction with biological targets. The position of the carboxylic acid group relative to the ring nitrogen significantly influences the pKa value.

A comparative overview of the pKa values for various pyridine carboxylic acid isomers is presented in Table 1. The acidity is influenced by the electron-withdrawing effect of the pyridine nitrogen.

Table 1: pKa Values of Selected Pyridine Carboxylic Acid Isomers

CompoundpKa1 (Carboxylic Acid)pKa2 (Pyridinium Ion)
Pyridine-2-carboxylic acid (Picolinic Acid)5.411.01
Pyridine-3-carboxylic acid (Nicotinic Acid)4.852.07
Pyridine-4-carboxylic acid (Isonicotinic Acid)4.961.77
4,5-Dimethoxy-pyridine-2-carboxylic acidData not readily available in cited literatureData not readily available in cited literature
Solubility

Solubility is a key determinant of a compound's utility in both biological and synthetic contexts. The polarity imparted by the pyridine nitrogen and the carboxylic acid group generally confers moderate solubility in aqueous solutions, a property that can be modulated by pH.[4]

For instance, picolinic acid (pyridine-2-carboxylic acid) is moderately soluble in water, and its solubility can be enhanced by altering the pH to favor the more soluble ionized form.[4] Similarly, the solubility of nicotinic acid (pyridine-3-carboxylic acid) has been determined in various solvents, showing a dependence on the solvent's polarity and hydrogen-bonding ability.[5] While specific quantitative solubility data for 4,5-Dimethoxy-pyridine-2-carboxylic acid is not available in the reviewed literature, its polarity suggests it would exhibit solubility in polar solvents.

Experimental Protocol: Determination of Aqueous Solubility

A reliable method for determining the aqueous solubility of pyridine carboxylic acids is the shake-flask method.

Materials:

  • Pyridine carboxylic acid isomer of interest

  • Deionized water

  • Thermostatically controlled shaker bath

  • pH meter

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

  • Place the flask in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.

  • Express the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule. The chemical shifts of the pyridine ring protons and carbons are particularly sensitive to the position of the carboxylic acid and any additional substituents.

While a direct comparative table of NMR data for 4,5-Dimethoxy-pyridine-2-carboxylic acid and its isomers is not available in the provided search results, general principles can be applied. The electron-donating methoxy groups in 4,5-Dimethoxy-pyridine-2-carboxylic acid would be expected to cause an upfield shift (lower ppm) of the signals for the adjacent ring protons and carbons compared to the unsubstituted pyridine-2-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of key functional groups. For pyridine carboxylic acids, the characteristic vibrational bands of the carboxylic acid group (O-H and C=O stretches) and the pyridine ring are of primary interest.

The IR spectrum of pyridine-2,5-dicarboxylic acid, for example, shows characteristic bands for the carboxylic acid groups.[6][7][8] The C=O stretching vibration of the carboxylic acid in pyridine derivatives typically appears in the region of 1700-1730 cm⁻¹.[9] The exact position of this band can be influenced by intramolecular hydrogen bonding, which is possible in 2-carboxylic acid isomers.

Experimental Workflow: Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of pyridine carboxylic acid isomers.

Chemical Reactivity: A Tale of Isomeric Differences

The reactivity of both the carboxylic acid group and the pyridine ring is influenced by the isomeric position and the presence of other substituents.

A study investigating the reaction of isomeric pyridine carboxylic acids with diazodiphenylmethane revealed that the reaction rates are higher in protic solvents compared to aprotic solvents.[10][11] This suggests that the solvent plays a crucial role in stabilizing the transition state of the reaction. The relative reactivity of the isomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the pyridine nitrogen.

The presence of methoxy groups in 4,5-Dimethoxy-pyridine-2-carboxylic acid is expected to increase the electron density of the pyridine ring, potentially making it more susceptible to electrophilic attack compared to the unsubstituted isomers. Conversely, the electron-donating nature of the methoxy groups might slightly decrease the reactivity of the carboxylic acid group towards nucleophilic attack.

Applications in Drug Discovery and Beyond

Pyridine carboxylic acid isomers are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs for a wide range of therapeutic areas, including tuberculosis, cancer, and neurodegenerative diseases.[1][3][12] The specific isomer and substitution pattern are critical for determining the biological activity and target selectivity.

The diverse biological activities of pyridine carboxylic acid derivatives stem from their ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.[1] The carboxylic acid moiety can act as a key recognition element, for example, by coordinating to metal ions in enzyme active sites.

While specific comparative biological data for 4,5-Dimethoxy-pyridine-2-carboxylic acid is limited in the available literature, the general importance of methoxy-substituted pyridine derivatives in modulating biological activity is well-established. Methoxy groups can enhance metabolic stability, improve cell permeability, and fine-tune the electronic properties of the molecule to optimize target binding.

Logical Relationship: From Structure to Biological Activity

Biological_Activity Structure Molecular Structure (Isomerism, Substituents) Properties Physicochemical Properties (pKa, Solubility, logP) Structure->Properties Reactivity Chemical Reactivity Structure->Reactivity Interactions Molecular Interactions (H-bonding, π-stacking) Properties->Interactions Reactivity->Interactions Activity Biological Activity & Target Selectivity Interactions->Activity

Caption: The relationship between molecular structure and biological activity of pyridine carboxylic acid derivatives.

Synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic Acid

While a detailed, step-by-step experimental protocol for the synthesis of 4,5-Dimethoxy-pyridine-2-carboxylic acid was not explicitly found in the search results, a general synthetic strategy can be inferred from related preparations. A plausible approach would involve the oxidation of a corresponding 2-methyl or 2-formyl-4,5-dimethoxypyridine precursor.

General Synthetic Approach (Hypothetical)

Caption: A potential synthetic route to 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Conclusion

This guide has provided a comparative overview of 4,5-Dimethoxy-pyridine-2-carboxylic acid and its isomers, highlighting the profound impact of substitution and isomerism on their chemical and physical properties. While a significant body of research exists on pyridine carboxylic acids as a class, there is a clear opportunity for further investigation into the specific properties and applications of 4,5-Dimethoxy-pyridine-2-carboxylic acid. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and application of these versatile heterocyclic compounds.

References

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  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091. [Link]

  • Gonçalves, E. M., & Minas da Piedade, M. E. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 55(11), 5174-5177. [Link]

  • Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 515-520. [Link]

  • Gomes, M. J., & Minas da Piedade, M. E. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1567. [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091. [Link]

  • Naeem, S., Zafar, H., & Khan, K. M. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 515-520. [Link]

  • ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. [Link]

  • Wikipedia. (2023, October 16). Picolinic acid. [Link]

  • Atalay, T. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(Special Issue C), 124-129. [Link]

  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) spectrometer. [Link]

  • Mijin, D. Ž., Antonović, D. G., & Valentic, N. V. (2006). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society, 71(6), 557-569. [Link]

  • Ghosh, A., & Bharadwaj, P. K. (2004). Reactivity of Pyridine-2,4,6-tricarboxylic Acid toward Zn(II) Salts under Different Reaction Conditions. Inorganic Chemistry, 43(18), 5573–5578. [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 11029–11039. [Link]

  • Da Settimo, F., Marini, A. M., Primofiore, G., Da Settimo, A., & Simorini, F. (1998). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 23(10), 2541. [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091. [Link]

  • Hassan, A. A. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Organic Chemistry: An Indian Journal, 7(3), 224-231. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of 1,4-dihydropyridines and their aromatization. [Link]

  • Wang, L., Ge, H., & Zhao, G. (2013). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Synlett, 24(10), 1255-1258. [Link]

  • Mijin, D. Ž., Stojanović, M. D., & Valentic, N. V. (2007). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 72(11), 1079-1088. [Link]

  • van der Meulen, J., & van Bommel, K. J. C. (2013). Development of Methods for the Determination of pKa Values. Supramolecular Chemistry, 25(9-11), 633-644. [Link]

  • Zhang, Y., Li, S., Wang, X., & Zhang, Q. (2014). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2020). pKa – LogP plot for methoxy‐substituted carboxylic acids and their derivatives studied in this work (the numbers inside the rings correspond to the number of carbon atoms in the scaffold). ResearchGate. [Link]

  • Eidamshaus, C., & Reissig, H. U. (2011). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Beilstein Journal of Organic Chemistry, 7, 1083–1091. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. [Link]

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  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

Sources

Validation

A Spectroscopic Guide: Differentiating 4,5-Dimethoxy-pyridine-2-carboxylic acid and 4-methoxy-pyridine-2-carboxylic acid

In the landscape of pharmaceutical and materials science research, the precise characterization of structurally similar pyridine derivatives is paramount. These compounds often serve as key building blocks or intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of structurally similar pyridine derivatives is paramount. These compounds often serve as key building blocks or intermediates in the synthesis of complex molecules with specific biological or material properties. This guide provides an in-depth spectroscopic comparison of two such analogues: 4,5-Dimethoxy-pyridine-2-carboxylic acid and 4-methoxy-pyridine-2-carboxylic acid.

This document moves beyond a simple data sheet, offering a detailed analysis of the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. Understanding these subtle, yet significant, spectral distinctions is crucial for unambiguous identification, purity assessment, and quality control in a research and development setting. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a practical and comprehensive reference for researchers.

Molecular Structures at a Glance

A fundamental understanding of the structural differences between these two molecules is the cornerstone of interpreting their spectroscopic data. The addition of a second methoxy group at the 5-position in 4,5-Dimethoxy-pyridine-2-carboxylic acid introduces significant electronic and steric changes compared to its mono-substituted counterpart.

Caption: Molecular structures of the two pyridine derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe of Chemical Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed fingerprint of the molecule.

Theoretical Considerations: The Impact of Methoxy Substituents

Methoxy groups (-OCH₃) are electron-donating through resonance and electron-withdrawing through induction. On an aromatic ring, the resonance effect typically dominates, leading to increased electron density at the ortho and para positions. This increased electron density results in greater shielding of the nuclei at these positions, causing their NMR signals to shift to a lower chemical shift (upfield).[1]

  • For 4-methoxy-pyridine-2-carboxylic acid: The methoxy group at C4 will primarily increase electron density at the ortho positions (C3 and C5) and the para position (the nitrogen atom, which doesn't have a proton or carbon directly attached). This will lead to an upfield shift for the protons and carbons at C3 and C5 compared to an unsubstituted pyridine ring.

  • For 4,5-Dimethoxy-pyridine-2-carboxylic acid: The presence of two adjacent methoxy groups at C4 and C5 will create a more complex electronic environment. The C4-methoxy group will donate electron density to C3 and C5. The C5-methoxy group will donate to C4 and C6. The cumulative effect will be a general increase in electron density across the ring, leading to more shielded protons and carbons compared to the mono-methoxy analogue.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to compare the chemical shifts and coupling constants of the two compounds.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as chemical shifts can be solvent-dependent.[2] For carboxylic acids, protic solvents like D₂O can lead to the exchange of the acidic proton, causing its signal to disappear. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the carboxylic acid proton is typically observable.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving complex aromatic regions.

    • Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments. ¹³C NMR requires a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C spectrum.

    • If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous signal assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Lock, Tune, and Shim instrument->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C process Fourier Transform acquire_1H->process acquire_13C->process phase Phase and Baseline Correction process->phase integrate Integrate and Pick Peaks phase->integrate

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Comparative ¹H NMR Data (Predicted)
Proton 4-methoxy-pyridine-2-carboxylic acid (Predicted δ, ppm) 4,5-Dimethoxy-pyridine-2-carboxylic acid (Predicted δ, ppm) Rationale for Difference
H-3~7.5~7.3Increased shielding from the adjacent C5-methoxy group in the dimethoxy compound.
H-6~8.2~8.0Increased shielding due to the cumulative electron-donating effect of both methoxy groups.
4-OCH₃~3.9~3.9Similar chemical environment.
5-OCH₃-~4.0Absent in the mono-methoxy compound.
COOH~13.0~13.0The acidic proton is far from the methoxy groups and its chemical shift is highly dependent on concentration and solvent.

Note: The predicted chemical shifts are estimations and can vary based on the prediction software and the solvent selected.

Comparative ¹³C NMR Data (Predicted)
Carbon 4-methoxy-pyridine-2-carboxylic acid (Predicted δ, ppm) 4,5-Dimethoxy-pyridine-2-carboxylic acid (Predicted δ, ppm) Rationale for Difference
C-2~150~148Shielding effect from the C5-methoxy group.
C-3~110~108Increased shielding from both methoxy groups.
C-4~168~165Direct attachment to a methoxy group, with additional influence from the adjacent C5-methoxy group.
C-5~108~145Significant deshielding due to direct attachment of the second methoxy group.
C-6~145~142Shielding from the C5-methoxy group.
4-OCH₃~56~56Similar chemical environment.
5-OCH₃-~57Absent in the mono-methoxy compound.
COOH~165~164Minimal change expected as it is further from the point of substitution.

Note: The predicted chemical shifts are estimations and can vary.

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Theoretical Considerations

Both molecules share the same core functional groups: a carboxylic acid, a pyridine ring, and methoxy groups. Therefore, their IR spectra will exhibit many similarities. Key vibrational bands to monitor include:

  • O-H stretch (carboxylic acid): A very broad band, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): A series of bands in the 1600-1400 cm⁻¹ region.

  • C-O stretch (methoxy and carboxylic acid): Strong bands in the 1300-1000 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

The primary difference is expected in the "fingerprint region" (below 1500 cm⁻¹) where the complex vibrations of the entire molecule are sensitive to subtle structural changes. The additional methoxy group in the dimethoxy compound will likely introduce new C-O stretching bands and alter the pattern of the C-H bending vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain high-quality IR spectra of the solid samples for functional group identification and comparison.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.[3]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Comparative IR Data (Predicted)
Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Differences
O-H stretch (Carboxylic Acid)3300-2500 (broad)Minimal difference expected.
C-H stretch (Aromatic & Methyl)3100-2850The dimethoxy compound will have an additional C-H stretch from the second methoxy group, potentially leading to a broader or more complex band in the 3000-2850 cm⁻¹ region.
C=O stretch (Carboxylic Acid)1725-1700Minimal difference expected.
C=C, C=N stretches (Pyridine Ring)1600-1450Slight shifts in band positions and relative intensities due to changes in ring electron density and vibrational coupling.
C-O stretch (Ether & Carboxylic Acid)1300-1000The dimethoxy compound is expected to show a more complex or stronger absorption pattern in this region due to the presence of an additional C-O bond.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is an essential tool for confirming the molecular weight and gaining structural insights through fragmentation patterns.

Theoretical Considerations
  • Molecular Ion Peak (M⁺): The molecular weight of 4-methoxy-pyridine-2-carboxylic acid is 153.14 g/mol , and for 4,5-Dimethoxy-pyridine-2-carboxylic acid, it is 183.16 g/mol . The most intense peak corresponding to the intact molecule (the molecular ion) should be observed at these m/z values (assuming a charge of +1).

  • Fragmentation: Upon ionization, the molecular ions can fragment in predictable ways. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[4] The pyridine ring is relatively stable, but fragmentation can occur through the loss of the methoxy group (•OCH₃, M-31) or the entire carboxylic acid group. The dimethoxy compound will have additional fragmentation pathways involving the second methoxy group.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Objective: To determine the accurate molecular weight of the compounds and observe their primary fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.[5]

  • Instrument Setup:

    • Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and efficient ionization.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The primary peak of interest will be at m/z 154.05 for 4-methoxy-pyridine-2-carboxylic acid and m/z 184.06 for 4,5-Dimethoxy-pyridine-2-carboxylic acid.

    • To induce fragmentation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Comparative Mass Spectrometry Data (Predicted)
Ion 4-methoxy-pyridine-2-carboxylic acid (Predicted m/z) 4,5-Dimethoxy-pyridine-2-carboxylic acid (Predicted m/z) Identity
[M+H]⁺154.05184.06Protonated Molecule
[M-OH]⁺136.04166.05Loss of hydroxyl radical
[M-COOH]⁺108.04138.05Loss of carboxyl radical
[M-OCH₃]⁺122.04152.05Loss of methoxy radical

IV. UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.

Theoretical Considerations

The pyridine ring is an aromatic system and acts as a chromophore, typically exhibiting π → π* transitions. The carboxylic acid and methoxy groups are auxochromes, which can modify the absorption characteristics of the chromophore.

  • Methoxy Groups: As electron-donating groups, methoxy substituents tend to cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity). This is due to the donation of lone pair electrons into the π-system of the pyridine ring, which lowers the energy gap between the HOMO and LUMO.[6]

  • Comparison: Consequently, 4,5-Dimethoxy-pyridine-2-carboxylic acid, with two electron-donating methoxy groups, is expected to have its primary absorption maximum (λ_max) at a longer wavelength than 4-methoxy-pyridine-2-carboxylic acid. The molar absorptivity (ε) is also likely to be higher for the dimethoxy compound.

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To measure the UV absorption spectra and determine the λ_max for both compounds.

Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which the sample is soluble. Common choices include ethanol, methanol, and water.[7] The polarity of the solvent can influence the position of λ_max.

  • Sample Preparation: Prepare a dilute stock solution of each compound with a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.2-1.0 AU).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline correction with the solvent-filled cuvettes in both the sample and reference beams.

  • Data Acquisition:

    • Rinse and fill the sample cuvette with the sample solution.

    • Place the cuvette in the sample compartment and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

    • The wavelength of maximum absorbance (λ_max) is identified from the resulting spectrum.

Comparative UV-Vis Data (Predicted)

| Parameter | 4-methoxy-pyridine-2-carboxylic acid | 4,5-Dimethoxy-pyridine-2-carboxylic acid | Rationale for Difference | | :--- | :--- | :--- | | λ_max | Expected ~270-280 nm | Expected ~280-295 nm | The additional electron-donating methoxy group in the dimethoxy compound extends the conjugation and lowers the energy of the π → π* transition, causing a bathochromic shift. |

Conclusion

The spectroscopic differentiation of 4,5-Dimethoxy-pyridine-2-carboxylic acid and 4-methoxy-pyridine-2-carboxylic acid is readily achievable through a combination of standard analytical techniques.

  • NMR Spectroscopy offers the most definitive evidence, with clear differences in the number of aromatic and methoxy signals, as well as predictable upfield shifts for the protons and carbons in the more electron-rich dimethoxy compound.

  • IR Spectroscopy can provide supporting evidence through subtle changes in the fingerprint region and the C-O stretching region.

  • Mass Spectrometry unequivocally distinguishes the two compounds by their different molecular weights.

  • UV-Vis Spectroscopy demonstrates the electronic effect of the additional substituent, with the dimethoxy analogue expected to absorb light at a longer wavelength.

By carefully applying these spectroscopic methods and understanding the underlying principles of substituent effects, researchers can confidently identify and characterize these important pyridine derivatives, ensuring the integrity and success of their synthetic endeavors.

References

  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]

  • TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?[Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

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  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. [Link]

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  • Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(17), 2140-2146.
  • Tolstoy, P. M., et al. (2017). Polar Solvent Fluctuations Drive Proton Transfer in Hydrogen Bonded Complexes of Carboxylic Acid With Pyridines: NMR, IR and Ab Initio MD Study. Physical Chemistry Chemical Physics, 19(2), 1010-1028.
  • The Royal Society of Chemistry. (2014). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra...[Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th.... [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to...[Link]

  • ResearchGate. (n.d.). UV–Vis diffuse reflectance spectra of 4-vinylpyridine-2,6-dicarboxylic...[Link]

  • Trends in Sciences. (2024, February 25). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.[Link]

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  • ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex...[Link]

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Comparative

A Comparative Guide to Pyridine Carboxylic Acids as Catalysts: Unraveling the Performance of 4,5-Dimethoxy-pyridine-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a chemica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a chemical transformation. Pyridine carboxylic acids, a class of readily available and structurally tunable compounds, have emerged as versatile organocatalysts in a variety of organic reactions. This guide provides an in-depth comparison of the catalytic performance of the parent pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—and extends the analysis to the potential catalytic prowess of the substituted derivative, 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Introduction to Pyridine Carboxylic Acids in Catalysis

Pyridine carboxylic acids are organic compounds consisting of a pyridine ring substituted with a carboxylic acid group. The three parent isomers are picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). Their catalytic activity often stems from their ability to act as bifunctional catalysts, where the acidic carboxylic group and the basic pyridine nitrogen can participate in substrate activation and stabilization of transition states. Furthermore, the nitrogen atom and the carboxylate group can act as a bidentate ligand, chelating with metal ions to mediate a wide range of catalytic transformations.[1][2] The electronic properties and steric environment of the pyridine ring can be fine-tuned through the introduction of substituents, offering a powerful tool to modulate catalytic performance.[3]

Comparative Catalytic Performance of Unsubstituted Pyridine Carboxylic Acids

Experimental evidence from a multi-component reaction for the synthesis of pyrazolo[3,4-b]quinolinones suggests that picolinic acid (P2CA), nicotinic acid (P3CA), and isonicotinic acid (P4CA) exhibit almost similar catalytic efficiency .[4] In this specific reaction, the choice of the isomer did not significantly impact the reaction outcome, indicating that for certain transformations, the fundamental catalytic action of the pyridine carboxylic acid core is the dominant factor.

However, the position of the carboxylic acid group can influence the catalyst's interaction with substrates and its overall catalytic mechanism in other reactions. For instance, picolinic acid, with the carboxylic acid at the 2-position, can form a stable six-membered ring intermediate with certain substrates, which can enhance its catalytic activity in specific contexts like chromic acid oxidations.

Table 1: Overview of Unsubstituted Pyridine Carboxylic Acid Catalysts

CatalystStructureKey Catalytic FeaturesNotable Applications
Picolinic Acid Bidentate chelation, potential for six-membered ring transition states.Chromic acid oxidation of alcohols, mediator in metal-catalyzed oxidations.[4]
Nicotinic Acid Acts as a Brønsted acid and base.Synthesis of pyranopyrazoles.
Isonicotinic Acid Can act as an organocatalyst and a ligand in coordination polymers.One-pot four-component condensation reactions.

The Potential of 4,5-Dimethoxy-pyridine-2-carboxylic Acid: A Prospective Analysis

While direct experimental data on the catalytic performance of 4,5-Dimethoxy-pyridine-2-carboxylic acid is not yet widely available in the peer-reviewed literature, we can predict its potential behavior based on the electronic and steric effects of the methoxy substituents.

The introduction of two methoxy groups at the 4 and 5 positions of the pyridine ring is expected to significantly alter the electronic properties of the catalyst compared to the parent picolinic acid.

Electronic Effects

Methoxy groups are strong electron-donating groups through resonance. This increased electron density on the pyridine ring is likely to have a dual effect:

  • Increased Basicity of the Pyridine Nitrogen: The electron-donating methoxy groups will increase the basicity of the pyridine nitrogen. In reactions where the basicity of the catalyst is crucial for proton abstraction or activation of a substrate, 4,5-Dimethoxy-pyridine-2-carboxylic acid could exhibit enhanced catalytic activity compared to picolinic acid.

  • Decreased Acidity of the Carboxylic Acid: Conversely, the electron-donating effect will decrease the acidity of the carboxylic acid proton. In reactions where proton donation from the catalyst is the rate-determining step, this could potentially lead to a decrease in catalytic performance.

The overall impact on catalysis will depend on the specific reaction mechanism and which of these opposing electronic effects is more dominant.

Steric Effects

The presence of two methoxy groups adjacent to the carboxylic acid and the pyridine nitrogen could introduce some steric hindrance. This might influence the catalyst's ability to bind to bulky substrates. However, the methoxy groups are relatively small, and significant steric impediment is not anticipated for many substrates.

Experimental Protocols

To facilitate further research and direct comparison, we provide a generalized experimental protocol for a multi-component reaction where pyridine carboxylic acids have been shown to be effective catalysts.

General Procedure for the Synthesis of Pyrazolo[3,4-b]quinolinones:

  • To a solution of an aldehyde (1 mmol) and a 1,3-cyclodione (1 mmol) in ethanol (5 mL), add the pyridine carboxylic acid catalyst (0.1 mmol, 10 mol%).

  • Add 5-amino-1-phenyl-pyrazole (1 mmol) to the reaction mixture.

  • Stir the reaction mixture at 60 °C for the appropriate time (monitoring by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazolo[3,4-b]quinolinone.

Mechanistic Insights

The catalytic cycle of pyridine carboxylic acids in many reactions is believed to involve a synergistic activation of the reactants.

Catalytic Cycle Substrate_A Substrate A Intermediate_1 Activated Substrate A Substrate_A->Intermediate_1 Protonation by COOH Substrate_B Substrate B Intermediate_2 Transition State Substrate_B->Intermediate_2 Nucleophilic Attack (assisted by Pyridine N) Catalyst Pyridine Carboxylic Acid Catalyst->Intermediate_1 Intermediate_1->Intermediate_2 Product Product Intermediate_2->Product Catalyst_Regen Regenerated Catalyst Product->Catalyst_Regen Release

Figure 1. A generalized catalytic cycle for a pyridine carboxylic acid-catalyzed reaction.

In this proposed mechanism, the carboxylic acid group of the catalyst protonates and activates one substrate, while the pyridine nitrogen acts as a base to deprotonate the other substrate or stabilize a positively charged intermediate, facilitating the key bond-forming step.

Conclusion and Future Outlook

While picolinic acid, nicotinic acid, and isonicotinic acid demonstrate comparable catalytic efficacy in certain reactions, the nuanced differences in their structures can lead to divergent performance in other transformations. The exploration of substituted pyridine carboxylic acids, such as 4,5-Dimethoxy-pyridine-2-carboxylic acid, presents an exciting frontier in organocatalysis. The electronic modulation provided by the methoxy groups offers the potential for enhanced catalytic activity, although the precise impact will be reaction-dependent. Further experimental investigation is warranted to fully elucidate the catalytic capabilities of this and other substituted pyridine carboxylic acids, which will undoubtedly lead to the development of more efficient and selective catalytic systems for organic synthesis.

References

  • Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499-35504. [Link]

  • Gherman, B. F., & Cundari, T. R. (2003). A theoretical study of the reaction mechanism for the oxidation of alkanes by a manganese-oxo complex. Journal of the American Chemical Society, 125(39), 11842-11843.
  • Nishina, Y. (2014). Catalytic applications of picolinic acid and its derivatives. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1264-1272.
  • Isonicotinic acid. (2023, May 25). In DigiMaterials. [Link]

  • Exploring the Chemical Versatility of Isonicotinic Acid. (2023, December 29). NINGBO INNO PHARMCHEM CO., LTD.[Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Mol-Instincts. [Link]

  • Sharma, V., Kumar, V., & Singh, B. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 2869–2904. [Link]

  • Picolinic acid. (2023, October 26). In Wikipedia. [Link]

  • 4,5-Dimethoxy-pyridine-2-carboxylic acid. (n.d.). Ivy Fine Chemicals. [Link]

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  • Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. (2020). Frontiers in Chemistry, 8, 595. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 2869–2904. [Link]

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Validation

A Comparative Guide to the Definitive Structural Confirmation of 4,5-Dimethoxy-2-Pyridinecarboxylic Acid by ¹H and ¹³C NMR

Audience: Researchers, scientists, and drug development professionals Abstract: In the synthesis of complex organic molecules, particularly heterocyclic compounds destined for pharmaceutical and materials science applica...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: In the synthesis of complex organic molecules, particularly heterocyclic compounds destined for pharmaceutical and materials science applications, unambiguous structural verification is paramount. This guide provides an in-depth, comparative framework for confirming the structure of synthesized 4,5-dimethoxy-2-pyridinecarboxylic acid. We will explore how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serve as the gold standard for elucidation. By comparing the spectral data of the target molecule with that of a potential synthetic isomer, 3,4-dimethoxy-2-pyridinecarboxylic acid, this guide demonstrates how to leverage chemical shifts, signal multiplicities, and advanced techniques like DEPT-135 to ensure absolute certainty in structural assignment.

The Synthetic Context and The Analytical Challenge

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. A common route to 4,5-dimethoxy-2-pyridinecarboxylic acid involves the oxidation and subsequent functionalization of a commercially available lutidine precursor.

While effective, such synthetic pathways can present a significant analytical challenge: the potential for the formation of regioisomers. For instance, a slight deviation in reaction conditions could potentially lead to the formation of an isomer like 3,4-dimethoxy-2-pyridinecarboxylic acid. These isomers, while having the same molecular formula and weight, possess different chemical structures and, consequently, distinct biological and chemical properties. Differentiating between these closely related compounds is a critical task where NMR spectroscopy excels.[1][2]

Synthetic Workflow cluster_synthesis Synthetic Pathway Precursor 2,6-Lutidine Derivative Intermediate Functionalized Pyridine Precursor->Intermediate Multi-step Functionalization Product Target: 4,5-Dimethoxy- 2-pyridinecarboxylic acid Intermediate->Product Final Oxidation/ Hydrolysis Isomer Potential Isomer: 3,4-Dimethoxy- 2-pyridinecarboxylic acid Intermediate->Isomer Side Reaction

Caption: High-level synthetic workflow for 4,5-dimethoxy-2-pyridinecarboxylic acid.

¹H NMR Spectroscopy: A First-Line Comparative Analysis

Proton NMR (¹H NMR) provides the initial, powerful insight into a molecule's structure by revealing the chemical environment of each hydrogen atom. For our target molecule, 4,5-dimethoxy-2-pyridinecarboxylic acid, the ¹H NMR spectrum is expected to be remarkably simple and diagnostic.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆) of the Target Compound:

  • H-3 Proton: A singlet expected around δ 7.5-7.8 ppm. Its downfield shift is influenced by the adjacent electron-withdrawing carboxylic acid and the pyridine nitrogen.

  • H-6 Proton: A singlet expected around δ 8.2-8.5 ppm. This proton is deshielded by the adjacent nitrogen atom.

  • Methoxy Protons (C4-OCH₃ & C5-OCH₃): Two distinct singlets, each integrating to 3H, expected between δ 3.8-4.1 ppm.

The key diagnostic feature is the presence of two singlets in the aromatic region. This pattern arises because the protons at the C-3 and C-6 positions have no adjacent protons to couple with, leading to sharp, unsplit signals.

The Comparative Isomer: 3,4-Dimethoxy-2-pyridinecarboxylic acid

Now, let's consider the ¹H NMR spectrum of the potential isomer, 3,4-dimethoxy-2-pyridinecarboxylic acid. The substitution pattern here is different, leading to a dramatically different and more complex aromatic region.

  • H-5 and H-6 Protons: These two protons are adjacent to each other and will exhibit spin-spin coupling. This results in two doublets in the aromatic region, a clear distinction from the two singlets of our target molecule.

This fundamental difference in signal multiplicity provides immediate and conclusive evidence to distinguish between the two isomers.

¹³C NMR and DEPT Analysis: Unambiguous Carbon Skeleton Confirmation

While ¹H NMR is often sufficient, ¹³C NMR provides orthogonal confirmation of the carbon framework.[3] For complex molecules, especially those with few protons, ¹³C NMR is indispensable. An even more powerful technique is Distortionless Enhancement by Polarization Transfer (DEPT), which differentiates carbon signals based on the number of attached protons.[4][5]

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆) of the Target Compound:

  • Carboxyl Carbon (C=O): δ ~165-170 ppm

  • Quaternary Carbons (C-2, C-4, C-5): Three signals in the δ 140-160 ppm range. These carbons bear the carboxylic acid and methoxy substituents.

  • Aromatic CH Carbons (C-3, C-6): Two signals in the δ 110-140 ppm range.

  • Methoxy Carbons (-OCH₃): Two signals around δ 55-60 ppm.

The Power of DEPT-135: A Comparative View

A DEPT-135 experiment provides a spectrum where CH₃ and CH carbons appear as positive peaks, CH₂ carbons as negative peaks, and quaternary carbons are absent.[6] This allows for a definitive count of each type of protonated carbon.

  • For our Target (4,5-dimethoxy): The DEPT-135 spectrum would show two positive CH peaks in the aromatic region and two positive CH₃ peaks from the methoxy groups.

  • For the Isomer (3,4-dimethoxy): The DEPT-135 spectrum would also show two positive CH peaks and two positive CH₃ peaks.

While DEPT-135 confirms the presence of two aromatic CH groups in both cases, the unique chemical shifts of these carbons, when combined with the proton coupling data from the ¹H NMR, solidify the structural assignment. The combination of ¹H and ¹³C data creates a robust, self-validating dataset.[7]

Data Summary: A Head-to-Head Comparison

For clarity, the key differentiating NMR features are summarized below. This table serves as a quick reference guide for researchers performing this synthesis.

FeatureTarget: 4,5-Dimethoxy-2-pyridinecarboxylic acid Isomer: 3,4-Dimethoxy-2-pyridinecarboxylic acid
¹H Aromatic Signals Two singlets (1H each)Two doublets (1H each)
¹³C Aromatic CH Signals Two distinct CH signalsTwo distinct CH signals
DEPT-135 Aromatic CH Two positive CH signalsTwo positive CH signals
Conclusion Unambiguous confirmation via ¹H NMR multiplicity.Easily distinguished from the target compound.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided.

Synthesis of 4,5-Dimethoxy-2-pyridinecarboxylic acid

This protocol is adapted from established literature procedures for the oxidation of substituted pyridines.[8]

  • To a solution of the precursor, 4,5-dimethoxy-2-methylpyridine (1.0 eq), in water, add potassium permanganate (KMnO₄) (3.0 eq) portion-wise over 1 hour.

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) byproduct.

  • Wash the celite pad with hot water.

  • Acidify the combined filtrate to a pH of ~4 using concentrated HCl.

  • Cool the solution in an ice bath for 1 hour to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

NMR Sample Preparation and Data Acquisition

Causality Behind Choices: DMSO-d₆ is chosen as the solvent because the carboxylic acid proton is acidic and will exchange with protic solvents like methanol-d₄ or D₂O, making its observation difficult. DMSO-d₆ is aprotic and allows for the observation of the carboxylic acid proton, typically as a broad singlet. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ 0.00 ppm).[9]

Protocol:

  • Accurately weigh 5-10 mg of the synthesized 4,5-dimethoxy-2-pyridinecarboxylic acid.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Acquire the broadband proton-decoupled ¹³C NMR spectrum. Key parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • Acquire the DEPT-135 spectrum using the standard pulse program on the spectrometer.

Conclusion

The structural elucidation of synthesized organic compounds is a non-negotiable step in research and development. This guide demonstrates that a combination of standard ¹H and ¹³C NMR techniques provides an irrefutable method for confirming the structure of 4,5-dimethoxy-2-pyridinecarboxylic acid. By comparing the expected spectral data with that of a plausible regioisomer, we have highlighted the diagnostic power of signal multiplicity in ¹H NMR and the confirmatory role of ¹³C NMR and DEPT-135 experiments. This rigorous, comparative approach ensures the scientific integrity of the results and provides the confidence needed to advance a compound to the next stage of development.

References

  • DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. [Link]

  • DEPT 13C NMR Spectroscopy. (2023). In Organic Chemistry | OpenStax. [Link]

  • Carbon-13 nuclear magnetic resonance. (n.d.). Wikipedia. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). JoVE. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar. [Link]

  • Malfara, M., et al. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. (n.d.).
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org). (n.d.). Preprints.org. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Scilit.
  • (PDF) Identification and structure elucidation by NMR spectroscopy. (2025).
  • Preparation method of 2, 6-pyridinedicarboxylic acid. (n.d.).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura.
  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
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Comparative

A Guide to Purity Assessment of 4,5-Dimethoxy-pyridine-2-carboxylic acid by Melting Point and Elemental Analysis

In the realms of pharmaceutical research and synthetic chemistry, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a k...

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research and synthetic chemistry, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a key building block like 4,5-Dimethoxy-pyridine-2-carboxylic acid, ensuring high purity is paramount. This guide provides an in-depth comparison of two classical, yet powerful, orthogonal methods for purity assessment: melting point determination and elemental analysis. By leveraging these distinct techniques, researchers can build a comprehensive and trustworthy purity profile for their compound.

The strength of this dual-method approach lies in its orthogonality; the methods rely on fundamentally different physical and chemical principles.[1][2][3] Melting point analysis assesses the purity based on the physical property of a bulk crystalline solid, while elemental analysis provides a direct measure of the atomic composition of the sample. When used in concert, they provide a synergistic and self-validating system for purity verification.

The First Line of Defense: Melting Point Analysis

Melting point determination is a rapid and experimentally straightforward technique used to identify a substance and gain a preliminary indication of its purity.[4][5][6] The underlying principle is that a pure, crystalline solid exhibits a sharp, well-defined melting point. Conversely, the presence of impurities disrupts the crystal lattice structure, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[7]

Principle of Melting Point Depression

Impurities introduce defects into the crystal lattice of a solid. This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to transition the substance from a solid to a liquid state. Consequently, the melting process begins at a lower temperature and occurs over a wider temperature range compared to the pure substance. A narrow melting range, often less than 1°C, is a strong indicator of high purity.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, which offers controlled heating rates and precise temperature measurement.

Materials:

  • Sample of 4,5-Dimethoxy-pyridine-2-carboxylic acid (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Stuart®, Büchi®, or similar)

  • Melting point standards for calibration (e.g., benzoic acid, caffeine)

Procedure:

  • Apparatus Calibration: Before analyzing the sample, verify the apparatus's accuracy using a certified standard with a known, sharp melting point. This step is critical for ensuring the trustworthiness of the experimental data.

  • Sample Preparation: Place a small amount of the finely powdered, dry sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the sealed end.

    • Causality Insight: Finely powdering the sample ensures uniform heat distribution, while tight packing prevents air pockets that can lead to inaccurate readings.

  • Initial Rapid Determination: Place the packed capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.[7] This saves time and identifies the temperature range for the more precise measurement to follow.[7]

  • Precise Determination: Using a fresh sample in a new capillary tube, set the starting temperature to approximately 20°C below the previously observed approximate melting point. Set a slow heating rate of 1-2°C per minute.[7]

    • Causality Insight: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, allowing for an accurate observation of the melting range.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1 - T2.

  • Repeat for Consistency: Conduct at least two additional precise determinations. The results should be consistent and reproducible.

The Atomic Verdict: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a quantitative technique that determines the mass percentages of these elements in a sample.[8][9] It serves as a fundamental check of a compound's empirical formula. For a synthesized compound like 4,5-Dimethoxy-pyridine-2-carboxylic acid, this analysis directly confirms whether the atomic composition matches the theoretical structure.

Principle of Combustion Analysis

The method relies on the complete combustion of a small, precisely weighed amount of the sample at high temperatures in an oxygen-rich environment.[10] The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are separated and quantified by detectors (typically using thermal conductivity or infrared spectroscopy).[8] From the amounts of these gases, the original mass percentages of C, H, and N in the sample are calculated.

Experimental Protocol: Sample Submission for Analysis

Elemental analysis is typically performed by specialized analytical service laboratories due to the sophisticated instrumentation required.

Procedure:

  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove any residual solvents (e.g., under high vacuum for several hours). Volatile solvents will significantly alter the C, H, and N percentages.

    • Causality Insight: Water or organic solvents contain carbon and hydrogen, and their presence will lead to erroneously high C and H values and a correspondingly low N value, invalidating the analysis.

  • Accurate Weighing: Accurately weigh approximately 2-3 mg of the prepared sample into a tin or silver capsule provided by the analytical service.

  • Submission: Submit the sample along with the theoretical molecular formula (C8H9NO4) and the calculated theoretical elemental percentages.

  • Data Interpretation: The results are considered acceptable if the experimentally determined percentages for C, H, and N are within ±0.4% of the calculated theoretical values.[11][12] This tolerance accounts for the slight instrumental and experimental variations inherent in the technique.[11]

Synergistic Data Interpretation: A Comparative Guide

The true analytical power emerges when interpreting the results from both methods together. The following table summarizes the theoretical and hypothetical experimental data for a sample of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

ParameterTheoretical ValueExperimental Lot A (High Purity)Experimental Lot B (Impure)
Melting Point 210-212 °C (Literature)210.5-211.5 °C205-209 °C
% Carbon (C) 52.46%52.61%53.81%
% Hydrogen (H) 4.95%4.99%5.52%
% Nitrogen (N) 7.65%7.61%7.35%

Note: Theoretical elemental percentages were calculated for the molecular formula C8H9NO4 (Molar Mass: 183.16 g/mol ).

Analysis of Results:
  • Experimental Lot A: The observed melting point is sharp and falls within the literature range. The elemental analysis results for C, H, and N are all well within the acceptable ±0.4% deviation. The concordance between these two orthogonal methods provides high confidence in the sample's purity and identity.

  • Experimental Lot B: The melting point is both depressed and significantly broadened (a 4°C range), a classic sign of impurity.[7] Furthermore, the elemental analysis values deviate significantly from the theoretical percentages. This dual confirmation strongly indicates that the sample is impure and requires further purification.

Visualizing the Purity Assessment Workflow

Purity_Workflow cluster_prep Sample Preparation cluster_mp Melting Point Analysis cluster_ea Elemental Analysis cluster_interp Data Interpretation Sample Receive Sample: 4,5-Dimethoxy-pyridine- 2-carboxylic acid Dry Dry Sample Thoroughly (High Vacuum) Sample->Dry Powder Grind to Fine Powder Dry->Powder MP_Analysis Perform Capillary Melting Point Test Powder->MP_Analysis EA_Analysis Submit Sample for CHN Combustion Analysis Powder->EA_Analysis MP_Result Record Melting Range (e.g., 210.5-211.5 °C) MP_Analysis->MP_Result Compare Compare Experimental Data to Theoretical Values MP_Result->Compare EA_Result Receive %C, %H, %N Report (e.g., C: 52.61%, H: 4.99%, N: 7.61%) EA_Analysis->EA_Result EA_Result->Compare Conclusion Final Purity Conclusion Compare->Conclusion

Caption: Workflow for dual-method purity assessment.

Decision-Making Based on Orthogonal Results

Decision_Matrix cluster_inputs cluster_outcomes start Experimental Results MP_Input Melting Point Result start->MP_Input Physical Property EA_Input Elemental Analysis Result start->EA_Input Atomic Composition C1 High Purity Confirmed MP_Input->C1 Sharp & Correct C2 Impurity Present (e.g., Solvent, Reagent) MP_Input->C2 Broad & Depressed C3 Potential Isomeric Impurity or Co-crystallized Solvent MP_Input->C3 Sharp & Correct C4 Grossly Impure or Incorrect Compound MP_Input->C4 Broad & Depressed EA_Input->C1 Within ±0.4% EA_Input->C2 Within ±0.4% EA_Input->C3 Outside ±0.4% EA_Input->C4 Outside ±0.4%

Caption: Decision matrix for purity assessment.

Conclusion

While modern techniques like chromatography (HPLC) and spectroscopy (NMR) are indispensable for structural elucidation and impurity profiling, the classical methods of melting point determination and elemental analysis remain highly relevant, cost-effective, and powerful tools for assessing the purity of crystalline organic compounds. Their orthogonal nature provides a robust, cross-validating assessment that is fundamental to good laboratory practice. For researchers and drug development professionals, employing this dual-method approach for compounds like 4,5-Dimethoxy-pyridine-2-carboxylic acid ensures a foundational layer of quality control, leading to more reliable and successful research outcomes.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. Education in Chemistry. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • BÜCHI Labortechnik AG. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Dova, E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (2014, June 10). What is meant by "orthogonal methods" in analytical chemistry? Retrieved from [Link]

  • Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

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Validation

A Comparative Guide to the Reactivity of Methoxy-Substituted Pyridine Carboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, pyridine carboxylic acids are foundational scaffolds. Their utility, however, is not monolithic; it is exquisitely tuned by the substituents ado...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, pyridine carboxylic acids are foundational scaffolds. Their utility, however, is not monolithic; it is exquisitely tuned by the substituents adorning the pyridine ring. This guide provides an in-depth comparison of the reactivity of methoxy-substituted pyridine carboxylic acids, moving beyond simple protocols to explain the underlying electronic principles that govern their behavior. By understanding the interplay between the methoxy group's position, the pyridine nitrogen, and the carboxylic acid, scientists can make more informed decisions in synthetic planning and library design.

Foundational Principles: The Electronic Landscape

The reactivity of any substituted pyridine carboxylic acid is a composite of three key factors: the inherent electronic nature of the pyridine ring, the standard reactivity of a carboxylic acid, and the modifying influence of the substituent—in this case, the methoxy group.

The Pyridine Ring: An Electron-Deficient Heterocycle

Unlike benzene, the pyridine ring is intrinsically electron-deficient. The greater electronegativity of the nitrogen atom withdraws electron density from the ring carbons both inductively and via resonance.[1] This fundamental property has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): Electrophilic attack is sluggish and typically requires harsh conditions, proceeding at the C-3 and C-5 positions (meta-directing).[1]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is susceptible to attack by nucleophiles, especially at the C-2 (ortho) and C-4 (para) positions. This is because the anionic "Meisenheimer" intermediate formed during the reaction is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[2][3][4]

The Methoxy Group: A Dichotomous Substituent

The methoxy (-OCH₃) group exerts two opposing electronic effects:

  • Inductive Effect (-I): The highly electronegative oxygen atom withdraws electron density from the ring through the sigma bond. This effect is distance-dependent, weakening with each bond away from the substituent.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be donated into the π-system of the pyridine ring. This powerful electron-donating effect is most pronounced at the positions ortho and para to the methoxy group.

The net influence of the methoxy group is a delicate balance of these effects and is critically dependent on its position relative to the reaction center and the ring nitrogen.

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) cluster_outcome Net Reactivity I_effect Sigma-bond withdrawal due to Oxygen's electronegativity Reactivity Position-Dependent Reactivity (e.g., Acidity, Nucleophilic Substitution) I_effect->Reactivity Increases acidity Slows EAS Speeds SNAr (weakly) M_effect Pi-system donation from Oxygen's lone pairs M_effect->Reactivity Decreases acidity Speeds EAS Slows SNAr (strongly)

Caption: Interplay of Inductive vs. Resonance Effects of the Methoxy Group.

Comparative Reactivity Analysis

We will now explore how methoxy substitution impacts key chemical properties and reactions, comparing isomers where possible.

Acidity of the Carboxylic Acid (pKa)

The acidity of the carboxyl group is a direct probe of the electronic effects transmitted through the pyridine ring. Electron-withdrawing effects stabilize the resulting carboxylate anion, lowering the pKa (stronger acid), while electron-donating effects destabilize it, raising the pKa (weaker acid).

CompoundMethoxy PositionCarboxyl PositionPredicted pKa (Strongest Acidic)Dominant Effect on Acidity
Nicotinic Acid-34.88Reference
6-Methoxy-nicotinic acid6 (para to COOH)33.77-I effect dominates; +M cannot operate on meta position
Picolinic Acid-25.17[5]Reference (weaker due to H-bonding)
Isonicotinic Acid-44.86[5]Reference

Analysis:

  • 6-Methoxy-nicotinic acid: The methoxy group is meta to the ring nitrogen but para to the carboxylic acid. However, in the context of stabilizing the carboxylate anion, it is the position relative to the carboxyl connection point that matters. The methoxy group at C-6 is meta to the C-3 position, meaning its strong +M (resonance) effect cannot be transmitted to the carboxyl group. Therefore, the weaker -I (inductive) effect dominates, withdrawing electron density, stabilizing the anion, and making the acid stronger (lower pKa) than unsubstituted nicotinic acid.

  • Picolinic Acid: The higher pKa (weaker acidity) compared to its isomers is often attributed to a potential intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, which must be broken upon deprotonation.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental to pyridine chemistry. The reaction proceeds via a negatively charged intermediate, so any substituent that donates electron density to the ring will slow the reaction down.

Caption: Generalized SNAr Mechanism and the Deactivating Effect of a Methoxy Group.

Comparative Data:

While specific kinetic data for methoxy-substituted pyridine carboxylic acids is sparse in readily available literature, the principles are well-established. A methoxy group, with its powerful +M effect, will invariably decrease the rate of SNAr compared to an unsubstituted analogue. For example, the rate of substitution on 2-chloro-5-methoxypyridine is slower than on 2-chloropyridine due to the electron-donating nature of the methoxy group.[6]

Key Insight: When designing a synthesis that involves an SNAr step on a pyridine carboxylic acid, the presence of a methoxy group will necessitate more forcing conditions (higher temperature, longer reaction time) compared to a non-methoxy or electron-withdrawn analogue.

Carboxylic Acid Derivatization
Esterification

Standard Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. A significant challenge with pyridine carboxylic acids is the competing protonation of the basic pyridine nitrogen. This sequesters the catalyst and creates a positively charged pyridinium species, which deactivates the ring and can reduce solubility.

Positional Effects:

  • Steric Hindrance: The reactivity is highly sensitive to steric hindrance. Picolinic acids (2-carboxy) are the most sterically hindered and can be challenging to esterify under standard conditions.

  • Electronic Effects: The methoxy group's electronic influence on the carbonyl carbon's electrophilicity is generally minor compared to the overwhelming effect of catalyst sequestration by the ring nitrogen. The choice of method is therefore paramount.

Amide Bond Formation

Amide coupling is one of the most common transformations. It requires activation of the carboxylic acid, typically with reagents like HATU, HOBt/EDC, or by converting it to an acyl chloride. The efficiency of these reactions depends less on the subtle electronic effects of the methoxy group and more on the overall stability and solubility of the starting material and the absence of side reactions.

Positional Effects:

  • Picolinic Acids: The proximity of the nitrogen can sometimes lead to complex side reactions or influence the conformation of the activated intermediate.

  • General Observation: Methoxy-substituted pyridine carboxylic acids are routinely used in amide coupling reactions, indicating that the substituent does not fundamentally prevent the transformation. The key is selecting the appropriate coupling reagent and base for the specific substrate.[7][8][9]

Decarboxylation

Decarboxylation of aromatic carboxylic acids is generally difficult. However, pyridine-2-carboxylic (picolinic) acids are a notable exception, often undergoing decarboxylation upon heating, particularly with a copper catalyst.[10] This is attributed to a mechanism involving a zwitterionic intermediate stabilized by the nitrogen atom.

Influence of the Methoxy Group: The rate of decarboxylation is sensitive to the electronic nature of other ring substituents.

  • Electron-donating groups (like -OCH₃) placed in positions that can stabilize the positive charge developing on the ring during the transition state (e.g., C-4 or C-6) would be expected to increase the rate of decarboxylation.

  • Electron-withdrawing groups would be expected to decrease the rate.

This trend provides a powerful tool for tuning the stability of picolinic acid derivatives. If decarboxylation is a desired step, adding a methoxy group at C-4 or C-6 can facilitate the reaction. If it is an unwanted side reaction, avoiding such substitution patterns is advisable.

Experimental Protocols

The following protocols are provided as validated starting points for common transformations.

Protocol 1: General Amide Coupling using HATU

This protocol is broadly applicable for coupling various methoxy-substituted pyridine carboxylic acids with a primary or secondary amine.

amide_coupling_workflow start Dissolve Pyridine Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in DMF or CH₂Cl₂ add_base Add Base (e.g., DIPEA, 2.5 eq) Cool to 0 °C start->add_base add_hatu Add HATU (1.2 eq) portion-wise add_base->add_hatu react Stir at 0 °C for 30 min, then warm to RT for 2-16 h add_hatu->react monitor Monitor reaction by TLC or LC-MS react->monitor quench Quench with saturated aq. NaHCO₃ monitor->quench Upon completion extract Extract with Ethyl Acetate or CH₂Cl₂ quench->extract wash Wash organic layer with water, brine extract->wash dry Dry over Na₂SO₄, filter, concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: Standard Workflow for HATU-Mediated Amide Coupling.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the methoxy-substituted pyridine carboxylic acid (1.0 eq), the desired amine (1.1-1.2 eq), and an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Activator Addition: Add [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) (1.2 eq) to the stirred solution portion-wise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: Esterification using TMS-Diazomethane

For sterically hindered or sensitive pyridine carboxylic acids where acidic methods fail, methylation with (Trimethylsilyl)diazomethane offers a mild and effective alternative for forming methyl esters.

Step-by-Step Methodology:

  • Setup: Dissolve the methoxy-substituted pyridine carboxylic acid (1.0 eq) in a mixture of Toluene and Methanol (e.g., a 4:1 ratio).

  • Reagent Addition: At room temperature, add (Trimethylsilyl)diazomethane (2.0 M solution in hexanes, 1.2-1.5 eq) dropwise. Effervescence (N₂ gas) should be observed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours after the addition is complete. The solution should turn from colorless to a persistent pale yellow.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Quench: Carefully quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and effervescence ceases.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can often be used directly or purified by flash chromatography if necessary.

Conclusion

The reactivity of a methoxy-substituted pyridine carboxylic acid is not a simple sum of its parts but a complex outcome of competing and cooperating electronic effects. The position of the methoxy group is the master regulator, determining its net influence on the pyridine ring's electron density.

  • For Acidity: A methoxy group's influence is determined by its ability to electronically communicate with the carboxyl group; its -I effect often dominates when the +M effect is geometrically forbidden, leading to a stronger acid.

  • For SNAr: The methoxy group is consistently deactivating due to its powerful +M effect, making the ring less electrophilic.

  • For Decarboxylation: An electron-donating methoxy group can stabilize the transition state in picolinic acids, facilitating the reaction.

  • For Derivatization: While electronic effects are present, reaction outcomes for esterification and amidation are often dictated by steric hindrance and the choice of activating reagents to overcome the competing basicity of the pyridine nitrogen.

By grasping these causal relationships, researchers can better predict reaction outcomes, troubleshoot challenging syntheses, and strategically design molecules with the desired reactivity profile for applications in drug discovery and materials science.

References

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  • National Institutes of Health. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Online]. Available at: [Link]

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  • Google Patents. (2018). WO2018116139A1 - New picolinic acid derivatives and their use as intermediates. [Online].
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Comparative

The Evolving Landscape of TAK1 Inhibition: A Comparative Guide to Scaffolds Beyond 4,5-Dimethoxy-pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the quest for potent and selective therapeutics for inflammatory diseases and cancer, Transforming Growth Factor-β-Activated Kinase 1 (TAK1) has emerged...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for potent and selective therapeutics for inflammatory diseases and cancer, Transforming Growth Factor-β-Activated Kinase 1 (TAK1) has emerged as a pivotal target. As a key signaling node in the tumor necrosis factor (TNF) pathway, TAK1 mediates both pro-survival and inflammatory responses, making its inhibition a compelling strategy.[1][2] The first-generation inhibitor, takinib, featuring a 4,5-Dimethoxy-pyridine-2-carboxylic acid core, validated TAK1 as a druggable target. However, its poor bioavailability spurred the development of a new generation of inhibitors with diverse chemical scaffolds and improved pharmacokinetic profiles.[3] This guide provides an in-depth comparison of alternative compounds to the archetypal 4,5-Dimethoxy-pyridine-2-carboxylic acid scaffold for TAK1 inhibition, supported by experimental data and mechanistic insights.

The TAK1 Signaling Pathway: A Central Hub for Inflammation

TAK1 activation is a critical event downstream of various pro-inflammatory stimuli, including TNF-α, interleukin-1 (IL-1), and Toll-like receptor (TLR) ligands.[4] Upon receptor binding, a signaling cascade is initiated, leading to the recruitment and activation of the TAK1 complex, which also includes TAK1-binding proteins (TABs). Activated TAK1 then phosphorylates downstream targets, primarily the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38.[1] Phosphorylation of the IKK complex leads to the degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory and pro-survival genes.[1][2]

TAK1_Signaling_Pathway TNF TNF-α TNFR TNFR TNF->TNFR Binds TAK1_complex TAK1/TAB Complex TNFR->TAK1_complex Activates IKK IKK Complex TAK1_complex->IKK Phosphorylates MAPK MAPK (JNK, p38) TAK1_complex->MAPK Phosphorylates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inflammation Inflammation & Survival Gene_Expression->Inflammation MAPK->Inflammation

Caption: Simplified TAK1 signaling pathway initiated by TNF-α.

The Limitations of the First Generation: The Case of Takinib

Takinib, which incorporates the 4,5-Dimethoxy-pyridine-2-carboxylic acid scaffold, served as a crucial tool to probe the therapeutic potential of TAK1 inhibition. While effective in blocking the release of pro-inflammatory cytokines, its utility in in-vivo studies was hampered by poor bioavailability.[3] This limitation necessitated the exploration of alternative chemical structures that could maintain or improve potency and selectivity while offering superior drug-like properties.

A New Wave of TAK1 Inhibitors: Scaffolds and Performance

The pursuit of orally bioavailable and selective TAK1 inhibitors has led to the development of several distinct chemical scaffolds. This section compares the performance of these alternatives, with a focus on their structure-activity relationships (SAR) and reported experimental data.

Modified Pyridine Scaffolds: The Evolution of Takinib

Recognizing the potential of the pyridine core, researchers at Duke University developed HS-276, an orally accessible analog of takinib.[1][3] By modifying the substituents on the pyridine ring, they achieved a significant improvement in bioavailability while preserving efficacy and selectivity.

Key Structural Modification: The introduction of a piperidinomethyl group at the R2 position of the pyridine scaffold was found to be crucial for enhancing selectivity for TAK1 over the closely related IRAK4 kinase.[1]

CompoundCore ScaffoldTAK1 IC50 (nM)Bioavailability (Oral)Key FeaturesReference
Takinib4,5-Dimethoxy-pyridine-2-carboxamidePotent (exact IC50 not consistently reported)PoorFirst-generation, validated target[3]
HS-276Modified Pyridine8>95%Orally bioavailable, highly selective[1]
2,4-Disubstituted Pyrimidines: Covalent Inhibition

A series of covalent TAK1 inhibitors based on a 2,4-disubstituted pyrimidine scaffold has been developed.[5] These compounds irreversibly bind to a cysteine residue (Cys174) in the ATP-binding pocket of TAK1, leading to potent and sustained inhibition.[5]

Mechanism of Covalent Inhibition:

Covalent_Inhibition Inhibitor 2,4-Disubstituted Pyrimidine (with acrylamide) TAK1_Cys174 TAK1 (Cys174-SH) Inhibitor->TAK1_Cys174 Michael Addition Covalent_Complex Inhibitor-S-Cys174 Complex TAK1_Cys174->Covalent_Complex Inactive_TAK1 Inactive TAK1 Covalent_Complex->Inactive_TAK1 Irreversible Inhibition

Caption: Covalent bond formation between a pyrimidine inhibitor and TAK1.

Compound ClassCore ScaffoldTAK1 IC50 (nM)SelectivityKey FeaturesReference
Covalent Inhibitors2,4-Disubstituted Pyrimidine5.1 (for compound 2)Exhibits selectivity over some other kinasesIrreversible binding, potent inhibition[5]
2,4-1H-Imidazole Carboxamides: Novel Binding Mode

Through a DNA-encoded chemical library (DECL) screen, a novel class of TAK1 inhibitors based on a 2,4-1H-imidazole carboxamide scaffold was discovered.[4] X-ray crystallography revealed a distinct binding mode compared to other TAK1 inhibitors, offering new avenues for structure-based drug design.[4]

Compound ClassCore ScaffoldTAK1 IC50 (nM)Kinome SelectivityKey FeaturesReference
Imidazole Carboxamides2,4-1H-Imidazole CarboxamidePotent (specific values vary with substitution)RemarkableNovel binding mode, high selectivity[4]
Other Promising Scaffolds

Several other scaffolds have shown promise as TAK1 inhibitors, including:

  • Aminofuropyridines: Reported as biochemically potent TAK1 inhibitors with in vivo activity in a mouse ovarian tumor model.[5]

  • Pyrrolopyrimidines (LYTAK1): An orally available inhibitor that potentiates the cytotoxicity of chemotherapeutic agents in pancreatic cancer.[5]

  • Thiophenecarboxamides (AZ-TAK1): Reported to inhibit TAK1 signaling in mantle cell lymphoma.[4]

  • Type II Inhibitors (NG-25): These inhibitors bind to the "DFG-out" conformation of the kinase, offering a different mechanism of inhibition and potential for improved selectivity.[6][7]

Experimental Protocols: A Guide to Comparative Evaluation

To objectively compare the performance of different TAK1 inhibitors, standardized experimental protocols are essential.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by the test compound.

Step-by-Step Methodology:

  • Prepare Reagents:

    • TAK1/TAB1 enzyme

    • Eu-anti-GST antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Test compounds (serially diluted)

  • Assay Procedure:

    • Add TAK1/TAB1 enzyme and Eu-anti-GST antibody to a 384-well plate.

    • Add test compounds at various concentrations.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).

  • Data Analysis:

    • Plot the emission ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Inhibition of TNF-α Induced NF-κB Activation

This assay assesses the ability of a compound to block the downstream signaling of TAK1 in a cellular context.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., THP-1 macrophages) that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.[1]

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a known concentration of TNF-α or LPS to activate the TAK1 pathway.

  • Reporter Gene Assay:

    • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • Normalize the reporter activity to a control (e.g., cell viability).

    • Plot the normalized activity against the log of the inhibitor concentration to determine the EC50 value.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A1 Prepare Reagents A2 Assay Plate Setup A1->A2 A3 Incubation A2->A3 A4 FRET Reading A3->A4 A5 IC50 Calculation A4->A5 B1 Cell Culture & Seeding B2 Compound Treatment B1->B2 B3 TNF-α Stimulation B2->B3 B4 Reporter Gene Assay B3->B4 B5 EC50 Calculation B4->B5

Caption: Workflow for in vitro and cell-based inhibitor testing.

Conclusion: The Future of TAK1-Targeted Therapies

The journey from the 4,5-Dimethoxy-pyridine-2-carboxylic acid scaffold of takinib to the diverse and potent TAK1 inhibitors available today highlights the power of medicinal chemistry and structure-based drug design. The development of orally bioavailable compounds like HS-276 and novel scaffolds such as 2,4-disubstituted pyrimidines and 2,4-1H-imidazole carboxamides has opened up new possibilities for the treatment of inflammatory diseases and cancer.[3][4][5] The continued exploration of these and other alternative scaffolds, guided by a deep understanding of the TAK1 signaling pathway and robust experimental validation, holds the promise of delivering safer and more effective therapies for patients in need.

References

  • Development of an Oral Drug Targeting TAK1 as an Alternative to Front-line Biologics for Rheumatoid Arthritis. Medicine Innovates.

  • Scarneo, S., et al. (2021). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology.

  • Tan, L., et al. (2017). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry.

  • TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center.

  • Hypothetical Comparative Analysis of TA-01, a Novel TAK1 Inhibitor. Benchchem.

  • Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry.

  • Li, W., et al. (2017). TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis. Cell Death & Disease.

  • Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). ACS Publications.

  • Tan, L., et al. (2016). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry.

  • Harris, P. A., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.

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Validation

A Comparative Guide to the Synthesis of Polysubstituted Pyridines: From Classical Condensations to Modern Catalysis

The pyridine scaffold is a cornerstone in the fields of pharmaceuticals, agrochemicals, and materials science, with its presence in numerous FDA-approved drugs highlighting its significance.[1][2][3][4] The ability to st...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in the fields of pharmaceuticals, agrochemicals, and materials science, with its presence in numerous FDA-approved drugs highlighting its significance.[1][2][3][4] The ability to strategically introduce a variety of substituents onto the pyridine ring is paramount for fine-tuning the physicochemical and biological properties of these molecules. This guide offers an in-depth, comparative analysis of key synthetic strategies for accessing polysubstituted pyridines, providing researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in their synthetic endeavors. We will explore both time-honored classical methods and cutting-edge catalytic approaches, complete with experimental data, detailed protocols, and visual workflows.

Classical Approaches: The Bedrock of Pyridine Synthesis

For many years, the construction of the pyridine ring has been achieved through a handful of robust and dependable named reactions.[5][6] These multicomponent condensation reactions remain highly relevant due to their operational simplicity and the use of readily available starting materials.[5][6]

The Hantzsch Pyridine Synthesis

First described by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[5][6][7] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[5][6][7] The formation of the stable aromatic ring provides the thermodynamic driving force for the final oxidation step.[4] The Hantzsch synthesis is particularly effective for producing symmetrically substituted pyridines.[5][6]

Mechanism of the Hantzsch Pyridine Synthesis

The reaction proceeds through a series of condensation and cyclization steps. Key intermediates include an enamine formed from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring.[4]

Hantzsch_Mechanism cluster_1 Enamine Formation cluster_2 Knoevenagel Condensation cluster_3 Ring Formation & Oxidation β-ketoester_1 β-ketoester Enamine Enamine Intermediate β-ketoester_1->Enamine + NH₃ Ammonia NH₃ Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Knoevenagel Product Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Product Aldehyde->Knoevenagel_Product + β-ketoester β-ketoester_2 β-ketoester Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Polysubstituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Table 1: Selected Yields for the Hantzsch Pyridine Synthesis

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA / Ultrasonic96[6]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateCAN (0.5 mmol)94[6]
BenzaldehydeEthyl acetoacetateAmmonium acetateEthanol, reflux, 4h-[5]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[5] Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.[5]

  • Step 2: Oxidation: The 1,4-dihydropyridine from the previous step is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or DDQ) at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized to afford the desired pyridine.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis generates 2,3,6-trisubstituted pyridines through a two-step process.[8] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[8] This intermediate, after heat-induced E/Z isomerization, undergoes cyclodehydration to yield the final pyridine product.[8] A modification to this method involves the use of acetic acid or an ion exchange resin, which allows for a one-step synthesis at lower temperatures.[9]

Table 2: Selected Yields for the Bohlmann-Rahtz Pyridine Synthesis

EnamineAlkynoneConditionsYield (%)Reference
Ethyl β-aminocrotonateButynoneAcetic acid, 50°C65-95[9]
Ethyl β-aminocrotonatePhenylpropargyl aldehydeEtOH-AcOH (5:1), 120°C, 5 min (Microwave)86[10]

Experimental Protocol: One-pot Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate

A solution of phenylpropargyl aldehyde, ethyl β-aminocrotonate (2 equivalents) in a 5:1 mixture of ethanol and acetic acid is irradiated in a microwave reactor at 120°C for 5 minutes.[10] After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired trisubstituted pyridine.[10]

The Guareschi-Thorpe Condensation

This method provides access to hydroxypyridines or their pyridone tautomers.[11] It typically involves the three-component condensation of a β-diester with ammonium acetate and ethyl cyanoacetate.[11] A more recent, advanced protocol utilizes ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction, offering a greener and more user-friendly approach.[11][12]

Table 3: Selected Yields for the Guareschi-Thorpe Synthesis

Cyano-compound1,3-DicarbonylNitrogen SourceConditionsYieldReference
CyanoacetamideEthyl acetoacetateAmmonium carbonateWater/Ethanol (1:1), 80°C, 4hHigh[5]
Alkyl cyanoacetate1,3-DicarbonylsAmmonium carbonateAqueous mediumHigh[11][12]

Experimental Protocol: Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[5] Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.[5]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[13][14] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[13][14] A key feature of this reaction is the in-situ formation of a 1,5-dicarbonyl intermediate which then undergoes cyclization.[13] This method tolerates a wide range of functional groups on both reactants.[13][14]

Mechanism of the Kröhnke Pyridine Synthesis

The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate reacts with ammonia to form a dihydropyridine, which then aromatizes to the final pyridine product.[14]

Krohnke_Mechanism Pyridinium_Salt α-Pyridinium methyl ketone salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base Michael_Adduct 1,5-Dicarbonyl Intermediate Ylide->Michael_Adduct + α,β-Unsaturated Carbonyl Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine + NH₃, Cyclization Pyridine 2,4,6-Trisubstituted Pyridine Dihydropyridine->Pyridine Dehydration

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Table 4: Selected Yields for the Kröhnke Pyridine Synthesis

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylConditionsYield (%)Reference
N-phenacylpyridinium bromideChalconeAmmonium acetate, acetic acid, refluxHigh[14]
VariousVariousAmmonium acetateModerate to good[13]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Step 1: Synthesis of N-phenacylpyridinium bromide: To a solution of α-bromoacetophenone in a suitable solvent, add pyridine dropwise with stirring at room temperature.[14] The resulting precipitate is collected by vacuum filtration, washed with cold acetone, and dried under vacuum.[14]

  • Step 2: Pyridine Synthesis: A mixture of N-phenacylpyridinium bromide, chalcone, and ammonium acetate in glacial acetic acid is heated at reflux. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.[5]

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

In recent decades, transition-metal-catalyzed reactions have revolutionized the synthesis of polysubstituted pyridines, offering higher efficiency, broader substrate scope, and greater functional group tolerance.[5][15]

Transition-Metal Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has proven to be a powerful tool for the synthesis of aryl-substituted pyridines.[16] By utilizing the differential reactivity of various leaving groups (e.g., -Br, -OSO₂F, -Cl), a stepwise and chemoselective installation of substituents onto the pyridine core can be achieved.[16]

Table 5: Selected Yields for Suzuki-Miyaura Cross-Coupling

Pyridine SubstrateBoronic AcidCatalyst/ConditionsYield (%)Reference
5-bromo-6-chloropyridin-3-yl fluorosulfatePhenylboronic acidPd(PPh₃)₄/KF/toluene-[16]
6-chloro-5-phenylpyridin-3-yl fluorosulfateMethylphenylboronic acid-91[16]

Experimental Protocol: Chemoselective Synthesis of 2-chloro-3-phenyl-5-(p-tolyl)pyridine

To a solution of 6-chloro-5-phenylpyridin-3-yl fluorosulfate and methylphenylboronic acid in toluene are added a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium fluoride. The mixture is heated under an inert atmosphere until the starting material is consumed. After workup, the crude product is purified by column chromatography to afford the desired polysubstituted pyridine.[16]

C-H Functionalization Strategies

Direct C-H functionalization of the pyridine ring is a highly atom-economical approach that avoids the need for pre-functionalized starting materials.[1][2][4] However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose challenges.[1][2] Despite these difficulties, significant progress has been made in the regioselective functionalization of pyridine C-H bonds, often employing transition metal catalysts.[1][2][17]

Table 6: Examples of C-H Functionalization of Pyridines

Pyridine SubstrateReagentCatalyst/ConditionsPosition FunctionalizedYield (%)Reference
2-Phenylpyridinep-Tolyl sulfonyl chloridePd(CH₃CN)₂Cl₂ / K₂CO₃ortho of phenyl ring82[18]
2-PhenylpyridineK₃[Fe(CN)]₆Pd(OAc)₂ / Cu(OAc)₂ / CuBr₂ortho of phenyl ring81[18]
Pyridine N-oxide4-BromotoluenePd(OAc)₂ / K₂CO₃ / TBABC2-[5]

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine N-oxide

A mixture of pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL) is heated at 110°C for 24 hours.[5] After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by chromatography.[5]

General Experimental Workflow

The synthesis of polysubstituted pyridines, regardless of the chosen method, generally follows a common workflow.

General_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Polysubstituted Pyridine Characterization->Final_Product

Caption: A general experimental workflow for the synthesis of polysubstituted pyridines.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of polysubstituted pyridines is a dynamic and continuously evolving field of research. Classical methods such as the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses provide robust and practical routes to a diverse range of pyridine derivatives from simple starting materials.[5] These methods are often valued for their operational simplicity and ability to construct the pyridine core in one or a few steps.[5]

Modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions offer complementary strategies with distinct advantages, including high functional group tolerance, excellent regioselectivity, and improved atom economy.[5] The choice of the most appropriate synthetic route will ultimately be dictated by the desired substitution pattern, the availability of starting materials, and the specific requirements of the target molecule. This guide provides a foundational understanding to aid researchers in making strategic and effective decisions in the design and execution of their synthetic pathways toward novel polysubstituted pyridines.

References

  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem.
  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
  • C-H Functionalization of Pyridines - ResearchG
  • Comparative analysis of synthesis methods for polysubstituted pyridines - Benchchem.
  • c-h-functionalization-of-pyridines - Ask this paper | Bohrium.
  • Recent Strategies for the Synthesis of Pyridine Deriv
  • Pyridine C(sp2)
  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal.
  • The Synthesis of Polysubstituted Pyridines: A Comprehensive Technical Guide - Benchchem.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals.
  • Bohlmann–Rahtz pyridine synthesis - Wikipedia.
  • Kröhnke pyridine synthesis - Wikipedia.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Chemoselective Synthesis of Polysubstituted Pyridines
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem.
  • Hantzsch pyridine synthesis - Wikipedia.
  • A brief review on the palladium-catalyzed C–H activ

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethoxy-pyridine-2-carboxylic Acid

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond the benchtop.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Part 1: Hazard Assessment and Waste Classification

The fundamental principle of safe disposal is a thorough understanding of the material's risks. 4,5-Dimethoxy-pyridine-2-carboxylic acid's structure suggests several potential hazards.

  • Pyridine Moiety : Pyridine and its derivatives are recognized as hazardous substances. They are often harmful if swallowed, inhaled, or brought into contact with skin, and can cause significant skin and eye irritation.[1] Waste containing pyridine is classified as hazardous and must be disposed of according to state and federal regulations.[2]

  • Carboxylic Acid Moiety : While often less toxic than pyridines, carboxylic acids can be corrosive or irritant, particularly to the eyes and skin.

  • Analogous Compounds : Safety data for related compounds like Pyridine-2-carboxylic acid indicate it is harmful if swallowed and causes serious eye damage. Other pyridine derivatives are listed as skin and eye irritants.[3][4]

Part 2: Regulatory Framework: Adherence to EPA Standards

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories must adhere to specific protocols for waste accumulation, storage, and disposal.

Key RCRA requirements include:

  • Prohibition of Sewer/Trash Disposal : Hazardous waste must never be disposed of in the regular trash or down the sewer system.[6]

  • Point-of-Generation Management : Waste must be accumulated at or near the point where it is generated, under the control of laboratory personnel.[6] This is often referred to as a Satellite Accumulation Area (SAA).[7]

  • Generator Status : Facilities are categorized based on the quantity of hazardous waste they generate (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific storage time limits and reporting requirements.[7]

  • Academic Laboratories : The EPA's Subpart K regulations provide alternative, more flexible standards for managing hazardous waste in academic laboratories at eligible institutions.[8] These regulations emphasize the development of a Laboratory Management Plan and require that waste be removed from the laboratory at least every twelve months.[8]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these regulations and will manage the final collection and transport of hazardous waste.

Part 3: Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following minimum PPE must be worn:

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes and fine particulates.

  • Hand Protection : Chemically resistant gloves are required. Given the pyridine structure, butyl rubber or PVA gloves are recommended.[9] If using nitrile gloves, double-layering is a prudent precaution. Always inspect gloves for tears or holes before use.

  • Protective Clothing : A fully buttoned lab coat must be worn to protect from skin contact.

All handling of solid 4,5-Dimethoxy-pyridine-2-carboxylic acid or its solutions should be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[9]

Part 4: Step-by-Step Disposal Protocol

Proper segregation of waste at the point of generation is paramount to ensure safe handling and cost-effective disposal. Never mix incompatible waste streams.[6]

Step 1: Waste Container Selection

  • Select containers that are chemically compatible with pyridine and carboxylic acid derivatives. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.[1]

  • Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[6]

  • The container must be appropriately sized for the volume of waste to avoid overfilling. A container should never be filled to more than 90% of its capacity.[5]

Step 2: Waste Segregation and Collection

  • Solid Waste : Collect un-used solid 4,5-Dimethoxy-pyridine-2-carboxylic acid, along with contaminated items like weigh boats, spatulas, and paper towels, in a dedicated solid hazardous waste container.[1][10]

  • Liquid Waste : Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your EHS office.

  • Contaminated Sharps : Needles, razor blades, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.

  • Contaminated PPE : Heavily contaminated gloves, disposable lab coats, or bench diapers should be collected in a separate, clearly marked hazardous waste bag or container.[1]

Step 3: Labeling

  • As soon as the first item of waste is added, the container must be labeled.[9]

  • The label must include the words "Hazardous Waste" .[7]

  • The full chemical name, "4,5-Dimethoxy-pyridine-2-carboxylic acid" , must be clearly written.

  • Include the date of waste generation (the date the first waste was added).[1]

Step 4: Storage

  • Store the sealed hazardous waste containers in your laboratory's designated Satellite Accumulation Area.

  • This area should be well-ventilated and secure.[1]

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.[6]

  • Store away from incompatible materials, such as strong oxidizers and strong acids (especially nitric acid).[9]

Step 5: Final Disposal

  • When the waste container is full (no more than 90% capacity) or you are finished generating this waste stream, arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[1][9]

  • Follow your institution's specific procedures for requesting a waste pickup.

Part 5: Emergency Procedures - Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Ensure Proper PPE : Don appropriate PPE as described in Part 3 before attempting cleanup.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to cover and contain the spill.[1]

  • Collect Absorbed Material : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][10]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup, including absorbent, wipes, and contaminated PPE, must be disposed of as hazardous waste.[1]

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

Data Presentation

ParameterGuideline / SpecificationRationale & Source
Waste Classification Hazardous WasteBased on hazards of pyridine and carboxylic acid functional groups.[1][2]
Hazard Codes (Extrapolated) Harmful if Swallowed, Skin Irritant, Serious Eye DamageExtrapolated from analogous compounds like Pyridine-2-carboxylic acid.[3]
Primary Container High-Density Polyethylene (HDPE) or other compatible material.Ensures chemical compatibility and prevents container degradation.[1][5]
Container Labeling "Hazardous Waste", Full Chemical Name, Date of Generation.Required by EPA and OSHA for proper identification and tracking.[7][9]
Required PPE Safety Goggles, Lab Coat, Chemically Resistant Gloves (e.g., Butyl Rubber).Protects personnel from exposure via contact, ingestion, or inhalation.[9]
Storage Location Designated Satellite Accumulation Area with Secondary Containment.Complies with EPA regulations and minimizes risk of spills and exposure.[6][7]
Final Disposal Method Incineration via licensed hazardous waste contractor.High-temperature incineration is a common and effective method for destroying organic chemical waste.[2][11]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS Managed Procedures A Waste Generation (Solid, Liquid, PPE) B Select & Prepare Labeled Container A->B C Segregate Waste into Correct Container B->C D Store Securely in Satellite Accumulation Area C->D E Container Full or Project Complete? D->E E->D No F Request EHS Pickup E->F Yes G EHS Collects Waste F->G H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of 4,5-Dimethoxy-pyridine-2-carboxylic acid.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Pyridine Standard Operating Procedure.
  • How to Minimize Toxic Emissions in Carboxylic Acid Production?.
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  • Pyridine ACS Safety D
  • Recovery Techniques Enabling Circular Chemistry from Wastewater.
  • SAFETY DATA SHEET - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - Pyridine-2-carboxylic acid. Sigma-Aldrich.
  • Regulations and Guidelines Applicable to Pyridine.
  • Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separ
  • Removing Carboxylic Acids
  • SAFETY DATA SHEET - 4-Hydroxypyridine-2,6-dicarboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Biosynth.
  • SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific.
  • Production of Carboxylic Acids from Waste Plastics: A Sustainable Pathway Via Pyrolysis and Hydroformyl
  • 6-(Piperidin-4-ylmethoxy)

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Handling

A Strategic Guide to Personal Protective Equipment for Handling 4,5-Dimethoxy-pyridine-2-carboxylic acid

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, proc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 4,5-Dimethoxy-pyridine-2-carboxylic acid (CAS No. 1256820-18-4), a compound for which specific safety data may be limited.[1][2] The recommendations herein are synthesized from the safety profiles of structurally analogous compounds, including pyridine carboxylic acids and other substituted pyridines, to establish a robust and self-validating system of protection.[3][4][5][6][7][8]

The core principle of this guide is the implementation of a multi-layered Personal Protective Equipment (PPE) strategy that mitigates risks associated with the primary routes of exposure: dermal contact, ocular exposure, and inhalation.

Hazard Analysis: Understanding the Risk Profile

  • Skin Irritation: Many pyridine carboxylic acids are known to cause skin irritation.[4][6][7][8][9][10]

  • Serious Eye Irritation/Damage: Ocular exposure to similar compounds can lead to serious irritation or damage.[4][6][7][8][11]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6][7][8]

  • Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[11]

Given these potential hazards, a comprehensive PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.

Recommended Personal Protective Equipment (PPE)

The following table outlines the essential PPE for handling 4,5-Dimethoxy-pyridine-2-carboxylic acid, categorized by the type of protection.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant) or a full-face shield.[3][5][12][13]Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5][13]
Skin and Body Protection Chemical-resistant lab coat.[3][5][12]Provides a barrier against accidental spills and contamination. Must be fully buttoned.[5]
Chemical-resistant gloves (Nitrile or Neoprene).[3][12][13]Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to check manufacturer compatibility charts.[14][15] For prolonged contact or handling of larger quantities, heavier-duty gloves like butyl rubber may be necessary.[14][15] Gloves should be inspected before each use and changed immediately if contaminated.[3][4][5]
Fully enclosed shoes.[5]Protects feet from spills and falling objects.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts) or work within a certified chemical fume hood.[3][5][13]A fume hood is the primary engineering control to minimize inhalation exposure.[3][5][12] If a fume hood is not available or if dust generation is unavoidable, a respirator is mandatory.[5][13]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is essential for minimizing exposure risk. The following procedures should be integrated into all experimental protocols involving 4,5-Dimethoxy-pyridine-2-carboxylic acid.

Pre-Handling Checklist & Donning PPE

Caption: PPE Donning Sequence

  • Engineering Controls: Always handle 4,5-Dimethoxy-pyridine-2-carboxylic acid within a certified chemical fume hood to mitigate inhalation risks.[3][5][12]

  • Gather Materials: Before donning PPE, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the controlled workspace.

  • Hand Hygiene: Wash hands thoroughly with soap and water before beginning any work.

  • Donning Sequence:

    • Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.[5]

    • Wear chemical safety goggles. If a significant splash risk exists, add a face shield over the goggles.[5][13]

    • Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[3][4]

Safe Handling and Experimental Procedures
  • Weighing and Transferring: When weighing the solid compound, do so within the fume hood on a disposable weigh boat. Use a spatula for transfers to avoid generating dust.[5]

  • In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]

  • Avoid Contamination: Do not touch your face, eyes, or any personal items while wearing gloves.

Post-Handling & Doffing PPE

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4,5-Dimethoxy-pyridine-2-carboxylic acid
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4,5-Dimethoxy-pyridine-2-carboxylic acid
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